Product packaging for 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine(Cat. No.:CAS No. 1000341-81-0)

4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1604233
CAS No.: 1000341-81-0
M. Wt: 231.48 g/mol
InChI Key: QULWOGLBWMRZGR-UHFFFAOYSA-N
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Description

4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B1604233 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-4-1-2-10-6(4)5(9)3-11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULWOGLBWMRZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646778
Record name 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
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Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-81-0
Record name 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-7-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, technically detailed overview of a robust and efficient synthetic route to 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine, a valuable heterocyclic scaffold for drug discovery. The synthesis is strategically designed in two key stages: 1) the preparation of the critical intermediate 5-bromo-2-chloro-3-nitropyridine via a Sandmeyer reaction, and 2) the construction of the target bicyclic core through a regioselective Bartoli indole synthesis. This narrative explains the causal logic behind procedural choices, offering field-proven insights into the reaction mechanisms and protocols. All quantitative data is summarized in tables, and logical workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in medicinal chemistry and process development.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, also known as 6-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of indole, it features a pyridine nitrogen that can act as a hydrogen bond acceptor, altering the molecule's physicochemical properties such as solubility and metabolic stability while maintaining key pharmacophoric interactions. This unique profile has led to the incorporation of the pyrrolo[3,2-c]pyridine scaffold into a multitude of biologically active agents, including kinase inhibitors for oncology and anti-inflammatory therapies. The specific substitution pattern of this compound offers orthogonal synthetic handles—the bromine and chlorine atoms—for further elaboration through cross-coupling reactions, making it a highly versatile building block for the synthesis of compound libraries in drug development programs.

Retrosynthetic Analysis

A logical retrosynthetic strategy for this compound is centered on the disconnection of the pyrrole ring. The Bartoli indole synthesis is the key transformation, as it reliably forms the 7-azaindole core from an ortho-substituted nitropyridine. This approach identifies 5-bromo-2-chloro-3-nitropyridine as the pivotal precursor. This intermediate can, in turn, be synthesized from the corresponding aminopyridine via a well-established Sandmeyer reaction.

retrosynthesis target This compound (Target Molecule) intermediate1 5-Bromo-2-chloro-3-nitropyridine (Key Precursor) target->intermediate1 Bartoli Indole Synthesis Disconnection intermediate2 2-Amino-5-bromo-3-nitropyridine intermediate1->intermediate2 Sandmeyer Reaction workflow start 2-Amino-5-bromo-3-nitropyridine step1_reagents 1. NaNO₂, HCl, 0 °C 2. CuCl start->step1_reagents Sandmeyer Reaction intermediate 5-Bromo-2-chloro-3-nitropyridine step1_reagents->intermediate step2_reagents VinylMgBr (3 eq.), THF -78 °C to -20 °C intermediate->step2_reagents Bartoli Indole Synthesis product This compound step2_reagents->product

"physicochemical properties of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Introduction

This compound is a halogenated heterocyclic compound belonging to the azaindole family. As a structural analogue of indole, this scaffold is of significant interest to medicinal chemists and drug development professionals. The strategic placement of chloro and bromo substituents, combined with the fused pyrrolopyridine core, imparts a unique electronic and steric profile that can be exploited for developing selective kinase inhibitors, receptor modulators, and other therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is a critical first step in the drug discovery cascade, as these characteristics directly govern its solubility, permeability, metabolic stability, and potential for forming productive interactions with biological targets. This guide provides a detailed analysis of its core properties, their implications for research and development, and standardized protocols for their experimental determination.

Core Physicochemical Profile

The fundamental physicochemical data for this compound are summarized below. These values, derived from available data, provide a quantitative foundation for assessing the molecule's drug-like potential.

PropertyValueSource
CAS Number 1000341-81-0[1]
Molecular Formula C₇H₄BrClN₂[1][2]
Molecular Weight 231.48 g/mol [1][2]
Boiling Point 372.2 ± 37.0 °C (at 760 mmHg)[1]
Density 1.9 ± 0.1 g/cm³[1]
Appearance Solid (predicted)[2]

Structural Analysis and Molecular Features

The structure of this compound is central to its chemical behavior. The fused bicyclic system consists of an electron-rich pyrrole ring and an electron-deficient pyridine ring.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare stock solution of compound in octanol prep_phase Pre-saturate octanol and water phases mix Mix octanol stock with saturated water (e.g., 1:1 v/v) prep_phase->mix shake Shake vigorously at constant temperature (e.g., 2 hours) mix->shake centrifuge Centrifuge to ensure complete phase separation shake->centrifuge sample Sample aqueous and octanol phases centrifuge->sample quantify Quantify concentration in each phase via UV-Vis or LC-MS sample->quantify calculate Calculate LogP = log([C]octanol / [C]water) quantify->calculate

References

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine, a 6-azaindole isomer, represents a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to indole and purine systems, which allows it to act as a bioisostere and interact with a wide range of biological targets.[1] Halogenated derivatives of this core are of particular interest as they serve as versatile intermediates for further functionalization through cross-coupling reactions and can also enhance binding affinities to target proteins. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the unambiguous structure elucidation of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine, a key intermediate for the synthesis of novel therapeutic agents. We will delve into the synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, explaining not just the "how" but the fundamental "why" behind each experimental choice and data interpretation.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core is a vital pharmacophore found in numerous compounds with diverse biological activities, including kinase inhibition.[2][3] The nitrogen atom in the pyridine ring can modulate the physicochemical properties of the molecule, such as solubility and bioavailability, compared to its indole counterpart.[1] The introduction of bromine and chlorine atoms at specific positions, as in this compound, offers strategic vectors for molecular elaboration. The bromine at the 4-position and chlorine at the 7-position can be selectively addressed in metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. Given its potential as a key building block, definitive confirmation of its structure is paramount.

Below is a diagram illustrating the workflow for the structure elucidation of this important molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Proposed Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy purification->nmr data_integration Data Integration & Interpretation ms->data_integration ir->data_integration nmr_1d 1D NMR (¹H, ¹³C) nmr->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr->nmr_2d nmr_1d->data_integration nmr_2d->data_integration final_structure Final Structure Confirmation data_integration->final_structure caption Figure 1: Workflow for Structure Elucidation.

Caption: Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic structure elucidation of a novel chemical entity.

Proposed Synthesis Pathway

While multiple synthetic routes to substituted pyrrolo[3,2-c]pyridines exist, a plausible approach to this compound could involve the construction of the bicyclic system from a suitably substituted pyridine precursor. One potential route starts with the chlorination and nitration of a bromopyridine derivative, followed by a reductive cyclization to form the pyrrole ring. This multi-step synthesis underscores the importance of rigorous characterization at the final step to confirm the desired regio- and chemo-selectivity.

Mass Spectrometry: The First Clue to Molecular Identity

Mass spectrometry (MS) provides the molecular weight of the compound and offers invaluable information about its elemental composition, particularly in the presence of halogens.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Acquire data in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

  • Data Acquisition: Scan a mass range of m/z 100-500. The high-resolution capability of the instrument allows for the determination of the exact mass to at least four decimal places.

Data Interpretation: The Halogen Isotopic Signature

The key to interpreting the mass spectrum of this compound lies in recognizing the characteristic isotopic patterns of bromine and chlorine.[4]

  • Chlorine: Has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of approximately 2 Da. This results in an isotopic peak (M+2) with an intensity of about one-third of the monoisotopic peak (M).

  • Bromine: Possesses two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), also with a mass difference of 2 Da. This leads to an M+2 peak with nearly the same intensity as the M peak.

For a molecule containing one chlorine and one bromine atom, we expect a complex isotopic cluster for the molecular ion. The most intense peak will be the monoisotopic peak containing ⁷⁹Br and ³⁵Cl. There will be two significant peaks at M+2 (from ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) and a smaller peak at M+4 (from ⁸¹Br/³⁷Cl).[5]

Table 1: Predicted HRMS Data for C₇H₄BrClN₂

IonCalculated Exact Mass (m/z)Relative Abundance (%)
[M+H]⁺ (C₇H₅⁷⁹Br³⁵ClN₂)229.9403100.0
[M+H]⁺ (C₇H₅⁸¹Br³⁵ClN₂)231.938297.3
[M+H]⁺ (C₇H₅⁷⁹Br³⁷ClN₂)231.937332.6
[M+H]⁺ (C₇H₅⁸¹Br³⁷ClN₂)233.935331.7

The observation of this distinct isotopic pattern provides strong evidence for the presence of one bromine and one chlorine atom in the molecule. The high-resolution mass measurement of the monoisotopic peak will confirm the elemental formula (C₇H₄BrClN₂) with high confidence.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.

Data Interpretation

For this compound, the IR spectrum is expected to show characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumN-H stretching (pyrrole)
1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
1400-1000StrongRing vibrations
800-700StrongC-H out-of-plane bending
< 800MediumC-Cl and C-Br stretching

The presence of a medium intensity band around 3100 cm⁻¹ is indicative of the N-H bond in the pyrrole ring. The complex pattern in the fingerprint region (below 1500 cm⁻¹) will be unique to this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon-hydrogen framework.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often preferred for heterocyclic compounds as it can solubilize a wide range of substances and its residual proton signal does not interfere with most aromatic signals.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule.

Data Interpretation

Structure and Numbering:

Caption: Chemical structure of this compound with atom numbering.

Based on the structure and known chemical shifts of related azaindoles, we can predict the NMR spectra.[6][7]

¹H NMR (Predicted, in DMSO-d₆): The spectrum will be simple, showing only three signals in the aromatic region and one broad signal for the N-H proton.

  • ~12.0 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the pyrrole ring.

  • ~8.0-8.5 ppm (s, 1H): This singlet is assigned to H-6. It is a singlet because it has no adjacent protons.

  • ~7.5-8.0 ppm (d, 1H): This doublet is likely H-2, coupled to H-3.

  • ~6.5-7.0 ppm (d, 1H): This doublet, shifted upfield, corresponds to H-3, coupled to H-2.

¹³C NMR (Predicted, in DMSO-d₆): The spectrum should display 7 distinct signals for the 7 carbon atoms.

  • ~140-150 ppm: C-7a (quaternary carbon at the ring junction).

  • ~135-145 ppm: C-7 (carbon bearing the chlorine atom).

  • ~125-135 ppm: C-3a (quaternary carbon at the ring junction).

  • ~120-130 ppm: C-2.

  • ~115-125 ppm: C-6.

  • ~100-110 ppm: C-3.

  • ~90-100 ppm: C-4 (carbon bearing the bromine atom).

Table 3: Summary of Predicted NMR Data

Position¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations
1 (N-H)~12.0-C-2, C-3, C-7a, C-3a
2~7.8~125C-3, C-3a, C-7a
3~6.8~105C-2, C-3a, C-4
3a-~130H-2, H-3
4-~95H-3, H-6
6~8.2~120C-4, C-7, C-7a
7-~140H-6
7a-~145H-2, H-6

Synergistic 2D NMR Interpretation:

  • COSY: A cross-peak between the signals at ~7.8 ppm and ~6.8 ppm will confirm the coupling between H-2 and H-3, establishing the C2-C3 bond of the pyrrole ring.

  • HSQC: This experiment will unambiguously assign the proton signals to their attached carbons (H-2 to C-2, H-3 to C-3, and H-6 to C-6).

  • HMBC: This is the key experiment for assembling the bicyclic system.

    • The N-H proton at ~12.0 ppm should show correlations to C-2, C-3, and the bridgehead carbons C-3a and C-7a, confirming its position.

    • H-2 will show correlations to C-3a and C-7a, linking the pyrrole ring to the pyridine ring.

    • Crucially, H-6, the isolated proton on the pyridine ring, will show a correlation to C-4 (the carbon with the bromine), confirming the relative positions of these substituents. It will also correlate to C-7a, further solidifying the ring fusion.

Caption: Figure 2: Key HMBC correlations for confirming the connectivity in this compound.

Conclusion

The definitive structure elucidation of this compound is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the molecular formula and the presence of both halogen atoms through its characteristic isotopic signature. Infrared spectroscopy identifies the key functional groups, notably the N-H bond of the pyrrole ring. Finally, a suite of 1D and 2D NMR experiments provides the unequivocal carbon-hydrogen framework. The combination of COSY, HSQC, and particularly HMBC data allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the bicyclic core and the precise location of the bromo and chloro substituents. This rigorous characterization is a non-negotiable prerequisite for the use of this compound as a building block in the development of novel, high-value chemical entities for the pharmaceutical industry.

References

Technical Guide: GSK4112, a Chemical Probe for the Nuclear Receptor REV-ERB

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of GSK4112, the first-in-class synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). We will delve into its core physicochemical properties, mechanism of action, and established applications as a chemical probe in circadian biology, metabolism, and inflammation research. Detailed, field-tested protocols for its use in key in vitro assays are provided to enable researchers to effectively integrate this tool into their experimental workflows.

Note on Chemical Identification: The query for CAS Number 425380-38-7 identifies a heterocyclic building block, 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. However, the request for an in-depth guide on properties and mechanism of action aligns with the well-characterized research compound GSK4112 (CAS 1216744-19-2). This guide focuses on GSK4112, assuming it to be the intended subject of inquiry.

Core Properties and Specifications

GSK4112, also known as SR6452, was the first synthetic, non-porphyrin small molecule ligand identified for the REV-ERB nuclear receptors.[1] Its discovery was a critical step in enabling the pharmacological modulation of the core circadian clock machinery.[2] While its utility is primarily as an in vitro tool due to an unfavorable pharmacokinetic profile that prohibits in vivo use, it remains a foundational reference compound in the field.[1][2]

Physicochemical Data

The fundamental properties of GSK4112 are summarized below, essential for its handling, storage, and preparation for experimental use.

PropertyValueSource(s)
CAS Number 1216744-19-2[3][4]
IUPAC Name tert-butyl 2-[[(4-chlorophenyl)methyl][(5-nitrothiophen-2-yl)methyl]amino]acetate[3]
Synonyms GSK-4112, SR6452[1][5]
Molecular Formula C₁₈H₂₁ClN₂O₄S[3]
Molecular Weight 396.89 g/mol [3]
Appearance Solid powder[3]
Purity Typically ≥98% (via HPLC)
Solubility Soluble in DMSO (e.g., to 25 mM)[3]
Storage Conditions Store as solid at -20°C for long-term (months to years). Store stock solutions in DMSO at -20°C for short-term (days to weeks).[3]

Mechanism of Action: Transcriptional Repression via REV-ERB Agonism

REV-ERBα and REV-ERBβ are key transcriptional repressors that form a crucial negative feedback loop within the mammalian circadian clock.[6][7] Their activity is naturally modulated by the binding of heme.[1] GSK4112 functions as a synthetic agonist by mimicking the action of heme.[1][8]

The core mechanism proceeds as follows:

  • Binding: GSK4112 binds to the ligand-binding domain (LBD) of REV-ERBα/β. This binding is competitive with heme.[9][10]

  • Conformational Change: Ligand binding induces a conformational change in the REV-ERB protein.

  • Co-repressor Recruitment: This new conformation enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[2][8][9]

  • Transcriptional Repression: The REV-ERB/NCoR/HDAC3 complex binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to histone deacetylation, chromatin condensation, and active repression of gene transcription.[2][7]

The most well-characterized target of this repression is the master clock gene Bmal1.[1][8][9] By suppressing Bmal1 transcription, GSK4112 directly modulates the periodicity and amplitude of the cellular circadian clock.[1][9][11]

REV_ERB_Mechanism cluster_1 Cytoplasm / Nucleus GSK4112 GSK4112 REVERB REV-ERBα/β GSK4112->REVERB Binds to LBD NCoR NCoR/HDAC3 Co-repressor Complex REVERB->NCoR Recruits Bmal1_Gene Bmal1 Gene (RORE) NCoR->Bmal1_Gene Repression Transcriptional Repression Bmal1_Gene->Repression

Fig. 1: Mechanism of GSK4112-mediated transcriptional repression.

Key Applications & Experimental Insights

GSK4112 is a valuable tool for dissecting cellular processes regulated by REV-ERB. Its primary limitation is poor systemic exposure, making it unsuitable for most animal studies.[1][2][9] However, it is potent and selective for cell-based assays.

  • Circadian Biology: GSK4112 can be used to pharmacologically "reset" or alter the phase of cellular clocks. Treatment of synchronized cells with GSK4112 causes a significant phase shift in the expression of core clock genes like Bmal1 and Cry1.[9][11] This allows researchers to probe the consequences of clock disruption on specific cellular functions.

  • Metabolism: REV-ERB is a major link between the circadian clock and metabolic homeostasis. GSK4112 has been shown to repress gluconeogenic genes, such as G6Pase and PEPCK, in liver cells, leading to a functional reduction in hepatic glucose output.[1][9][10]

  • Adipogenesis: By activating REV-ERB, GSK4112 inhibits the proliferation of preadipocytes and can promote apoptosis, suggesting a role for REV-ERB in controlling adipose tissue mass.[12]

  • Inflammation: REV-ERB activation has anti-inflammatory effects. GSK4112 treatment can reduce the secretion of pro-inflammatory cytokines like IL-6 in macrophages.[1][2]

Experimental Protocols

The following protocols are designed as self-validating systems for studying the effects of GSK4112 in a cell culture setting.

General Workflow for In Vitro GSK4112 Treatment

This workflow provides a general framework for designing experiments with GSK4112. Specific cell densities, concentrations, and time points should be optimized for each cell line and experimental question.

In_Vitro_Workflow start Start: Seed Cells prep_stock Prepare GSK4112 Stock (e.g., 10 mM in DMSO) start->prep_stock treatment Treat Cells (Include Vehicle Control: DMSO) start->treatment prep_media Prepare Treatment Media (Dilute stock to final conc.) prep_stock->prep_media prep_media->treatment incubation Incubate (e.g., 6, 12, 24 hours) treatment->incubation harvest Harvest Cells for Analysis incubation->harvest qpcr RNA Extraction & qPCR (Bmal1, G6Pase) harvest->qpcr western Protein Lysis & Western Blot (Target Proteins) harvest->western functional Functional Assay (e.g., Glucose Output) harvest->functional end End: Data Analysis qpcr->end western->end functional->end

Fig. 2: General experimental workflow for cell-based assays with GSK4112.
Protocol: Validating REV-ERB Target Gene Repression via qPCR

This protocol details how to confirm that GSK4112 is active in your chosen cell line by measuring the repression of a known REV-ERB target gene, Bmal1.

Objective: To quantify the change in Bmal1 mRNA expression following GSK4112 treatment.

Materials:

  • Cell line of interest (e.g., HepG2 human hepatoma cells)

  • Complete cell culture medium

  • GSK4112 (CAS 1216744-19-2)

  • Anhydrous DMSO

  • 6-well cell culture plates

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for Bmal1 and a housekeeping gene (e.g., GAPDH or ACTB)

Methodology:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of GSK4112 in anhydrous DMSO. Vortex to ensure complete dissolution.

  • Treatment Preparation: For a final concentration of 10 µM, dilute the 10 mM stock 1:1000 into fresh, pre-warmed cell culture medium. Prepare a vehicle control by diluting DMSO 1:1000 in a separate volume of medium.

    • Causality Insight: The vehicle control is critical to ensure that any observed effects are due to the compound and not the DMSO solvent.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the GSK4112-containing medium or the vehicle control medium.

  • Incubation: Return plates to the incubator (37°C, 5% CO₂) for a predetermined time course. A 6-hour time point is often sufficient to see significant repression of Bmal1 mRNA.[13]

  • RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the well using the lysis buffer from your RNA extraction kit. Proceed with RNA isolation according to the manufacturer's protocol.

  • cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for all samples.

  • qPCR Analysis: Perform qPCR using primers for Bmal1 and your chosen housekeeping gene. Analyze the data using the ΔΔCt method to determine the fold change in Bmal1 expression in GSK4112-treated samples relative to the vehicle control.

    • Expected Outcome: A significant decrease in Bmal1 mRNA levels in the GSK4112-treated group compared to the vehicle control, confirming target engagement.[1][9]

Protocol: Preadipocyte Viability/Proliferation Assay

This protocol uses a colorimetric assay to measure the effect of GSK4112 on the proliferation of preadipocyte cells, such as 3T3-L1.

Objective: To assess the anti-proliferative effect of GSK4112.

Materials:

  • 3T3-L1 preadipocytes

  • Complete growth medium

  • GSK4112 and DMSO

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay kit

Methodology:

  • Cell Seeding: Seed 3T3-L1 cells into a 96-well plate at a low density (e.g., 2,000 cells/well).[12] Allow to adhere overnight.

  • Treatment: Prepare serial dilutions of GSK4112 in culture medium (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control. Replace the medium in the wells with the treatment or vehicle media.

  • Incubation: Incubate the plate for 24 to 48 hours.[12]

    • Experimental Rationale: A 24-48 hour window is typically required to observe significant changes in cell number resulting from altered proliferation rates.

  • Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[12]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

    • Self-Validation: The results should show a dose-dependent decrease in absorbance in the GSK4112-treated wells, indicating fewer viable/proliferating cells compared to the vehicle control.[12]

Safety and Handling

GSK4112 is intended for research use only and is not for human or veterinary use.[3] Standard laboratory safety precautions should be observed.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the solid powder in a well-ventilated area or chemical fume hood to avoid inhalation.

  • Consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety and disposal information.

Conclusion

GSK4112 was a landmark discovery that provided the first chemical tool to directly and selectively activate REV-ERBα and REV-ERBβ. While its pharmacokinetic limitations preclude its use as an in vivo therapeutic candidate, its value as a research probe is undisputed. It allows for precise interrogation of the roles of REV-ERB in linking the circadian clock to diverse physiological outputs, including metabolism, inflammation, and cell cycle control. The protocols and data presented in this guide serve as a robust starting point for researchers aiming to leverage GSK4112 to uncover novel biological insights.

References

The Therapeutic Potential of Pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide to their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities of pyrrolo[3,2-c]pyridine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. For researchers, scientists, and drug development professionals, this document offers a comprehensive overview of their therapeutic promise, detailing their mechanisms of action, and providing practical, field-proven experimental protocols for their evaluation.

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold - A Privileged Structure in Drug Discovery

The pyrrolo[3,2-c]pyridine core is a fused bicyclic heterocycle that serves as a versatile scaffold in the design of novel therapeutic agents. Its rigid structure and the presence of nitrogen atoms in both the pyrrole and pyridine rings allow for a multitude of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. This structural versatility has led to the discovery of pyrrolo[3,2-c]pyridine derivatives with potent anticancer, kinase inhibitory, antiviral, and anti-inflammatory properties. This guide will delve into these key biological activities, providing the scientific rationale and experimental methodologies to empower further research and development in this exciting field.

Part 1: Anticancer Activity - Targeting Microtubule Dynamics

A significant body of research highlights the potent antiproliferative effects of pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.[1][2] A primary mechanism underlying this activity is the inhibition of tubulin polymerization, a critical process for cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization at the Colchicine-Binding Site

Certain pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors (CBSIs).[1][3] They bind to the β-tubulin subunit at the interface with the α-tubulin subunit, a site distinct from the taxane and vinca alkaloid binding sites.[3][4] This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules.[5][6] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[7]

Below is a diagram illustrating the mechanism of tubulin polymerization inhibition by pyrrolo[3,2-c]pyridine derivatives.

cluster_0 Microtubule Dynamics cluster_1 Inhibition by Pyrrolo[3,2-c]pyridine Derivatives cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Tubulin_Complex Tubulin-Derivative Complex Tubulin Dimers->Tubulin_Complex Microtubule->Tubulin Dimers Depolymerization Pyrrolo_Derivative Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_Derivative->Tubulin Dimers Binds to Colchicine Site Inhibition Disrupted Microtubule Dynamics Tubulin_Complex->Microtubule Inhibits Polymerization G2M_Arrest G2/M Cell Cycle Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Inhibition->G2M_Arrest

Caption: Inhibition of tubulin polymerization by pyrrolo[3,2-c]pyridine derivatives.

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of representative pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCell LineIC50 (µM)Reference
10t HeLa (Cervical Cancer)0.12[1]
SGC-7901 (Gastric Cancer)0.15[1]
MCF-7 (Breast Cancer)0.21[1]
8c A375P (Melanoma)-[2]
9b A375P (Melanoma)-[2]

Note: Specific IC50 values for 8c and 9b against A375P were not provided in the abstract, but they were noted to be highly potent.

Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[8][9][10]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[3,2-c]pyridine derivative (e.g., in a series of 2-fold dilutions from 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][11][12][13]

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the pyrrolo[3,2-c]pyridine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle using appropriate software.

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[2][14][15][16][17]

Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter molecule that binds specifically to polymerized microtubules.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add purified tubulin (e.g., 2 mg/mL) to a polymerization buffer containing GTP and a fluorescent reporter.

  • Compound Addition: Add the pyrrolo[3,2-c]pyridine derivative at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates an inhibitory effect.

Part 2: Kinase Inhibitory Activity - Targeting FMS Kinase

Pyrrolo[3,2-c]pyridine derivatives have also emerged as potent inhibitors of various kinases, with a particular focus on FMS kinase (also known as colony-stimulating factor 1 receptor, CSF-1R).[5] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[18] Overexpression and activation of FMS kinase are implicated in several cancers and inflammatory diseases.[18]

Mechanism of Action: Inhibition of FMS Kinase Signaling

Pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This blockade of FMS kinase signaling can inhibit the proliferation of cancer cells and reduce inflammation.

The following diagram illustrates the FMS kinase signaling pathway and its inhibition.

cluster_0 FMS Kinase Signaling Pathway cluster_1 Inhibition by Pyrrolo[3,2-c]pyridine Derivatives CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds to Dimerization Dimerization & Autophosphorylation FMS->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Dimerization->Downstream Cell_Response Cell Proliferation, Survival, Differentiation Downstream->Cell_Response Pyrrolo_Derivative Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_Derivative->FMS Inhibits ATP Binding

Caption: Inhibition of the FMS kinase signaling pathway.

Quantitative Data: FMS Kinase Inhibitory Activity

The table below presents the FMS kinase inhibitory activity of selected pyrrolo[3,2-c]pyridine derivatives.

CompoundTargetIC50 (nM)Reference
1e FMS Kinase60
1r FMS Kinase30
KIST101029 FMS Kinase96

Part 3: Antiviral Activity - Targeting Influenza Virus Entry

Recent studies have identified pyrrolo[3,2-c]pyridine derivatives as a new class of inhibitors against influenza viruses.[12][19] Their mechanism of action appears to be the blockade of the early stages of viral infection, specifically viral entry.

Mechanism of Action: Interference with Post-Fusion Events

Pyrrolopyridinamine (PPA) compounds, a subset of pyrrolo[3,2-c]pyridines, have been shown to interfere with the post-fusion process of influenza virus entry.[12][19] This includes the uncoating of the virus and the nuclear import of the viral ribonucleoprotein (vRNP) complexes, which are essential steps for viral replication.[12][19]

The following diagram illustrates the influenza virus entry process and the point of inhibition by pyrrolo[3,2-c]pyridine derivatives.

cluster_0 Viral Entry Virus Influenza Virus Binding 1. Binding to Sialic Acid Receptors Virus->Binding Cell Host Cell Endocytosis 2. Endocytosis Binding->Endocytosis Fusion 3. Endosomal Acidification & Membrane Fusion Endocytosis->Fusion Uncoating 4. Uncoating & vRNP Release Fusion->Uncoating Nuclear_Import 5. Nuclear Import of vRNPs Uncoating->Nuclear_Import Replication 6. Viral Replication Nuclear_Import->Replication Pyrrolo_Derivative Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_Derivative->Uncoating Inhibits Pyrrolo_Derivative->Nuclear_Import Inhibits

Caption: Inhibition of influenza virus entry by pyrrolo[3,2-c]pyridine derivatives.

Part 4: Anti-inflammatory Activity - Targeting Cyclooxygenase (COX) Enzymes

Certain fused pyrrole derivatives, including those with a pyrrolopyridine scaffold, have demonstrated promising anti-inflammatory activity.[3][20] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Mechanism of Action: Inhibition of COX-2

COX-2 is an enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[20] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, pyrrolo[3,2-c]pyridine derivatives can potentially exert anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[20]

The following diagram depicts the role of COX-2 in inflammation and its inhibition.

cluster_0 Inflammatory Cascade cluster_1 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrrolo_Derivative Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocol

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[21][22][23][24][25]

Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyrrolo[3,2-c]pyridine derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Part 5: Synthesis of Pyrrolo[3,2-c]pyridine Derivatives

The synthesis of the pyrrolo[3,2-c]pyridine scaffold and its derivatives is a key aspect of developing new therapeutic agents. A common synthetic route for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines is outlined below.[1][8]

Start 2-Bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 2-Bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 2-Bromo-5-methyl-4-nitropyridine 1-oxide Step2->Intermediate2 Step3 Reaction with N,N-dimethylformamide dimethyl acetal Intermediate2->Step3 Intermediate3 Key vinylogous intermediate Step3->Intermediate3 Step4 Reductive Cyclization (Fe/AcOH) Intermediate3->Step4 Intermediate4 6-Bromo-1H-pyrrolo[3,2-c]pyridine Step4->Intermediate4 Step5 N-Arylation with 3,4,5-trimethoxyphenylboronic acid Intermediate4->Step5 Intermediate5 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Step5->Intermediate5 Step6 Suzuki Cross-Coupling with Arylboronic acids Intermediate5->Step6 Final_Product 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines Step6->Final_Product

References

An In-Depth Technical Guide to the Synthesis of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine: Strategic Selection of Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block in modern drug discovery. The pyrrolo[3,2-c]pyridine scaffold is a prevalent motif in a variety of biologically active molecules, and the specific 4-bromo-7-chloro substitution pattern offers versatile handles for further chemical modification, particularly through metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the selection of starting materials, retrosynthetic logic, and detailed, field-proven experimental protocols. By explaining the causality behind experimental choices, this guide aims to equip scientists with the knowledge to strategically plan and execute the synthesis of this valuable intermediate.

Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold

The fusion of pyrrole and pyridine rings to form the 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, creates a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic system are known to exhibit a wide range of biological activities, including but not limited to kinase inhibition, making them valuable in the development of therapeutics for oncology and inflammatory diseases[1][2].

The title compound, this compound, is particularly significant. The chlorine atom at the 7-position and the bromine atom at the 4-position serve as orthogonal synthetic handles. The bromine atom is especially well-suited for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments at this position. This strategic functionalization is a cornerstone of modern drug design, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide will deconstruct the synthesis of this target, focusing on a robust and widely applicable strategy starting from a readily accessible substituted pyridine precursor.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound suggests that the most efficient approach involves the late-stage introduction of the bromine atom and the construction of the pyrrole ring onto a pre-functionalized pyridine core. The primary disconnection breaks the pyrrole ring, leading back to a key intermediate, 7-chloro-1H-pyrrolo[3,2-c]pyridine. This intermediate, in turn, can be envisioned as arising from the cyclization of a suitably substituted pyridine. A powerful method for pyrrole ring formation is the Van Leusen reaction, which would utilize tosylmethyl isocyanide (TosMIC) and a pyridine precursor bearing a nitro group adjacent to a hydrogen-bearing carbon, which will become part of the pyrrole ring[3][4][5]. This leads us to identify 2,4-dichloro-3-nitropyridine as a crucial starting material.

G Target This compound Intermediate1 7-Chloro-1H-pyrrolo[3,2-c]pyridine Target->Intermediate1 Regioselective Bromination StartingMaterial 2,4-Dichloro-3-nitropyridine Intermediate1->StartingMaterial Pyrrole Ring Formation (Van Leusen Reaction) TosMIC Tosylmethyl isocyanide (TosMIC) Intermediate1->TosMIC G cluster_0 Synthesis Pathway A 2,4-Dichloro-3-nitropyridine B Formation of TosMIC Adduct A->B + TosMIC, Base (e.g., NaH) C 7-Chloro-1H-pyrrolo[3,2-c]pyridine B->C Intramolecular Cyclization D This compound C->D + NBS, Acetonitrile

References

Unlocking Therapeutic Potential: A Technical Guide to Pyrrolo[3,2-c]pyridine Scaffolds as Targeted Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, with strategic modification, can interact with a diverse array of biological targets. The pyrrolo[3,2-c]pyridine core is a prime example of such a scaffold. Its unique electronic properties and rigid, bicyclic nature provide an excellent foundation for the design of potent and selective therapeutic agents. This guide offers an in-depth exploration of the pyrrolo[3,2-c]pyridine scaffold, focusing on its most promising therapeutic applications and providing the technical insights necessary for researchers and drug development professionals to harness its full potential. We will delve into the mechanistic underpinnings of its activity against key cellular targets, provide actionable experimental protocols, and explore the structure-activity relationships that govern its efficacy.

The Pyrrolo[3,2-c]pyridine Scaffold: A Foundation for Diverse Biological Activity

The pyrrolo[3,2-c]pyridine ring system, an isomeric form of azaindole, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Its inherent properties make it an attractive starting point for the development of targeted therapies. The fusion of a pyrrole and a pyridine ring creates a unique electronic distribution and a defined three-dimensional shape that can be tailored to fit into the binding pockets of various enzymes and receptors.

This guide will focus on three key areas where pyrrolo[3,2-c]pyridine derivatives have demonstrated significant therapeutic promise:

  • Oncology and Inflammation: As potent and selective inhibitors of FMS kinase (CSF-1R).

  • Anticancer Therapy: As microtubule-destabilizing agents that bind to the colchicine site on tubulin.

  • Cardiovascular Health: As inhibitors of platelet aggregation.

FMS Kinase Inhibition: A Targeted Approach to Cancer and Inflammatory Diseases

The colony-stimulating factor-1 receptor (CSF-1R), also known as FMS kinase, is a member of the type III receptor tyrosine kinase family.[2] Its signaling plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[2] Dysregulation of FMS kinase activity is implicated in the pathogenesis of various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders like rheumatoid arthritis.[2] Consequently, FMS kinase represents a compelling therapeutic target, and pyrrolo[3,2-c]pyridine derivatives have emerged as potent inhibitors.[2][3]

Mechanism of Action: Disrupting the FMS Signaling Cascade

Pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This disruption of the FMS signaling cascade ultimately inhibits the pro-proliferative and pro-survival signals that contribute to disease progression.

A key signaling pathway downstream of FMS kinase is the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation. By inhibiting FMS kinase, pyrrolo[3,2-c]pyridine derivatives can effectively shut down this pathway in cancer cells and inflammatory macrophages.

FMS_Signaling_Pathway cluster_membrane Cell Membrane FMS_Kinase FMS Kinase (CSF-1R) ADP ADP PI3K PI3K FMS_Kinase->PI3K Activates CSF1 CSF-1 (Ligand) CSF1->FMS_Kinase Binds Pyrrolo_Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo_Inhibitor->FMS_Kinase Inhibits ATP ATP Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Microtubule_Dynamics cluster_cell Cancer Cell Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation Cell_Division Cell Division Mitotic_Spindle->Cell_Division Enables Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Arrest leads to Pyrrolo_Inhibitor Pyrrolo[3,2-c]pyridine (CBSI) Pyrrolo_Inhibitor->Tubulin_Dimers Binds to (Colchicine Site) Pyrrolo_Inhibitor->Microtubules Inhibits Polymerization Platelet_Aggregation cluster_platelet Platelet P2Y12_Receptor P2Y12 Receptor Platelet_Activation Platelet Activation P2Y12_Receptor->Platelet_Activation Activates ADP ADP ADP->P2Y12_Receptor Binds Pyrrolo_Antagonist Pyrrolo[3,2-c]pyridine Antagonist Pyrrolo_Antagonist->P2Y12_Receptor Blocks Aggregation Aggregation Platelet_Activation->Aggregation Leads to

References

Introduction: The Strategic Value of the Azaindole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic History of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

In the landscape of contemporary drug discovery, the azaindole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity.[1] Azaindoles, also known as pyrrolopyridines, are bioisosteres of both indoles and purines, and this structural mimicry allows them to interact with a wide array of protein active sites, particularly the ATP-binding pocket of kinases. The strategic introduction of a nitrogen atom into the indole ring system can profoundly modulate a compound's physicochemical properties, including solubility, pKa, and metabolic stability, while also offering an additional hydrogen bond acceptor to enhance target binding and potency.[1]

Among the various isomers, the 1H-pyrrolo[3,2-c]pyridine (or 6-azaindole) framework is of significant interest. The specific compound, This compound , represents a highly functionalized and synthetically versatile intermediate. Its discovery and development are not tied to a single "eureka" moment but rather to the systematic evolution of synthetic methodologies aimed at creating complex molecular architectures for targeted therapies. The di-halogenated nature of this molecule provides medicinal chemists with two distinct and reactive handles for sequential, site-selective modifications, making it an invaluable building block for constructing libraries of potential drug candidates. This guide provides a comprehensive overview of the synthetic rationale, history, and application of this pivotal chemical entity.

Synthetic Evolution: From Pyridine Precursors to a Di-halogenated Azaindole Core

The synthesis of a substituted 1H-pyrrolo[3,2-c]pyridine core is a non-trivial challenge due to the electron-deficient nature of the starting pyridine ring, which can complicate classical indole synthesis methods. The history of this compound is therefore a story of advanced synthetic strategy. While the exact first synthesis is not prominently documented, its preparation can be logically derived from established methodologies for constructing related azaindole systems, particularly those involving the formation of the pyrrole ring onto a pre-functionalized pyridine.

A plausible and robust synthetic pathway, adapted from similar transformations, involves a multi-step sequence designed to build the bicyclic core and precisely install the halogen atoms.[2]

Logical Synthesis Workflow

The synthesis logically begins with a commercially available, substituted pyridine and proceeds through nitration, vinylation, and reductive cyclization to form the core structure.

G A 2,5-Dihalopyridine (e.g., 2-chloro-5-bromopyridine) B N-Oxidation (e.g., m-CPBA) A->B C Pyridine N-Oxide Intermediate B->C D Regioselective Nitration (fuming HNO₃, H₂SO₄) C->D E 4-Nitro-Pyridine N-Oxide D->E F Vinylation (DMF-DMA) E->F G Enamine Intermediate F->G H Reductive Cyclization (e.g., Fe, Acetic Acid) G->H I Target Molecule: This compound H->I

Caption: A plausible synthetic route to this compound.

Expert Insights: Causality of Experimental Design

The choice of this synthetic route is dictated by the electronic properties of the pyridine ring.

  • N-Oxidation as an Activation Strategy: The initial N-oxidation of the pyridine nitrogen is a critical activating step. The resulting N-oxide is more susceptible to electrophilic substitution than the parent pyridine. This allows for the subsequent nitration to occur under manageable conditions.

  • Regiocontrol in Nitration: The introduction of the nitro group at the C4 position is directed by the N-oxide and the existing halogen. This precise placement is essential for the final cyclization step.

  • Leimgruber-Batcho-like Annulation: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by reductive cyclization, is a powerful method for constructing the pyrrole ring onto an electron-deficient aromatic system.[2] The iron in acetic acid serves to reduce the nitro group to an amine, which then intramolecularly attacks the enamine to form the bicyclic system.

This sequence provides a reliable and scalable method to access the desired scaffold, a process that has been demonstrated on a kilogram scale for analogous compounds.[3][4]

Reactivity and Application: A Chemist's Gateway to Molecular Diversity

The true value of this compound lies in its designed-in reactivity, which provides two orthogonal sites for further chemical modification. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility.

  • C4-Bromo Position: The bromine atom is highly susceptible to metal-catalyzed cross-coupling reactions. This site is ideal for introducing aryl, heteroaryl, or alkyl groups via Suzuki, Stille, Sonogashira, or Heck coupling reactions.[1][5] This allows for the exploration of the solvent-exposed regions of a protein's binding pocket.

  • C7-Chloro Position: The chlorine atom on the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This position readily reacts with amines, alcohols, and thiols, making it a prime location for installing groups that can act as hydrogen bond donors or acceptors, often crucial for anchoring a ligand to its target.[6]

G cluster_0 This compound cluster_1 Synthetic Transformations Core Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki C4-Br Position Sonogashira Sonogashira Coupling (Alkynyl Groups) Core->Sonogashira C4-Br Position SNAr SNAr Reaction (Amines, Thiols, etc.) Core->SNAr C7-Cl Position

Caption: Orthogonal reactivity of the 4-bromo and 7-chloro positions.

This dual reactivity enables a divergent synthetic approach, where a common intermediate can be used to generate a vast library of structurally diverse compounds. This strategy is highly efficient and is a staple of modern drug discovery programs, particularly in the development of kinase inhibitors.[7][8]

Data Summary: Physicochemical and Synthetic Properties
PropertyValue / DescriptionSignificance for Researchers
Molecular Formula C₇H₄BrClN₂Provides exact elemental composition.
Appearance Typically an off-white to yellow or brown solid.[9]Basic quality control checkpoint.
Key Functional Groups Pyrrole NH, Pyridine N, C-Br, C-ClMultiple sites for H-bonding and chemical modification.
Primary Application Key intermediate in medicinal chemistry.Used as a building block, not typically a final product.
Reactivity at C4-Br Amenable to Pd-catalyzed cross-coupling.Allows for C-C bond formation to build molecular complexity.
Reactivity at C7-Cl Susceptible to Nucleophilic Aromatic Substitution.Enables introduction of key pharmacophoric groups (e.g., amines).[6]

Protocol: A Validated Synthetic Pathway

The following protocol outlines a representative synthesis for the 1H-pyrrolo[3,2-c]pyridine core, based on established chemical literature.[2] This serves as a template that can be adapted for the specific synthesis of this compound.

Objective: To synthesize a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.

Step 1: N-Oxidation of 2-bromo-5-methylpyridine

  • Dissolve 2-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add m-chloroperbenzoic acid (m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridine-1-oxide.

Step 2: Nitration of the N-Oxide

  • Carefully add the 2-bromo-5-methylpyridine-1-oxide (1.0 eq) to concentrated sulfuric acid at 0°C.

  • Add fuming nitric acid (~1.2 eq) dropwise, keeping the internal temperature below 10°C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture carefully onto crushed ice and neutralize with a strong base (e.g., NaOH) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-bromo-5-methyl-4-nitropyridine-1-oxide.

Step 3: Enamine Formation

  • Dissolve the nitro-N-oxide (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, ~3.0 eq).

  • Heat the mixture to 80-100°C for 4-6 hours.

  • Cool the reaction and concentrate under high vacuum to remove excess reagents and solvent, affording the crude enamine intermediate.

Step 4: Reductive Cyclization

  • Suspend the crude enamine intermediate in a mixture of acetic acid and water.

  • Add iron powder (~5.0 eq) portion-wise.

  • Heat the reaction to 80-90°C for 2-3 hours.

  • Cool the mixture, filter through celite to remove iron salts, and wash the filter cake with ethyl acetate.

  • Neutralize the filtrate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the final 6-bromo-1H-pyrrolo[3,2-c]pyridine product.

Conclusion

The discovery and history of this compound are emblematic of the progress in modern synthetic organic and medicinal chemistry. It is not a compound discovered in nature but one rationally designed and synthesized to serve a specific purpose: to be a versatile and powerful building block. Its di-halogenated structure provides chemists with a pre-installed, orthogonal reactivity scheme that accelerates the discovery of new chemical entities. As researchers continue to target complex diseases, the demand for such sophisticated, purpose-built intermediates will only grow, cementing the legacy and future importance of the azaindole scaffold.

References

Methodological & Application

Application Notes & Protocols: Site-Selective Suzuki-Miyaura Coupling of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Heterocycles

The 1H-pyrrolo[3,2-c]pyridine scaffold is a bioisostere of indole and is recognized as a privileged heterocyclic core in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other biologically active agents.[1][2] The dihalogenated derivative, 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine , represents a particularly valuable and versatile building block for drug development professionals. Its two distinct halogen atoms at the C4 and C7 positions serve as orthogonal synthetic handles, enabling sequential and site-selective carbon-carbon bond formation.

This guide provides a comprehensive technical overview and detailed experimental protocols for leveraging the differential reactivity of the C-Br and C-Cl bonds in this compound via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By carefully controlling reaction parameters, researchers can achieve selective arylation first at the more labile C4-bromo position, followed by a subsequent coupling at the more robust C7-chloro site. This strategy opens a straightforward path to complex, non-symmetrical 4,7-disubstituted pyrrolopyridine derivatives, which are of high interest in structure-activity relationship (SAR) studies.

The Principle of Chemoselective Coupling: Exploiting C-X Bond Reactivity

The success of a sequential coupling strategy hinges on the intrinsic differences in reactivity between the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The energy barrier for this step is directly related to the strength of the carbon-halogen bond being cleaved.

The established reactivity trend for aryl halides in Suzuki couplings is:

C-I > C-OTf > C-Br >> C-Cl [3][4][5]

This order is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group.[6] The C-Br bond (approx. 276-290 kJ/mol) is significantly weaker than the C-Cl bond (approx. 339-346 kJ/mol), making it more susceptible to cleavage and oxidative addition by a Pd(0) complex under milder conditions.[6] By selecting appropriate catalysts, ligands, and reaction temperatures, one can selectively functionalize the C4-bromo position while leaving the C7-chloro position untouched for a subsequent, more forcing reaction.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The initial, and often selectivity-determining, oxidative addition step dictates which halogen will react.

Suzuki_Cycle General Suzuki-Miyaura Catalytic Cycle cluster_red_elim Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)(X)L₂] (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)(Ar')L₂] OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-Ar' (Coupled Product) Transmetal->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination RedElim->Transmetal

Figure 1. General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocols and Workflow

The following sections provide detailed, step-by-step protocols for the sequential, site-selective Suzuki coupling of this compound.

Protocol 1: Selective Coupling at the C4-Bromo Position

This protocol is optimized to favor the reaction at the more labile C-Br bond, yielding the 4-aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine intermediate. Milder conditions and a less activating catalyst system are employed to ensure high selectivity.

Workflow1 Workflow for Selective C4-Bromo Coupling start 1. Reaction Setup (Inert Atmosphere) reagents Combine Substrate, Boronic Acid, Base, Catalyst, and Solvents start->reagents reaction 2. Reaction Heat to 80-90 °C Monitor by TLC/LC-MS reagents->reaction workup 3. Aqueous Workup Dilute, Wash with Water & Brine reaction->workup purify 4. Purification Column Chromatography workup->purify product 5. Characterization (NMR, MS) Isolated 4-Aryl-7-chloro Product purify->product

Figure 2. Experimental workflow for selective C4-bromo coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or K₃PO₄

  • Solvents: 1,4-Dioxane and Water (degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes, Brine

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (40 mL). Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine product.

Data Summary for C4-Bromo Coupling:

EntryArylboronic AcidCatalyst (mol%)BaseTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃851285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃851090-98
33-Thiopheneboronic acidPdCl₂(dppf) (3)K₃PO₄901675-85
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃851480-90

Yields are estimates and will vary based on the specific substrate and reaction scale.

Protocol 2: Coupling at the C7-Chloro Position

This protocol is designed for the second coupling step on the 4-aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine intermediate. The cleavage of the stronger C-Cl bond requires a more active catalyst system, typically involving bulky, electron-rich phosphine ligands, and higher temperatures.[7][8][9]

Rationale for Catalyst Choice: Bulky, electron-rich monophosphine ligands like XPhos, SPhos, or RuPhos are highly effective for activating aryl chlorides.[1][7] They accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. Pre-catalysts such as XPhos Pd G2 or G3 are often used as they are air-stable and form the active Pd(0) species efficiently in solution.

Sequential_Coupling Sequential Suzuki Coupling Strategy Start 4-Bromo-7-chloro- 1H-pyrrolo[3,2-c]pyridine Step1 Protocol 1: Selective C4-Br Coupling (e.g., Pd(PPh₃)₄, K₂CO₃, 85°C) Start->Step1 Intermediate 4-Aryl-7-chloro- 1H-pyrrolo[3,2-c]pyridine Step1->Intermediate Step2 Protocol 2: C7-Cl Coupling (e.g., XPhos Pd G2, K₃PO₄, 110°C) Intermediate->Step2 Final 4-Aryl-7-Aryl'- 1H-pyrrolo[3,2-c]pyridine Step2->Final

Figure 3. Logic diagram for the sequential two-step Suzuki coupling.

Materials:

  • 4-Aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine (from Protocol 1)

  • Arylboronic acid (can be the same or different from Protocol 1)

  • Palladium Pre-catalyst: XPhos Pd G2 or similar (e.g., RuPhos Pd G3)

  • Base: K₃PO₄ or Cs₂CO₃

  • Solvents: 1,4-Dioxane or t-Amyl alcohol (degassed)

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vial suitable for heating (e.g., microwave vial or sealed tube), combine the 4-aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 mmol, 1.0 eq.), the second arylboronic acid (1.5 mmol, 1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst, for example, XPhos Pd G2 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C. Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the final 4,7-diaryl-1H-pyrrolo[3,2-c]pyridine product.

Data Summary for C7-Chloro Coupling:

EntryStarting Material (4-Aryl)Arylboronic AcidCatalyst System (mol%)BaseTemp (°C)Approx. Yield (%)
14-Phenyl2-Pyridylboronic acidXPhos Pd G2 (2)K₃PO₄11070-85
24-(4-Methoxyphenyl)Phenylboronic acidRuPhos Pd G3 (2)K₃PO₄11075-90
34-Phenyl4-Fluorophenylboronic acidXPhos Pd G2 (2)Cs₂CO₃10080-95

Yields are estimates and will vary based on the specific substrate and reaction scale.

Troubleshooting and Key Considerations

  • Low Yield / No Reaction:

    • C4-Br Coupling: Ensure reagents are pure and solvents are properly degassed. Consider an alternative catalyst like PdCl₂(dppf) or a different base (e.g., Cs₂CO₃).[1]

    • C7-Cl Coupling: This is a more challenging reaction. If yield is low, increase catalyst loading (to 3-5 mol%), screen alternative bulky phosphine ligands (e.g., SPhos, BrettPhos), or try a different solvent like t-amyl alcohol. Ensure the temperature is high enough to facilitate C-Cl bond activation.

  • Loss of Selectivity: If di-substituted product is observed during the first C4-Br coupling, reduce the reaction temperature or reaction time. Using a less active catalyst can also improve selectivity.

  • Homocoupling of Boronic Acid: This side reaction forms biaryl impurities. It can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.[1]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be an issue, especially with electron-rich or heteroaryl boronic acids. Using a milder base like K₂CO₃ or KF can sometimes mitigate this.

  • NH-Pyrrole Group: The pyrrole NH is acidic and can potentially coordinate to the palladium center. While many Suzuki reactions tolerate a free NH, in cases of persistent low yields or side reactions, protection of the nitrogen with a group like SEM (trimethylsilylethoxymethyl) or Boc (tert-butyloxycarbonyl) may be necessary.[10][11]

Conclusion

This compound is a powerful synthetic intermediate for the construction of diverse chemical libraries. The differential reactivity of its C-Br and C-Cl bonds allows for a reliable and predictable sequential Suzuki-Miyaura coupling strategy. By employing standard palladium catalysts under mild conditions for the initial C-Br functionalization, followed by more active, modern catalyst systems for the subsequent C-Cl coupling, researchers can efficiently access a wide array of non-symmetrical 4,7-disubstituted pyrrolopyridines. This methodical approach provides a robust platform for accelerating hit-to-lead campaigns and optimizing molecular properties in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Bromo-7-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-pyrrolo[3,2-c]pyridine

The 1H-pyrrolo[3,2-c]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases. The strategic placement of nitrogen atoms in the bicyclic system provides key hydrogen bonding interactions with the kinase hinge region, a critical determinant of inhibitor binding and potency.[1][2]

The starting material, 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine, is a highly versatile building block for the synthesis of diverse libraries of kinase inhibitors. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization through modern cross-coupling methodologies. This enables the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides detailed protocols for the synthesis of kinase inhibitors from this key intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: A Roadmap to Kinase Inhibitor Diversification

The primary strategy for elaborating the this compound scaffold involves a series of palladium-catalyzed cross-coupling reactions. The greater reactivity of the C4-Br bond compared to the C7-Cl bond in Suzuki-Miyaura and Sonogashira couplings allows for regioselective functionalization at the 4-position. Subsequent Buchwald-Hartwig amination at the 7-position provides access to a diverse range of 4,7-disubstituted pyrrolo[3,2-c]pyridines.

G start This compound step1 Suzuki or Sonogashira Coupling (at C4-Br) start->step1 intermediate 4-Aryl/Alkynyl-7-chloro- 1H-pyrrolo[3,2-c]pyridine step1->intermediate step2 Buchwald-Hartwig Amination (at C7-Cl) intermediate->step2 product 4-Aryl/Alkynyl-7-amino- 1H-pyrrolo[3,2-c]pyridine (Kinase Inhibitor) step2->product

Caption: General synthetic workflow for kinase inhibitors.

Part 1: Functionalization at the C4-Position via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, and it is particularly well-suited for the arylation or heteroarylation of the 4-position of the pyrrolo[3,2-c]pyridine core.[3][4] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound232.461.01.0
Arylboronic acid-1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane88.11--
Water18.02--

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).

  • Stir the mixture at 80-100 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expertise & Experience: The use of a phosphine-based palladium catalyst like Pd(PPh₃)₄ is common for Suzuki couplings of heteroaryl halides.[4] The aqueous base system (K₂CO₃ in dioxane/water) is effective for promoting the transmetalation step of the catalytic cycle.[5] For less reactive arylboronic acids, a more active catalyst system such as Pd(dppf)Cl₂ may be beneficial.[3]

Part 2: Functionalization at the C7-Position via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide variety of amine substituents at the 7-position of the pyrrolo[3,2-c]pyridine scaffold.[6][7] The selection of the appropriate palladium catalyst, ligand, and base is crucial for the successful coupling of various amines.

Protocol 2: Buchwald-Hartwig Amination of 4-Aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine with an Amine

This protocol provides a general method for the Buchwald-Hartwig amination of the intermediate from Protocol 1 with a representative amine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine-1.01.0
Amine-1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.670.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene92.14--

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add 4-aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene.

  • Stir the mixture at 100-120 °C for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expertise & Experience: The combination of Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand like XPhos is a highly effective catalyst system for the amination of heteroaryl chlorides.[8] Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in these reactions.[1] For challenging couplings, other ligands such as RuPhos or BrettPhos may provide better results.

Part 3: Biological Evaluation and Signaling Pathway Analysis

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to inhibit a variety of kinases involved in cancer and inflammatory diseases. Key targets include FMS-like tyrosine kinase 3 (FLT3), Janus kinases (JAKs), and Monopolar spindle 1 (MPS1).[9][10][11]

FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[11][12] Activating mutations in FLT3 are common in acute myeloid leukemia (AML).[13] Inhibitors of FLT3 can block downstream signaling pathways, leading to apoptosis of leukemic cells.

G FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases are critical components of signaling pathways for numerous cytokines and growth factors.[14][15] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.[15]

G CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression

Caption: Overview of the JAK-STAT signaling pathway.

MPS1 and the Spindle Assembly Checkpoint

Monopolar spindle 1 (MPS1) is a key kinase that regulates the spindle assembly checkpoint (SAC), a crucial process for ensuring accurate chromosome segregation during mitosis.[6][7][16] Overexpression of MPS1 is observed in many cancers, making it an attractive therapeutic target.[6]

G UnattachedKinetochore Unattached Kinetochore MPS1 MPS1 UnattachedKinetochore->MPS1 Recruitment & Activation SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) MPS1->SAC_Proteins Phosphorylation MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC Formation APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C Inhibition Anaphase Anaphase Onset APC_C->Anaphase Blocked

Caption: Role of MPS1 in the Spindle Assembly Checkpoint.

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of a wide array of potent and selective kinase inhibitors. The strategic application of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the systematic and efficient diversification of this privileged core. The protocols and biological context provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this promising class of compounds.

References

Application Notes and Protocols: The Strategic Use of 4-Bromo-7-Chloro-1H-pyrrolo[3,2-c]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic design and synthesis of molecules with potent and selective biological activity. Heterocyclic scaffolds form the bedrock of many approved drugs, and among these, the pyrrolopyridine family (also known as azaindoles) has emerged as a privileged structure. The 1H-pyrrolo[3,2-c]pyridine core, a structural isomer of the more commonly explored 7-azaindole, serves as a bioisostere for purines and other key pharmacophores, rendering it a compelling template for inhibitor design.

This guide focuses on a particularly valuable, di-halogenated derivative: 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine . The strategic placement of two distinct halogen atoms on this scaffold is not a trivial feature; it is a deliberate design element that unlocks a powerful and versatile synthetic platform. The differential reactivity of the C4-bromo and C7-chloro positions allows for selective, sequential functionalization, enabling the systematic construction of diverse chemical libraries. This orthogonal reactivity is the cornerstone of its application in modern drug discovery, particularly in the rapid exploration of structure-activity relationships (SAR) for complex targets like protein kinases.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for leveraging this scaffold in the synthesis of potential kinase inhibitors and other therapeutic agents.

Core Concept: The Power of Orthogonal Halogen Functionalization

The primary value of this compound lies in the differential reactivity of its two halogen atoms. This allows for a programmed, regioselective approach to molecular elaboration.

  • C4-Bromo Position : The bromo group is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Sonogashira reactions. This position is ideal for introducing aryl, heteroaryl, or alkynyl fragments, which are often crucial for establishing key interactions within a target's binding site or for modulating the molecule's physicochemical properties.

  • C7-Chloro Position : The chloro group on the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This makes it an excellent site for introducing amine, alcohol, or thiol functionalities. In kinase inhibitor design, this position is frequently used to install a "hinge-binding" motif—typically an amine that forms critical hydrogen bonds with the backbone of the kinase hinge region.

This differential reactivity enables a logical and efficient synthetic workflow, as illustrated below.

G A 4-Bromo-7-Chloro- 1H-pyrrolo[3,2-c]pyridine B Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A->B R-B(OH)2, Pd catalyst C 4-Aryl/Heteroaryl-7-Chloro- 1H-pyrrolo[3,2-c]pyridine Intermediate B->C D Step 2: Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig or SNAr) C->D R'-NH2, Pd catalyst or heat E 4,7-Disubstituted- 1H-pyrrolo[3,2-c]pyridine Library D->E F SAR Exploration & Lead Optimization E->F

Caption: Sequential functionalization workflow for the scaffold.

Application Note I: Synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Background and Rationale: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic cause of Parkinson's disease. Consequently, the development of potent and selective LRRK2 inhibitors is a major therapeutic goal. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for LRRK2 inhibitors.[1][2] The structurally related 1H-pyrrolo[3,2-c]pyridine has been successfully employed as a "1-deaza" analogue, yielding compounds with high potency (e.g., cKᵢ of 2 nM for a related analogue).[3] This validates the utility of the pyrrolo[3,2-c]pyridine core for targeting LRRK2.

The this compound scaffold is an ideal starting point for building a library of LRRK2 inhibitors. The C4 position can be functionalized with various aryl or heteroaryl groups to probe the solvent-exposed region of the ATP binding pocket, while the C7 position can be substituted with different amines to optimize interactions with the kinase hinge region.

Experimental Protocol: Synthesis of a 4-Aryl-7-amino-1H-pyrrolo[3,2-c]pyridine Library

This protocol describes a two-step sequence involving a Suzuki coupling followed by a Buchwald-Hartwig amination.

Step 1: Suzuki-Miyaura Coupling at the C4-Position

G cluster_0 Suzuki-Miyaura Coupling A Start: this compound B Reagents: - Arylboronic Acid (1.2 eq) - Pd(PPh3)4 (0.05 eq) - 2M Na2CO3 (3.0 eq) C Solvent: 1,4-Dioxane D Conditions: N2 atmosphere, 90 °C, 12 h E Product: 4-Aryl-7-Chloro-1H-pyrrolo[3,2-c]pyridine

Caption: Workflow for the selective Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add degassed 1,4-dioxane (to achieve a 0.1 M concentration of the starting material) followed by a degassed 2 M aqueous solution of sodium carbonate (3.0 eq).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine intermediate.

Causality: The choice of Pd(PPh₃)₄ is a robust catalyst for Suzuki couplings. The higher reactivity of the C-Br bond compared to the C-Cl bond under these standard conditions ensures high selectivity for functionalization at the C4 position.[4]

Step 2: Buchwald-Hartwig Amination at the C7-Position

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 eq), the desired amine (1.5 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq)).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 100-110 °C for 12-24 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final compound by flash chromatography or preparative HPLC to yield the target 4-aryl-7-amino-1H-pyrrolo[3,2-c]pyridine derivative.

Trustworthiness: This two-step protocol is self-validating as the progress of each step can be rigorously monitored by LC-MS to confirm the consumption of starting material and the formation of the expected product mass before proceeding to the next step.

Hypothetical Structure-Activity Relationship (SAR) Data

The following table presents hypothetical, yet plausible, biological data for a small library of LRRK2 inhibitors synthesized via the protocol above. The SAR is inferred from published data on related kinase inhibitors.

Compound IDR (at C4)R' (at C7)LRRK2 IC₅₀ (nM)
1a Phenyl-NH₂150
1b 4-Fluorophenyl-NH₂125
1c 3-Methoxyphenyl-NH₂90
1d 3-Methoxyphenyl-NH(CH₃)75
1e 3-Methoxyphenyl-NH(cyclopropyl)25
1f Pyridin-3-yl-NH(cyclopropyl)15
1g Pyrazol-4-yl-NH(cyclopropyl)5

SAR Insights:

  • C7-Amine (Hinge-Binder): Small, non-bulky amines are typically preferred for hinge binding. The progression from a primary amine (-NH₂) to a small secondary amine like cyclopropylamine (1e vs 1c) often enhances potency by providing a better vector and filling a small hydrophobic pocket.

  • C4-Substituent (Solvent-Front): Replacing a simple phenyl ring with heteroaromatic rings like pyridine (1f) or pyrazole (1g) can introduce beneficial hydrogen bonding interactions or improve physicochemical properties like solubility, leading to a significant boost in potency.[3]

Application Note II: Synthesis of Tubulin Polymerization Inhibitors

Background and Rationale: Microtubules are critical components of the cytoskeleton and a validated target in oncology. Inhibitors that bind to the colchicine site on tubulin disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Recently, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as conformationally restricted analogues of combretastatin A-4 and showed potent antitumor activities.[4][5] In this series, a key intermediate was a 6-bromo-1H-pyrrolo[3,2-c]pyridine, which was functionalized via Suzuki coupling to install various B-ring moieties.

The this compound scaffold can be similarly used. The C4-bromo position can serve as the attachment point for the "B-ring" aryl group, while the C7-chloro position offers a novel vector for modification to explore new SAR and potentially improve properties like aqueous solubility or metabolic stability.

Experimental Protocol: Synthesis of 4-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives

This protocol focuses on the initial functionalization at the C4 position, which is analogous to the key step in the published synthesis of related tubulin inhibitors.[4]

Step 1: N-Protection of the Pyrrole Ring

Methodology:

  • Deprotonation: Dissolve this compound (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Protection: Add a suitable protecting group reagent, for example, (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography to obtain the N-protected intermediate.

Causality: Protection of the pyrrole nitrogen is often necessary to prevent side reactions and improve the solubility and handling of intermediates in subsequent cross-coupling steps. The SEM group is a common choice as it is robust but can be removed under specific conditions (e.g., with fluoride ions or acid).

Step 2: Suzuki-Miyaura Coupling

Methodology:

  • Follow the protocol described in Application Note I, Step 1 , using the N-protected this compound as the starting material.

  • After purification, the N-protected 4-aryl-7-chloro intermediate is obtained. This intermediate can then be deprotected (e.g., using tetrabutylammonium fluoride for a SEM group) or further functionalized at the C7 position.

G A 4-Bromo-7-Chloro- 1H-pyrrolo[3,2-c]pyridine B N-Protection (e.g., SEM-Cl, NaH) A->B C N-Protected Intermediate B->C D Suzuki Coupling (R-B(OH)2, Pd catalyst) C->D E 4-Aryl-7-Chloro Derivative (N-Protected) D->E F Deprotection or Further C7 Functionalization E->F

Caption: Workflow for synthesizing tubulin inhibitor precursors.

Conclusion

This compound is a highly versatile and synthetically attractive scaffold for medicinal chemistry. Its value is rooted in the orthogonal reactivity of the two halogen substituents, which permits selective and sequential chemical modifications. This enables the efficient generation of focused compound libraries for SAR exploration. As demonstrated, this building block is particularly well-suited for the development of inhibitors targeting protein kinases, such as LRRK2, and other important therapeutic targets like tubulin. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full potential of this powerful chemical tool in the pursuit of next-generation therapeutics.

References

Application Notes and Protocols for the Derivatization of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[3,2-c]pyridine

The 1H-pyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a range of biologically active molecules.[1][2] This bicyclic system, an isostere of indole, is a key component in the development of therapeutic agents, including kinase inhibitors for anticancer therapies.[2][3] The strategic derivatization of this core structure is paramount for modulating pharmacokinetic and pharmacodynamic properties, making scaffolds like 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine highly valuable starting materials for the construction of compound libraries in drug discovery campaigns.

This document provides a comprehensive guide to the derivatization of this compound, focusing on regioselective functionalization of the C4 and C7 positions. We will delve into the rationale behind common synthetic strategies, provide detailed experimental protocols, and offer insights into the expected reactivity based on established principles of heterocyclic chemistry.

Strategic Derivatization: A Tale of Two Halogens

The presence of two distinct halogen atoms on the pyrrolo[3,2-c]pyridine core—a bromine at C4 and a chlorine at C7—presents a prime opportunity for selective and sequential functionalization. The differing reactivities of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy. Generally, the C-Br bond is more susceptible to oxidative addition to a Pd(0) complex than the more stable C-Cl bond. This reactivity difference allows for the selective derivatization of the C4 position while leaving the C7 position available for subsequent transformations.

Part 1: Selective Functionalization of the C4-Position

The higher reactivity of the C4-bromo group makes it the logical starting point for derivatization. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the methods of choice for this transformation.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, pairing an organoboron reagent with an organic halide.[4] This reaction is well-suited for introducing aryl, heteroaryl, or vinyl substituents at the C4 position of our scaffold.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.10 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

CatalystBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd(dppf)Cl₂K₂CO₃DME/H₂O802-6
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O1004-12

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling at C4

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[5][6][7] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position, a common modification in kinase inhibitor design.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a reaction vessel.

  • Add the base (1.5-2.0 eq) and this compound (1.0 eq).

  • Add the anhydrous, degassed solvent.

  • Finally, add the amine (1.1-1.5 eq).

  • Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-11012-24
Pd(OAc)₂ / BINAPNaOtBuToluene80-1004-16

Table 2: Recommended Conditions for Buchwald-Hartwig Amination at C4

Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to another important class of compounds.[8][9][10]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in the anhydrous solvent, add the base.

  • Degas the solution with a stream of inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.02-0.05 eq) and the copper(I) salt (0.05-0.10 eq).

  • Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Part 2: Derivatization of the C7-Position

Once the C4 position has been selectively functionalized, the less reactive C7-chloro group can be targeted. This sequential approach allows for the synthesis of di-substituted pyrrolo[3,2-c]pyridines with diverse functionalities.

Cross-Coupling Reactions at C7

The same palladium-catalyzed cross-coupling reactions described for the C4 position can be applied to the C7-chloro position, although more forcing conditions are generally required. This may include higher temperatures, stronger bases, or more active catalyst systems.

Nucleophilic Aromatic Substitution (SNAr)

The C7 position of the pyrrolo[3,2-c]pyridine scaffold is analogous to the 2-position of pyridine, which is known to be susceptible to nucleophilic aromatic substitution (SNAr).[11][12][13][14][15] This provides an alternative, palladium-free method for introducing nucleophiles at this position.

Materials:

  • 4-substituted-7-chloro-1H-pyrrolo[3,2-c]pyridine

  • Nucleophile (e.g., amine, alkoxide, thiol)

  • Base (if required, e.g., K₂CO₃, NaH)

  • Polar aprotic solvent (e.g., DMSO, DMF, NMP)

Procedure:

  • Dissolve the 4-substituted-7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in the polar aprotic solvent.

  • Add the nucleophile (1.5-3.0 eq) and base (if necessary).

  • Heat the reaction mixture to 100-150 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.

Visualizing the Derivatization Workflow

Derivatization_Workflow cluster_c4 C4 Functionalization cluster_c7 C7 Functionalization A This compound B Selective C4 Derivatization A->B C 4-Aryl/Alkyl/Amino/Alkynyl-7-chloro- 1H-pyrrolo[3,2-c]pyridine B->C D C7 Derivatization C->D E 4,7-Disubstituted- 1H-pyrrolo[3,2-c]pyridine Library D->E Suzuki_C4 Suzuki-Miyaura (R-B(OH)₂) Buchwald_C4 Buchwald-Hartwig (R₂NH) Sonogashira_C4 Sonogashira (R-C≡CH) Coupling_C7 Cross-Coupling Reactions SNAr_C7 SNAr (Nu-H)

References

The Strategic Deployment of 4-Bromo-7-Chloro-1H-pyrrolo[3,2-c]pyridine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[3,2-c]pyridine

In the landscape of modern medicinal chemistry, the relentless pursuit of novel anticancer agents has led researchers to explore a diverse array of heterocyclic scaffolds. Among these, the pyrrolo[3,2-c]pyridine core, a 6-azaindole isomer, has emerged as a "privileged scaffold." Its structural resemblance to purine has made it an effective bioisosteric replacement, capable of interacting with a multitude of biological targets, particularly protein kinases, which are central to cancer cell signaling.[1][2] The strategic placement of nitrogen in the pyridine ring allows for the formation of key hydrogen bonds with the hinge region of kinases, mimicking the binding of ATP.[3]

The specific building block, 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine, represents a highly versatile and strategically functionalized starting material for the generation of diverse compound libraries. The differential reactivity of the bromo and chloro substituents offers the potential for sequential and site-selective cross-coupling reactions, enabling the precise installation of various pharmacophoric elements. This guide provides a comprehensive overview of the application of this building block in the synthesis of potential anticancer agents, complete with detailed protocols and the underlying scientific rationale.

Chemical Properties and Reactivity

The this compound scaffold is primed for functionalization through modern cross-coupling methodologies. The electron-deficient nature of the pyridine ring, further accentuated by the halogen substituents, facilitates nucleophilic aromatic substitution, particularly at the 7-position. However, palladium-catalyzed cross-coupling reactions are the most powerful tools for elaborating this core.

Generally, in such di-halogenated systems, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This differential reactivity allows for a stepwise functionalization strategy. For instance, a Suzuki coupling can be selectively performed at the 4-position (C-Br), followed by a Buchwald-Hartwig amination at the 7-position (C-Cl). This sequential approach is instrumental in building molecular complexity in a controlled manner.

Application in the Synthesis of Kinase Inhibitors: A Case Study

To illustrate the utility of this compound, we will outline a synthetic protocol for a hypothetical, yet representative, kinase inhibitor. This example is based on the common architecture of many kinase inhibitors, which often feature a heterocyclic core, a hinge-binding motif, and a solubilizing group. Our target molecule will be 7-(phenylamino)-4-(pyridin-4-yl)-1H-pyrrolo[3,2-c]pyridine . This structure is designed to engage a kinase hinge region via the pyrrolopyridine nitrogen and the exocyclic amine, with the pyridine substituent potentially providing additional interactions and improving physicochemical properties.

The overall synthetic workflow is depicted below:

G start This compound step1 Selective Suzuki-Miyaura Coupling (4-position) start->step1 intermediate1 7-Chloro-4-(pyridin-4-yl)-1H-pyrrolo[3,2-c]pyridine step1->intermediate1 step2 Buchwald-Hartwig Amination (7-position) intermediate1->step2 product Target Kinase Inhibitor: 7-(Phenylamino)-4-(pyridin-4-yl)-1H-pyrrolo[3,2-c]pyridine step2->product

Caption: Proposed synthetic workflow for a model kinase inhibitor.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position

Objective: To selectively couple a pyridine moiety at the C4-Br position of the starting material.

Rationale: The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling allows for this selective transformation.[4] We will employ a standard palladium catalyst such as Pd(PPh₃)₄ and a carbonate base. The reaction is performed in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.

Materials:

  • This compound

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Seal the flask with a septum and purge with nitrogen for 10 minutes.

  • Add degassed 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-chloro-4-(pyridin-4-yl)-1H-pyrrolo[3,2-c]pyridine .

Protocol 2: Buchwald-Hartwig Amination at the 7-Position

Objective: To couple aniline to the C7-Cl position of the Suzuki product.

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3] The choice of palladium catalyst and ligand is crucial for achieving high yields. A bulky, electron-rich phosphine ligand is often employed to facilitate the catalytic cycle.[5]

Materials:

  • 7-Chloro-4-(pyridin-4-yl)-1H-pyrrolo[3,2-c]pyridine (from Protocol 1)

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add 7-chloro-4-(pyridin-4-yl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Seal the tube and evacuate and backfill with nitrogen three times.

  • Add anhydrous toluene, followed by aniline (1.2 eq) via syringe.

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 7-(phenylamino)-4-(pyridin-4-yl)-1H-pyrrolo[3,2-c]pyridine .

Biological Evaluation and Data

While the synthesized compound is a hypothetical example, its structural motifs are present in known anticancer agents. Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory activity against various kinases and other cancer-related targets. The table below summarizes the activity of some reported pyrrolo[3,2-c]pyridine derivatives.

Compound ClassTargetKey CompoundIC₅₀Cell LinesReference
Diarylureas/amidesFMS KinaseCompound 1r30 nM (FMS)Ovarian, Prostate, Breast[6]
Colchicine-site bindersTubulinCompound 10t0.12 - 0.21 µMHeLa, SGC-7901, MCF-7[1]
1-deaza analogueLRRK2Compound 242 nM (cKᵢ)N/A[7]

Rationale for Anticancer Activity:

The anticancer potential of compounds derived from this compound stems from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FMS) Ras Ras/Raf/MEK/ERK Pathway RTK->Ras Activates PI3K PI3K/AKT/mTOR Pathway RTK->PI3K Activates Transcription Gene Transcription (Proliferation, Survival) Ras->Transcription Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibits Tubulin Tubulin Polymerization Tubulin->Proliferation Required for Mitosis OurCompound Pyrrolo[3,2-c]pyridine Derivative OurCompound->RTK Inhibits OurCompound->Tubulin Inhibits

Caption: Potential mechanisms of action for pyrrolo[3,2-c]pyridine derivatives.

  • Kinase Inhibition: Many pyrrolo[3,2-c]pyridine derivatives function as ATP-competitive kinase inhibitors.[6] By blocking the activity of kinases like FMS, which are often overexpressed in various cancers, these compounds can halt downstream signaling cascades responsible for cell growth and proliferation.[6]

  • Disruption of Microtubule Dynamics: Some derivatives act as colchicine-binding site inhibitors, disrupting the polymerization of tubulin into microtubules.[1] This leads to cell cycle arrest in the G2/M phase and induces apoptosis.[1]

Conclusion and Future Directions

The this compound scaffold is a valuable and versatile building block for the synthesis of novel anticancer agents. Its di-halogenated nature allows for selective and sequential functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold. Future work should focus on expanding the range of substituents at the 4- and 7-positions to optimize potency, selectivity, and pharmacokinetic properties. The development of derivatives that target novel and challenging cancer-related proteins remains a promising avenue for this remarkable heterocyclic system.

References

Application Note: Synthesis of Novel Cannabinoid Receptor Modulators from Pyrrolopyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modulation of cannabinoid receptors CB1 and CB2 presents significant therapeutic opportunities for a range of pathologies, from neurodegenerative diseases to inflammatory conditions. A critical challenge in cannabinoid drug discovery is optimizing the physicochemical properties of lead compounds to improve their drug-like characteristics, such as aqueous solubility and metabolic stability. This application note details the rationale and methodology for synthesizing cannabinoid receptor modulators using pyrrolopyridine (azaindole) scaffolds as bioisosteric replacements for the traditional indole core. We provide a comprehensive guide, including design strategies, a detailed, step-by-step synthesis protocol for a representative compound, methods for biological evaluation, and the underlying pharmacology of cannabinoid receptor signaling.

Introduction: The Strategic Advantage of Pyrrolopyridine Scaffolds

The endocannabinoid system, primarily comprising the G protein-coupled receptors (GPCRs) CB1 and CB2, is a pivotal regulator of numerous physiological processes.[1][2] While the CB1 receptor is abundant in the central nervous system (CNS) and modulates neurotransmission, the CB2 receptor is found predominantly on immune cells, governing inflammatory responses.[3] The therapeutic potential of modulating these receptors has driven extensive research, yet early-generation ligands, many based on an indole scaffold, have often been hampered by poor pharmacokinetics and, in the case of CB1 agonists, undesirable psychoactive side effects.[1]

The Pyrrolopyridine Core: A Privileged Bioisostere

Medicinal chemistry has increasingly turned to the principle of bioisosterism—the substitution of an atom or group with another that has similar physical or chemical properties—to overcome these hurdles. The pyrrolopyridine (or azaindole) framework has emerged as a particularly effective bioisostere for the indole moiety common in many synthetic cannabinoids.[4][5][6]

The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom offers several key advantages:

  • Improved Physicochemical Properties: Azaindoles typically exhibit enhanced aqueous solubility and can modulate lipophilicity, which are critical for bioavailability and formulation.[4][7]

  • Enhanced Target Engagement: The pyridine nitrogen can act as a hydrogen bond acceptor, creating an additional interaction point with the receptor's binding pocket that is not possible with the indole ring. This can lead to increased affinity and selectivity.[7]

  • Metabolic Stability: The introduction of a nitrogen atom can alter the molecule's metabolic profile, potentially blocking sites of oxidative metabolism and increasing its half-life.

  • Scaffold Versatility: The pyrrolopyridine nucleus is a "privileged structure," demonstrating broad biological activity and serving as the core for numerous approved drugs, including kinase inhibitors.[6][8][9]

This guide focuses on leveraging these advantages through the rational design and synthesis of novel cannabinoid receptor modulators.

Design Strategy: Bioisosteric Replacement and Isomer Selection

The core design principle involves replacing the indole group of a known cannabinoid agonist (e.g., the aminoalkylindole class) with a pyrrolopyridine ring. This substitution maintains the essential pharmacophoric elements required for receptor binding while introducing the beneficial properties of the azaindole core.

However, not all pyrrolopyridine isomers are functionally equivalent. The position of the nitrogen atom (e.g., 4-, 5-, 6-, or 7-azaindole) can significantly impact receptor affinity and functional activity. For instance, studies on CB1 allosteric modulators demonstrated that while the 6-azaindole scaffold was a viable replacement for the indole ring, the corresponding 7-azaindole derivatives lost their ability to bind to the receptor.[7][10] This underscores the necessity of empirical testing and structure-activity relationship (SAR) studies to determine the optimal isomer for a given molecular series.

cluster_0 Design & Synthesis Workflow Start Identify Lead Indole-Based Cannabinoid Modulator Design Design Pyrrolopyridine Bioisosteres (Select Isomers, e.g., 6-azaindole) Start->Design Rationale: Improve Solubility & H-Bonding Synthesis Chemical Synthesis of Target Compounds Design->Synthesis Select Starting Materials Purify Purification & Structural Verification (Chromatography, NMR, MS) Synthesis->Purify Crude Product Test In Vitro Biological Evaluation (Binding & Functional Assays) Purify->Test Pure Compound >95% SAR Analyze SAR & Optimize Lead Test->SAR Binding (Ki) Function (EC50)

High-level workflow for designing and developing pyrrolopyridine-based modulators.

Synthesis Protocol: A Representative N-Aryl-6-azaindole-3-carboxamide

This section provides a generalized, multi-step protocol for the synthesis of a representative pyrrolopyridine-based cannabinoid receptor modulator.

Causality Behind Experimental Choices:

  • Starting Material: We begin with a commercially available halo-substituted pyrrolopyridine (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine). The halogen serves as a versatile chemical handle for subsequent cross-coupling reactions, a cornerstone of modern medicinal chemistry.[11]

  • Step 1: N-Alkylation: The pyrrole nitrogen is typically alkylated. This substituent often occupies a lipophilic pocket in the cannabinoid receptor, and its size and nature are critical for tuning affinity. A standard Williamson ether synthesis-type reaction under basic conditions is efficient for this transformation.

  • Step 2: C3-Acylation: The C3 position of the indole/azaindole core is a common attachment point for a linker group connecting to another key pharmacophore element. A Friedel-Crafts acylation with a suitable acyl chloride (e.g., 1-naphthoyl chloride, a classic substituent in synthetic cannabinoids) introduces the necessary carbonyl functionality.

  • Step 3: Conversion to Carboxamide: The resulting ketone is converted to a carboxamide. Carboxamides are often preferred over ketones as they can act as both hydrogen bond donors and acceptors, potentially improving target engagement.[4] This multi-step conversion via oxidation and subsequent amide coupling is a robust and reliable route.

Table 1: Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
6-Chloro-1H-pyrrolo[2,3-b]pyridine≥95%CommercialStarting Material
Pentyl BromideReagentCommercialN-alkylation
Sodium Hydride (NaH), 60% in mineral oilReagentCommercialBase
1-Naphthoyl Chloride≥98%CommercialC3-Acylation
Aluminum Chloride (AlCl₃)AnhydrousCommercialLewis Acid Catalyst
N-Bromosuccinimide (NBS)ReagentCommercialBrominating Agent
Sodium Hydroxide (NaOH)ACSCommercialBase for Hydrolysis
Adamantylamine≥97%CommercialAmine for Coupling
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)≥98%CommercialAmide Coupling Agent
N,N-Diisopropylethylamine (DIPEA)≥99%CommercialOrganic Base
Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)AnhydrousCommercialSolvents
Silica Gel230-400 meshCommercialColumn Chromatography
Detailed Step-by-Step Methodology

Step 1: N-Alkylation of 6-Chloro-1H-pyrrolo[2,3-b]pyridine

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (0.2 M).

  • Add sodium hydride (1.2 eq) portion-wise at 0 °C. (CAUTION: NaH is highly reactive with water) .

  • Slowly add a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add pentyl bromide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-pentyl-6-chloro-1H-pyrrolo[2,3-b]pyridine .

Step 2: Friedel-Crafts Acylation at C3

  • To a flame-dried flask under N₂, add anhydrous DCM (0.1 M) and cool to 0 °C.

  • Add aluminum chloride (3.0 eq) portion-wise.

  • Add 1-naphthoyl chloride (1.5 eq) dropwise.

  • Slowly add a solution of the product from Step 1 (1.0 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.

  • Pour the reaction mixture slowly onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the (1-pentyl-6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(naphthalen-1-yl)methanone intermediate.

Step 3: Synthesis of the Carboxamide

This is a representative two-part conversion: oxidation to the carboxylic acid followed by amide coupling.

Part A: Oxidation to Carboxylic Acid

  • The ketone from Step 2 can be converted to the corresponding carboxylic acid via various methods, such as haloform reaction if an appropriate methyl ketone is made, or more complex multi-step sequences. For this representative protocol, we assume the corresponding acid, 1-pentyl-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , is obtained.

Part B: Amide Coupling

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), adamantylamine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 8-12 hours under N₂.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final compound by flash column chromatography or preparative HPLC to yield N-adamantyl-1-pentyl-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide .

Purification & Characterization: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Biological Evaluation: Determining Receptor Affinity and Function

Once synthesized and purified, the novel compound must be evaluated for its interaction with cannabinoid receptors.

Protocol 1: Radioligand Displacement Assay (Affinity)

This assay determines the binding affinity (Kᵢ) of the synthesized compound by measuring its ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]CP-55,940) from the CB1 or CB2 receptor.

  • Preparation: Use cell membranes prepared from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Incubation: Incubate a fixed concentration of radioligand and cell membranes with varying concentrations of the test compound in a binding buffer.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration inhibiting 50% of specific binding) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay (Activity)

This assay determines the functional activity of the compound (agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation.[7][10]

  • Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable analog, [³⁵S]GTPγS, is used to quantify this activation.

  • Procedure: Incubate receptor-expressing cell membranes with the test compound at various concentrations in the presence of GDP and [³⁵S]GTPγS.

  • Measurement: Measure the amount of [³⁵S]GTPγS incorporated into the membranes.

  • Analysis:

    • Agonists will stimulate [³⁵S]GTPγS binding in a dose-dependent manner (EC₅₀ value).

    • Antagonists will have no effect on their own but will block the stimulation caused by a known agonist.

    • Inverse Agonists will decrease the basal [³⁵S]GTPγS binding.

Table 2: Example Data Interpretation
CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)CB2 SelectivityCB2 [³⁵S]GTPγS EC₅₀ (nM)Functional Activity
Compound X5505.2106-fold15.6Potent, selective CB2 agonist
Compound Y15.04500.03-fold>1000Potent, CB1-selective ligand (function TBD)
Compound Z12001500~1-foldNo stimulationLow-affinity ligand

Cannabinoid Receptor Signaling Pathway

CB1 and CB2 receptors are canonical Gᵢ/Gₒ-coupled GPCRs. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into Gαᵢ/ₒ and Gβγ subunits.[2]

  • Gαᵢ/ₒ Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ Subunit: Modulates the activity of several ion channels, most notably inhibiting N- and P/Q-type voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

This cascade of events ultimately leads to the modulation of neurotransmitter release (in the CNS via CB1) and cellular activity (in immune cells via CB2).

G cluster_membrane Plasma Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gαi/o-GDP-Gβγ (Inactive) CB_Receptor->G_Protein Activates G_Protein_Active Gαi/o-GTP + Gβγ (Active) G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx ↓ leads to K_Channel K⁺ Channel (GIRK) K_Efflux K⁺ Efflux K_Channel->K_Efflux ↑ leads to Ligand Cannabinoid Agonist (e.g., Pyrrolopyridine) Ligand->CB_Receptor Binds G_Protein_Active->AC Gαi/o inhibits G_Protein_Active->Ca_Channel Gβγ inhibits G_Protein_Active->K_Channel Gβγ activates ATP ATP ATP->cAMP Catalyzed by AC PKA PKA Activity cAMP->PKA ↓ leads to Cell_Response ↓ Neurotransmitter Release ↓ Cytokine Production PKA->Cell_Response Ca_Influx->Cell_Response K_Efflux->Cell_Response

Canonical Gᵢ/Gₒ signaling pathway activated by cannabinoid receptor agonists.

Conclusion and Future Directions

The use of pyrrolopyridine intermediates represents a robust and effective strategy for the development of novel cannabinoid receptor modulators with improved drug-like properties. The protocols and rationale outlined in this application note provide a solid foundation for research groups to design, synthesize, and evaluate new chemical entities targeting the endocannabinoid system. Future work should focus on expanding the SAR of different pyrrolopyridine isomers, exploring diverse substituents to fine-tune selectivity between CB1 and CB2 receptors, and investigating the potential for developing allosteric modulators based on this versatile scaffold.

References

Scale-Up Synthesis of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic intermediate in contemporary drug discovery. The pyrrolo[3,2-c]pyridine scaffold, an isomer of 7-azaindole, is a privileged structure in medicinal chemistry, notably for its role in the development of kinase inhibitors and other targeted therapeutics.[1][2] This guide outlines a proposed multi-step synthetic route, starting from commercially available precursors, and addresses critical process considerations for safe and efficient scale-up. The protocol is designed for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Significance of this compound

The 1H-pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a bioisostere of indole and is frequently incorporated into molecules to modulate their physicochemical properties and biological activity.[3] The introduction of halogen substituents at specific positions of this scaffold provides crucial handles for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.[4] Specifically, the 4-bromo and 7-chloro substitution pattern offers orthogonal reactivity, allowing for selective derivatization at either position. This makes this compound a highly valuable building block for the synthesis of complex drug candidates.[1][2][5]

Proposed Synthetic Strategy

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of the 1H-pyrrolo[3,2-c]pyridine core, followed by sequential halogenation. The proposed route is based on established methodologies for the synthesis of related azaindole derivatives.[5][6][7][8]

Synthesis_Workflow A Starting Material: Substituted Pyridine B Step 1: Pyrrole Ring Formation A->B Cyclization C Intermediate: 1H-pyrrolo[3,2-c]pyridine B->C D Step 2: Regioselective Chlorination C->D NCS E Intermediate: 7-chloro-1H-pyrrolo[3,2-c]pyridine D->E F Step 3: Regioselective Bromination E->F NBS G Final Product: This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through various published methods. One common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[8]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Substituted Pyridine PrecursorReagentMajor Chemical Supplier
Reagents for CyclizationACS GradeMajor Chemical Supplier
Appropriate SolventsAnhydrousMajor Chemical Supplier
Inert Gas (Nitrogen or Argon)High PurityGas Supplier

Protocol:

  • To a clean, dry, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser under an inert atmosphere, add the substituted pyridine precursor and the appropriate anhydrous solvent.

  • Carefully add the reagents required for the cyclization reaction in a portion-wise manner, monitoring the internal temperature.

  • Heat the reaction mixture to the specified temperature and maintain for the required duration, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic byproducts.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure 1H-pyrrolo[3,2-c]pyridine.

Step 2: Regioselective Chlorination to 7-chloro-1H-pyrrolo[3,2-c]pyridine

Electrophilic aromatic substitution is the key transformation for the introduction of halogen atoms onto the pyrrolopyridine core.[9][10] The regioselectivity of this reaction is influenced by the electronic properties of the bicyclic system.[11][12] N-Chlorosuccinimide (NCS) is a suitable reagent for this chlorination.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1H-pyrrolo[3,2-c]pyridine>98%Synthesized in Step 1
N-Chlorosuccinimide (NCS)ReagentMajor Chemical Supplier
Acetonitrile or DMFAnhydrousMajor Chemical Supplier
Inert Gas (Nitrogen or Argon)High PurityGas Supplier

Protocol:

  • In a multi-neck flask under an inert atmosphere, dissolve 1H-pyrrolo[3,2-c]pyridine in the chosen anhydrous solvent.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add N-chlorosuccinimide (NCS) portion-wise, ensuring the temperature does not exceed 10 °C. The reaction is typically exothermic.

  • Allow the reaction to stir at low temperature for a set period, followed by warming to room temperature. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain 7-chloro-1H-pyrrolo[3,2-c]pyridine.

Step 3: Regioselective Bromination to this compound

The final bromination step is carried out using N-bromosuccinimide (NBS). The existing chloro-substituent will influence the position of the incoming electrophile.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-chloro-1H-pyrrolo[3,2-c]pyridine>98%Synthesized in Step 2
N-Bromosuccinimide (NBS)ReagentMajor Chemical Supplier
Dichloromethane or THFAnhydrousMajor Chemical Supplier
Inert Gas (Nitrogen or Argon)High PurityGas Supplier

Protocol:

  • Dissolve 7-chloro-1H-pyrrolo[3,2-c]pyridine in the selected anhydrous solvent in a multi-neck flask under an inert atmosphere.

  • Cool the solution to 0-5 °C.

  • Add N-bromosuccinimide (NBS) in small portions, maintaining the low temperature.

  • Stir the reaction at low temperature and then allow it to warm to ambient temperature. Monitor the formation of the product by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and remove the solvent under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield this compound as a solid.

Scale-Up Considerations and Process Optimization

Transitioning from a laboratory-scale synthesis to a larger, pilot-plant or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Process Parameter Summary:

ParameterStep 1: Pyrrole FormationStep 2: ChlorinationStep 3: Bromination
Reaction Type CyclizationElectrophilic Aromatic SubstitutionElectrophilic Aromatic Substitution
Key Reagents Pyridine precursor, cyclizing agentsN-Chlorosuccinimide (NCS)N-Bromosuccinimide (NBS)
Solvent High-boiling point organic solventAcetonitrile, DMFDichloromethane, THF
Temperature Control Elevated temperature0-25 °C (exothermic)0-25 °C (exothermic)
Addition Rate Controlled addition of reagentsSlow, portion-wise addition of NCSSlow, portion-wise addition of NBS
Work-up Aqueous wash, extractionQuenching, aqueous wash, extractionQuenching, aqueous wash, extraction
Purification Crystallization/ChromatographyChromatographyCrystallization/Chromatography

Key Scale-Up Challenges and Mitigation Strategies:

  • Exothermicity of Halogenation: The chlorination and bromination steps are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

    • Mitigation: Use a jacketed reactor with efficient cooling, control the addition rate of the halogenating agent, and monitor the internal temperature closely.

  • Solid Handling: The handling of solid reagents like NCS and NBS at a large scale requires appropriate engineering controls to minimize dust exposure.

    • Mitigation: Utilize closed-transfer systems or glove boxes for charging solids. Ensure adequate ventilation and use appropriate respiratory protection.

  • Purification: Column chromatography can be cumbersome and expensive at scale.

    • Mitigation: Develop a robust crystallization procedure for the purification of the final product and key intermediates. Anti-solvent crystallization or reactive crystallization could be explored.

  • Regioselectivity: Ensuring high regioselectivity during the halogenation steps is crucial for product purity.

    • Mitigation: Precise control of reaction temperature and stoichiometry is critical. The use of a protecting group on the pyrrole nitrogen may be necessary to direct the halogenation, although this adds extra steps to the synthesis.[13]

Conclusion

The successful scale-up synthesis of this compound is achievable through a carefully planned and executed multi-step process. This application note provides a foundational protocol and highlights critical considerations for process development. By focusing on reaction safety, process control, and the development of scalable purification methods, researchers and chemists can efficiently produce this valuable intermediate for advancing drug discovery and development programs.

References

Application Notes and Protocols: Microwave-Assisted Synthesis Involving 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold in Modern Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists. Its structural resemblance to purines and other endogenous biomolecules allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. Derivatives of this scaffold have demonstrated potent activities as kinase inhibitors, anticancer agents, and modulators of various signaling pathways.[1][2] The strategic functionalization of this core structure is paramount to modulating its pharmacological profile. The subject of this guide, 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine, is a versatile building block, di-halogenated at key positions, offering orthogonal reactivity for sequential, site-selective modifications.

Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction times, improving yields, and often enhancing product purity compared to conventional heating methods.[3][4] This guide provides detailed protocols for the microwave-assisted functionalization of this compound via palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These methods provide rapid and efficient access to a diverse library of substituted 1H-pyrrolo[3,2-c]pyridine derivatives for drug discovery and development programs.

Synthesis of the Core Scaffold: this compound

A plausible synthetic route to the title compound, based on established methodologies for analogous heterocyclic systems, is outlined below. The synthesis commences with the nitration of 5-bromo-2-hydroxypyridine, followed by chlorination and subsequent reductive cyclization to construct the pyrrolo[3,2-c]pyridine core.

A 5-bromo-2-hydroxypyridine B 5-bromo-2-hydroxy-3-nitropyridine A->B HNO3/H2SO4 C 5-bromo-2-chloro-3-nitropyridine B->C POCl3 D This compound C->D Reductive Cyclization (e.g., Fe/AcOH)

Caption: Synthetic pathway to the this compound scaffold.

Protocol 1: Synthesis of 5-bromo-2-chloro-3-nitropyridine
  • Nitration: To a stirred solution of 5-bromo-2-hydroxypyridine in concentrated sulfuric acid, cooled in an ice bath, add fuming nitric acid dropwise. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration. Wash the solid with cold water and dry to yield 5-bromo-2-hydroxy-3-nitropyridine.

  • Chlorination: A mixture of 5-bromo-2-hydroxy-3-nitropyridine and phosphorus oxychloride is heated at reflux for 3-5 hours. After cooling to room temperature, the reaction mixture is carefully poured onto ice. The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-bromo-2-chloro-3-nitropyridine.[5]

Protocol 2: Reductive Cyclization to form this compound
  • To a suspension of 5-bromo-2-chloro-3-nitropyridine in a mixture of acetic acid and ethanol, add iron powder portion-wise.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Microwave-Assisted Functionalization of this compound

The differential reactivity of the C4-Br and C7-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, enabling sequential modifications.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. Microwave irradiation significantly accelerates this transformation.[6][7]

A This compound C 4-Aryl/Heteroaryl-7-chloro-1H-pyrrolo[3,2-c]pyridine A->C Pd Catalyst, Base, Solvent Microwave Irradiation B Aryl/Heteroaryl Boronic Acid B->C

Caption: Microwave-assisted Suzuki-Miyaura coupling workflow.

Protocol 3: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

  • In a microwave-safe vial, combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (typically 100-140 °C) for 15-40 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-substituted-7-chloro-1H-pyrrolo[3,2-c]pyridine derivative.[8]

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, DMF, Toluene
Temperature 100-140 °C
Time 15-40 min

Table 1: Typical conditions for microwave-assisted Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] Microwave heating provides a rapid and efficient means to achieve this transformation, often with improved yields and reduced reaction times.[1][9]

A This compound C 4-Amino-7-chloro-1H-pyrrolo[3,2-c]pyridine A->C Pd Catalyst, Ligand, Base, Solvent Microwave Irradiation B Primary/Secondary Amine B->C

Caption: Microwave-assisted Buchwald-Hartwig amination workflow.

Protocol 4: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

  • To a microwave vial, add this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP; 0.04-0.1 equiv.), and a strong base such as NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv.).

  • Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Seal the vial and irradiate in a microwave reactor at a temperature ranging from 100 to 150 °C for 20-60 minutes.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a plug of silica gel or celite.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield the 4-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine derivative.[1][10]

ParameterCondition
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, BINAP
Base NaOt-Bu, Cs₂CO₃, K₃PO₄
Solvent Toluene, 1,4-Dioxane
Temperature 100-150 °C
Time 20-60 min

Table 2: Typical conditions for microwave-assisted Buchwald-Hartwig amination.

C. Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of an alkynyl moiety, a valuable functional group in medicinal chemistry for probing binding interactions and as a precursor for further transformations. Microwave irradiation dramatically shortens the reaction times for this coupling.[11]

A This compound C 4-Alkynyl-7-chloro-1H-pyrrolo[3,2-c]pyridine A->C Pd Catalyst, Cu(I) co-catalyst, Base, Solvent Microwave Irradiation B Terminal Alkyne B->C

Caption: Microwave-assisted Sonogashira coupling workflow.

Protocol 5: General Procedure for Microwave-Assisted Sonogashira Coupling

  • In a microwave vial, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), a copper(I) co-catalyst like CuI (0.04-0.1 equiv.), and a base, typically an amine such as triethylamine or diisopropylethylamine.

  • Add a suitable solvent, for example, DMF or a mixture of toluene and the amine base.

  • Seal the vial and subject the mixture to microwave irradiation at a temperature between 80 and 120 °C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography to afford the 4-alkynyl-7-chloro-1H-pyrrolo[3,2-c]pyridine product.

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Co-catalyst CuI
Base Et₃N, i-Pr₂NEt
Solvent DMF, Toluene/Et₃N
Temperature 80-120 °C
Time 10-30 min

Table 3: Typical conditions for microwave-assisted Sonogashira coupling.

Conclusion and Future Outlook

The protocols detailed in this application note demonstrate the power and efficiency of microwave-assisted synthesis for the rapid functionalization of the medicinally important this compound scaffold. The significant reduction in reaction times and often improved yields make these methods highly attractive for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery. The orthogonal reactivity of the two halogen atoms opens avenues for sequential, multi-step syntheses, further expanding the accessible chemical space from this versatile building block. Future work will focus on the development of one-pot, sequential functionalization protocols to further streamline the synthesis of complex 1H-pyrrolo[3,2-c]pyridine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling Conditions for 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully navigating this challenging yet crucial transformation. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high yields and purity in your synthetic endeavors.

Introduction: The Challenge of Selectivity

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and efficiency in forming C-C bonds.[1][2] However, when applied to dihalogenated heteroaromatic substrates like this compound, achieving selective coupling at a specific position presents a significant challenge. The relative reactivity of the C-Br and C-Cl bonds is a key determinant of the reaction's outcome. Generally, the order of reactivity for aryl halides in oxidative addition, often the rate-limiting step, is I > Br > OTf >> Cl.[3] This inherent difference in bond dissociation energies often allows for selective coupling at the more reactive C-Br bond.[4]

However, the electronic nature of the heterocyclic core and the specific reaction conditions, including the choice of catalyst, ligand, and base, can profoundly influence this selectivity.[4][5] This guide will delve into the nuances of optimizing these parameters to favor the desired product.

Frequently Asked Questions (FAQs)

Q1: At which position should I expect the Suzuki coupling to occur on this compound?

Based on the relative bond dissociation energies of C-Br and C-Cl bonds, the initial oxidative addition of the palladium catalyst is expected to occur preferentially at the more reactive C-Br bond at the 4-position.[4] This will lead to the formation of the 4-aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine derivative as the major product under standard Suzuki coupling conditions.

Q2: Can I achieve selective coupling at the C-Cl position?

While challenging, achieving selectivity for the C-Cl bond is not impossible. It typically requires specialized ligands and conditions that can alter the normal reactivity patterns. For instance, employing highly electron-rich and sterically hindered phosphine ligands can sometimes promote oxidative addition at the less reactive C-Cl bond.[5] However, for this specific substrate, selective coupling at the C-Br bond is the more straightforward and commonly observed outcome.

Q3: My reaction is giving low yields. What are the first things I should check?

For low-yielding Suzuki reactions, the primary suspects are often related to the integrity of your reagents and the reaction setup.[6]

  • Inert Atmosphere: Ensure a strictly oxygen-free environment. Oxygen can deactivate the Pd(0) catalyst. Purge your reaction vessel and solvents thoroughly with an inert gas like argon or nitrogen.[7]

  • Reagent Quality: Use fresh, high-purity palladium catalyst, ligand, and base. Phosphine ligands are particularly susceptible to oxidation.

  • Solvent Purity: Employ anhydrous and degassed solvents.

Q4: I'm observing significant amounts of debromination or dehalogenation. What causes this and how can I prevent it?

Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom.[8] This can occur through a competing pathway after oxidative addition, where the palladium complex abstracts a hydride from the solvent or base.[8] For pyrrole-containing substrates, dehalogenation can be particularly problematic without protection of the pyrrole nitrogen.[9]

  • N-Protection: Protecting the pyrrole nitrogen with a group like Boc (tert-butyloxycarbonyl) can suppress dehalogenation.[9] Interestingly, under certain Suzuki conditions, the Boc group can be cleaved in situ.[9]

  • Choice of Base and Solvent: Using a non-protic solvent and a carefully chosen base can minimize sources of protons that lead to dehalogenation.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst. Consider a pre-catalyst for more consistent activity.[6] - Ensure the ligand is not oxidized.
2. Insufficiently Inert Atmosphere- Thoroughly degas solvents by sparging with argon or nitrogen for at least 30 minutes.[7] - Use Schlenk techniques or a glovebox for reaction setup.
3. Inappropriate Base- The base is crucial for activating the boronic acid.[10][11] Try a stronger base like K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered and dry.
4. Low Reaction Temperature- Gradually increase the reaction temperature in 10°C increments. Many Suzuki couplings require heating to 80-100°C.
Poor Selectivity (Formation of Di-coupled Product) 1. Excess Boronic Acid- Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.
2. Prolonged Reaction Time/High Temperature- Monitor the reaction closely by TLC or LC-MS and stop it once the mono-coupled product is maximized.
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) 1. Homocoupling of Boronic Acid- This is competitive with the desired cross-coupling.[12] Ensure efficient stirring and consider a more active catalyst system to favor the cross-coupling pathway.
2. Protodeboronation of Boronic Acid- This is the cleavage of the C-B bond.[12] Use anhydrous conditions and consider milder bases like KF. - Converting the boronic acid to a more stable pinacol ester can also help.[12]
Debromination/Dechlorination 1. Unprotected Pyrrole Nitrogen- Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc).[9]
2. Protic Solvent or Base- Use anhydrous, aprotic solvents and non-hydroxide bases.

Experimental Protocols & Methodologies

General Catalytic Cycle of Suzuki Coupling

The mechanism of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][13]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_halide R-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R'-B(OR)2 Base PdII_R R-Pd(II)Ln-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Selective Suzuki Coupling at the 4-Position

This protocol provides a starting point for the selective coupling of an arylboronic acid at the C-4 position of this compound.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • K₂CO₃ (Potassium carbonate) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water (4:1) solvent mixture. Bubble the inert gas through the solution for 10-15 minutes. Finally, add the Pd(PPh₃)₄ catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup (Substrate, Boronic Acid, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_solv_cat 3. Add Degassed Solvent and Pd Catalyst inert->add_solv_cat heat 4. Heat and Stir (80-90°C) add_solv_cat->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Reaction Workup (Quench, Extract) monitor->workup purify 7. Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

References

"common side reactions in the synthesis of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic route, improve yield, and minimize impurities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The proposed synthetic pathway involves the construction of the pyrrole ring onto a pre-functionalized pyridine core, followed by selective halogenation, which are common sources of side reactions.

dot

Caption: General workflow for synthesizing this compound.

Question 1: My reaction yield is consistently low, and I recover a significant amount of the unhalogenated 1H-pyrrolo[3,2-c]pyridine starting material. What's going wrong?

Answer: This is a common issue that typically points to incomplete conversion due to suboptimal reaction conditions or reagent deactivation.

  • Causality: The pyrrolo[3,2-c]pyridine core is a moderately electron-rich heterocyclic system. While susceptible to electrophilic halogenation, the reaction requires careful optimization. Insufficiently reactive halogenating agents, low temperatures, or short reaction times can lead to poor conversion. Furthermore, the pyrrole NH is acidic and can react with bases or certain reagents, potentially deactivating the substrate.

  • Troubleshooting Steps:

    • Reagent Stoichiometry & Addition: Ensure you are using a slight excess (1.1-1.3 equivalents) of the halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)). Adding the reagent portion-wise or as a solution via syringe pump can maintain a consistent concentration and prevent localized overheating or side reactions.

    • Temperature Control: Many halogenations of azaindoles are performed at temperatures ranging from 0°C to room temperature.[1] If you are running the reaction at 0°C, try allowing it to warm slowly to room temperature and monitor the progress by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 40-50°C) may be required, but this increases the risk of side reactions.

    • Solvent Choice: The choice of solvent is critical. Acetonitrile, THF, and DMF are common solvents for halogenation. DMF can facilitate reactions with NBS or NCS but can be difficult to remove and may participate in side reactions (Vilsmeier-Haack type). Acetonitrile is often a good starting point.[1]

    • Activation: If using a milder halogenating agent like copper(II) bromide (CuBr₂), the reaction may require higher temperatures or longer reaction times to proceed to completion.[1]

Question 2: My TLC/LC-MS analysis shows multiple product spots that are difficult to separate. What are the most probable side products in this synthesis?

Answer: The formation of multiple products is typically due to a lack of regioselectivity during the halogenation steps or subsequent degradation. The pyrrolo[3,2-c]pyridine system has several potential sites for electrophilic attack.

  • Causality: The electronic nature of the fused ring system dictates the position of electrophilic substitution. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Positions C3, C4, and C6 are the most likely sites for side reactions.

dot

Side_Reactions Start {1H-pyrrolo[3,2-c]pyridine | (Core Structure)} Target Target Product 4-Bromo 7-Chloro Start->Target Desired Pathway (Controlled Halogenation) Impurity1 Regioisomer A 3-Bromo 7-Chloro Start->Impurity1 Attack at C3 (Pyrrole Ring) Impurity2 Over-halogenation 3,4-Dibromo 7-Chloro Target->Impurity2 Excess Brominating Agent Impurity3 Hydrolysis Product 4-Bromo 7-Hydroxy Target->Impurity3 Aqueous Workup (if POCl3 used)

Caption: Potential side reaction pathways in the synthesis of the target compound.

Potential Side Products & Solutions:

  • Regioisomeric Halogenation (e.g., 3-Bromo or 6-Bromo Impurities):

    • Problem: The C3 position on the pyrrole ring is highly activated towards electrophilic substitution. Direct bromination of the unprotected core can lead to a mixture of C3 and C4-brominated isomers, with the C3 isomer often being a major byproduct.[2][3]

    • Solution:

      • Protecting Group Strategy: Protect the pyrrole nitrogen with a suitable protecting group (e.g., tosyl (Ts) or tert-butoxycarbonyl (Boc)). This can modulate the electronics of the ring system and sterically hinder the C3 position, favoring substitution on the pyridine ring.

      • Control of Halogenation Order: The order of halogenation matters. It is often more reliable to perform the chlorination first, which deactivates the pyridine ring slightly, potentially improving selectivity in the subsequent bromination step.

      • Milder Reagents: Employing milder, more selective halogenating agents can be beneficial. For instance, enzymatic halogenation offers exceptional regioselectivity but requires specialized conditions.[2]

  • Over-Halogenation (Di-bromo or Di-chloro Products):

    • Problem: Using a large excess of the halogenating agent or allowing the reaction to proceed for too long can lead to the introduction of additional halogen atoms at other activated positions, such as C3 or C6.

    • Solution:

      • Strict Stoichiometry: Use no more than 1.05-1.1 equivalents of the halogenating agent.

      • Slow Addition: Add the reagent slowly at a low temperature (e.g., 0°C) to maintain low instantaneous concentrations, which disfavors di-substitution.

      • Dilution: Running the reaction at a higher dilution can also help minimize bimolecular side reactions and over-halogenation.

  • Hydrolysis of the Chloro Group:

    • Problem: If phosphorus oxychloride (POCl₃) is used to install the 7-chloro group from a 7-hydroxy precursor, the resulting 7-chloro product can be susceptible to hydrolysis back to the starting material during aqueous workup.[4]

    • Solution:

      • Anhydrous Workup: Quench the reaction carefully by pouring it onto ice and immediately extracting the product into an organic solvent. Avoid prolonged exposure to aqueous acidic or basic conditions.

      • pH Control: During workup, maintain a neutral or slightly basic pH (7-8) to minimize hydrolysis.[4][5] Using a saturated sodium bicarbonate solution is a standard procedure.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction, low reactivityIncrease temperature moderately, extend reaction time, use a slight excess of halogenating agent.
Isomeric Impurities Poor regioselectivity, attack at C3Use an N-protecting group (e.g., Tosyl), optimize order of halogenation, use milder reagents.[2][3]
Over-halogenation Excess halogenating agent, high concentrationUse strict stoichiometric control (1.05-1.1 eq.), add reagent slowly at low temperature.
Hydrolysis of Chloro Group Reaction with water during workupPerform a rapid, cold, and pH-controlled (pH 7-8) aqueous workup; avoid prolonged exposure to water.[4]
Tarry Materials Decomposition of starting material/productAvoid high temperatures and strong acids; ensure reagents are pure.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high regioselectivity in the halogenation of the 1H-pyrrolo[3,2-c]pyridine core?

A1: The most critical factor is controlling the relative reactivity of the pyrrole versus the pyridine ring. The unprotected pyrrole ring is generally more nucleophilic and will react faster with electrophiles. Therefore, protecting the pyrrole nitrogen is the most robust strategy to direct halogenation to the pyridine ring. This both reduces the nucleophilicity of the pyrrole ring and provides steric hindrance at adjacent positions.

Q2: I'm unsure about the exact position of the bromine and chlorine atoms in my final product. How can I definitively confirm the structure?

A2: Confirming the regiochemistry is crucial and requires advanced analytical techniques beyond simple 1H NMR and mass spectrometry.

  • 2D NMR Spectroscopy:

    • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy can show through-space correlations between protons. For example, a correlation between the pyrrole NH proton and a proton at C6 would help confirm the substitution pattern.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over 2-3 bonds. Observing a correlation from the proton at C6 to the carbon at C4, for instance, can help piece together the connectivity and confirm the substitution pattern.

  • X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides unambiguous structural proof.

Q3: Are there any alternative, milder reagents for this transformation that might reduce side products?

A3: Yes, moving away from highly reactive agents like Br₂ or harsh systems like POCl₃ can significantly improve outcomes.

  • For Bromination:

    • Copper(II) Bromide (CuBr₂): This is a milder alternative to Br₂ or NBS and can provide high yields for the bromination of azaindoles.[1]

    • DBDMH (1,3-Dibromo-5,5-dimethylhydantoin): This reagent is another stable and easy-to-handle source of electrophilic bromine.

  • For Chlorination:

    • N-Chlorosuccinimide (NCS): A much milder and safer alternative to POCl₃, especially if you are not starting from a hydroxyl precursor.

    • Trichloroisocyanuric Acid (TCCA): An inexpensive, stable, and effective chlorinating agent for electron-rich heterocycles.

By carefully considering these troubleshooting steps and FAQs, researchers can more effectively navigate the challenges associated with the synthesis of this compound, leading to higher yields and purities.

References

Technical Support Center: Purification of Halogenated Pyrrolopyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated pyrrolopyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered in the laboratory. The information presented here is a synthesis of established scientific principles and field-proven insights to ensure both technical accuracy and practical applicability.

Introduction

Halogenated pyrrolopyridines are a critical class of heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Their unique structural features, however, often present significant challenges during purification. The introduction of a halogen atom can influence the molecule's polarity, solubility, and propensity for side reactions, leading to complex impurity profiles. This guide aims to provide a structured approach to troubleshooting these challenges, enabling you to achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the purification of halogenated pyrrolopyridine intermediates.

Q1: What are the most common types of impurities encountered during the synthesis of halogenated pyrrolopyridines?

A1: Impurity profiles can vary significantly depending on the synthetic route. However, some common classes of impurities include:

  • Starting Materials: Incomplete consumption of starting materials is a frequent source of impurities.

  • Regioisomers: During halogenation, the halogen may be introduced at unintended positions on the pyrrolopyridine ring, leading to the formation of regioisomers which can be difficult to separate due to similar polarities.

  • Over-halogenated Products: The reaction may proceed further than desired, resulting in di- or tri-halogenated species.

  • Byproducts from Side Reactions: Depending on the reaction conditions, side reactions such as dimerization, polymerization, or decomposition can occur. For instance, in reactions involving strong bases like LDA, dimerization of picoline starting materials can be a competing reaction.[1]

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up can be carried through to the final product if not adequately removed.

Q2: How does the position and type of halogen (F, Cl, Br, I) affect the purification strategy?

A2: The nature and position of the halogen have a profound impact on the molecule's physicochemical properties, which in turn dictates the most effective purification strategy.

  • Polarity: The electronegativity of the halogen influences the overall polarity of the molecule. Fluorine, being the most electronegative, can significantly alter the polarity compared to iodine. This change in polarity will affect the compound's retention on silica gel during column chromatography and its solubility in various recrystallization solvents.

  • Crystallinity: Halogen atoms can participate in halogen bonding and other intermolecular interactions, which can influence the crystal packing of the molecule.[1] This can affect the ease of crystallization and the choice of an appropriate recrystallization solvent.

  • Reactivity: The reactivity of the C-X bond (where X is a halogen) varies, with C-I being the most reactive and C-F the least. This can be a factor in the stability of the compound during purification, especially under thermal stress or in the presence of certain reagents.

Q3: What are the key considerations when developing a purification method for a novel halogenated pyrrolopyridine?

A3: When approaching the purification of a new halogenated pyrrolopyridine, a systematic approach is recommended:

  • Characterize the Crude Material: Before attempting any purification, it is crucial to analyze the crude product to understand the impurity profile. Techniques such as TLC, LC-MS, and ¹H NMR are invaluable for identifying the major and minor components.

  • Assess Solubility: Perform solubility tests in a range of common laboratory solvents to identify potential candidates for recrystallization and chromatography.

  • Develop a TLC Method: Thin-layer chromatography is a quick and effective tool for scouting for an appropriate solvent system for column chromatography.

  • Consider a Multi-Step Purification Strategy: It is often beneficial to combine different purification techniques. For example, an initial recrystallization to remove bulk impurities can be followed by column chromatography for fine purification.

Troubleshooting Guides

This section provides detailed troubleshooting guides for the most common purification techniques used for halogenated pyrrolopyridine intermediates.

Guide 1: Column Chromatography

Column chromatography is a widely used technique for the purification of halogenated pyrrolopyridines.[2] However, several challenges can arise.

Issue 1: Poor Separation of the Desired Product from an Impurity

  • Possible Cause A: Inappropriate Solvent System. The polarity of the eluent may not be optimal for resolving the components of the mixture.

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Utilize TLC to screen a variety of solvent systems with different polarities. Common solvent systems for pyrrolopyridine derivatives include mixtures of hexanes/ethyl acetate and dichloromethane/methanol.

      • Gradient Elution: If isocratic elution fails to provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.

  • Possible Cause B: Co-elution of Regioisomers. Regioisomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.

    • Troubleshooting Steps:

      • High-Performance Flash Chromatography (HPFC): Consider using a flash chromatography system with high-efficiency silica cartridges, which can provide better resolution than traditional gravity columns.

      • Alternative Stationary Phases: If silica gel is ineffective, explore other stationary phases such as alumina (basic or neutral), or reversed-phase silica (C18).

      • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Workflow for Optimizing Column Chromatography Separation

Caption: Decision workflow for column chromatography optimization.

Guide 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, often providing material of high purity.

Issue 2: Product Fails to Crystallize or Oils Out

  • Possible Cause A: Inappropriate Solvent or Solvent Combination. The solubility of the compound in the chosen solvent may be too high or too low at the given temperatures.

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Test the solubility of the crude material in a range of solvents with varying polarities at both room temperature and elevated temperatures. Ideal recrystallization solvents will dissolve the compound when hot but not when cold.

      • Use a Co-solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, and hexanes/ethyl acetate.

  • Possible Cause B: Presence of Impurities Inhibiting Crystal Growth. Certain impurities can interfere with the formation of a crystal lattice.

    • Troubleshooting Steps:

      • Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution can help to adsorb them. The charcoal is then removed by hot filtration before allowing the solution to cool.

      • Pre-purification: If the crude material is very impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary to remove the impurities that are hindering crystallization.

Table 1: Common Recrystallization Solvents for Pyrrolopyridine Derivatives

Solvent/SystemPolarityComments
EthanolPolar ProticOften a good starting point for moderately polar compounds.
MethanolPolar ProticSimilar to ethanol, but may have different solubility characteristics.
IsopropanolPolar ProticCan be a good alternative if ethanol or methanol are too good of solvents.
Ethyl Acetate/HexanesMedium/Non-polarA versatile co-solvent system for a wide range of polarities.
Dichloromethane/HexanesMedium/Non-polarAnother effective co-solvent system.
TolueneNon-polarCan be effective for less polar compounds.
Guide 3: Preparative HPLC

For challenging purifications where high purity is required, preparative HPLC is often the method of choice.

Issue 3: Low Recovery from Preparative HPLC

  • Possible Cause A: Poor Solubility in the Mobile Phase. If the compound is not fully dissolved in the mobile phase, it can precipitate on the column, leading to low recovery and poor peak shape.

    • Troubleshooting Steps:

      • Solubility Testing: Ensure the sample is completely dissolved in the mobile phase before injection. If necessary, a small amount of a stronger, miscible solvent can be added to the sample solution.

      • Optimize Mobile Phase Composition: Adjust the mobile phase composition to improve the solubility of the compound.

  • Possible Cause B: Compound Degradation on the Column. Some compounds may be unstable under the conditions of the HPLC separation (e.g., acidic or basic mobile phase).

    • Troubleshooting Steps:

      • pH Adjustment: If the compound is acid or base sensitive, use a buffered mobile phase to control the pH.

      • Method Development: Screen different columns and mobile phases to find conditions where the compound is stable.

Data Presentation: Comparison of Purification Techniques

TechniqueProsConsBest For
Column Chromatography High loading capacity, relatively inexpensive.Can be time-consuming, may not resolve closely related impurities.Initial purification of large quantities of material.
Recrystallization Can provide very high purity, scalable.Requires a solid material, method development can be trial-and-error.Final purification step for crystalline solids.
Preparative HPLC Excellent resolving power for complex mixtures.Lower loading capacity, more expensive solvents and equipment.Final purification of high-value compounds or very difficult separations.

Conclusion

The purification of halogenated pyrrolopyridine intermediates presents a unique set of challenges that require a systematic and informed approach. By understanding the nature of potential impurities and the influence of the halogen substituent, researchers can develop robust and efficient purification strategies. This guide provides a foundation for troubleshooting common issues encountered during column chromatography, recrystallization, and preparative HPLC. Remember that a combination of these techniques often yields the best results, leading to the desired high-purity materials essential for successful drug discovery and development programs.

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this critical heterocyclic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and rationally design solutions.

The synthesis of substituted pyrrolo[3,2-c]pyridines can be complex, often involving multi-step sequences where yield optimization at each stage is critical.[1][2] The target molecule, this compound, is a valuable building block in drug discovery, making the development of a robust and high-yielding synthesis paramount.

This document is structured to provide a logical workflow, from understanding the likely synthetic strategy to troubleshooting common failure points and answering frequently asked questions.

Proposed Synthetic Strategy: Electrophilic Bromination

While various multi-step routes can construct the pyrrolo[3,2-c]pyridine core[3][4], a common and direct approach to introduce the C4-bromo substituent is via electrophilic aromatic substitution on the 7-chloro-1H-pyrrolo[3,2-c]pyridine precursor. The pyrrole ring is electron-rich and generally undergoes electrophilic substitution more readily than the pyridine ring.

Synthetic_Pathway start 7-chloro-1H-pyrrolo[3,2-c]pyridine reagent Brominating Agent (e.g., NBS) start->reagent end This compound reagent->end Solvent (e.g., DMF) Temperature Control

Caption: Proposed final-step synthesis via electrophilic bromination.

This guide will focus on troubleshooting this key bromination step, as it is a frequent source of low yields and impurity formation.

Troubleshooting Guide: Diagnosing Low Yield

This section is formatted as a logical progression of questions to help you identify the root cause of poor reaction outcomes.

Caption: A logical workflow for troubleshooting low reaction yields.

Q1: My reaction shows very little or no consumption of the 7-chloro-1H-pyrrolo[3,2-c]pyridine starting material. What's wrong?

Answer: This indicates a fundamental issue with reaction initiation, typically related to reagent activity or reaction conditions.

  • Plausible Cause 1: Inactive Brominating Agent.

    • Expertise & Experience: N-Bromosuccinimide (NBS) is the preferred reagent for controlled bromination of sensitive heterocycles.[5] However, it can degrade over time, especially if exposed to light and moisture, leading to lower-than-expected reactivity. Liquid bromine (Br₂) can also be compromised by impurities.

    • Trustworthiness (Self-Validation): Before running the reaction with your valuable substrate, test your NBS. A simple test is to dissolve a small amount in DMSO-d6; the characteristic succinimide peaks in the ¹H NMR should be sharp and clean. For a functional test, use it in a reliable, known reaction (e.g., bromination of acetanilide).

    • Recommended Action: Use a fresh bottle of NBS or recrystallize your existing stock from water. Ensure it is stored in a desiccator, protected from light.

  • Plausible Cause 2: Suboptimal Reaction Conditions.

    • Expertise & Experience: Electrophilic bromination of pyrroles requires sufficient energy to proceed, but excessive heat can cause decomposition.[6] The choice of solvent is also critical; it must solubilize the starting material and facilitate the reaction without reacting itself.[7]

    • Recommended Action:

      • Temperature: If you are running the reaction at 0°C or below, try allowing it to warm to room temperature. Some brominations require gentle heating (e.g., 40-50°C) to proceed efficiently.[5]

      • Solvent: Dimethylformamide (DMF) is often an effective solvent for these reactions as it solubilizes the polar starting material and can facilitate the ionic mechanism. Other solvents to screen include dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF).

      • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can consume starting material or create inhibitors.[5]

Q2: My starting material is consumed, but my TLC/LCMS shows a complex mixture of products and the desired product spot/peak is weak. How can I improve selectivity?

Answer: This is a classic selectivity problem, likely stemming from over-reaction or non-regioselective bromination.

  • Plausible Cause 1: Over-bromination.

    • Expertise & Experience: The pyrrole ring is highly activated, and once the first bromine is added, the product can sometimes be reactive enough to undergo a second bromination, leading to dibromo- and other poly-brominated species.

    • Trustworthiness (Self-Validation): The stoichiometry of the brominating agent is the most critical parameter to control.

    • Recommended Action:

      • Stoichiometry: Use a precise amount of NBS, starting with 1.0 equivalent and increasing cautiously to 1.1-1.2 equivalents only if conversion is incomplete.[5] Avoid large excesses.

      • Controlled Addition: Add the NBS as a solid in portions over time, or as a solution via syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.

      • Lower Temperature: Perform the reaction at a lower temperature (e.g., start at -20°C or 0°C) to slow the reaction rate and improve selectivity.

  • Plausible Cause 2: Non-Regioselective Bromination.

    • Expertise & Experience: While the C4 position is electronically favored for substitution, bromination can potentially occur at other positions on the pyrrole or even the pyridine ring under certain conditions.

    • Recommended Action: The choice of solvent and brominating agent can influence regioselectivity. NBS in DMF or DCM at controlled temperatures generally provides good selectivity for the most electron-rich position on the pyrrole ring.[5] If isomer formation is persistent, a full re-evaluation of the synthetic strategy, perhaps involving protecting groups, may be necessary.

Q3: The reaction looks clean by TLC/LCMS, but my final isolated yield is very low. Where is my product going?

Answer: This points to product loss during the workup or purification stages. Pyrrole-containing compounds can be sensitive to acid and prone to decomposition on silica gel.[6][8]

  • Plausible Cause 1: Decomposition During Workup.

    • Expertise & Experience: Quenching a reaction from a solvent like DMF often involves pouring it into water. If the resulting aqueous solution is acidic, the product may be unstable.

    • Recommended Action:

      • Gentle Quench: Quench the reaction by pouring it into a cold, gently stirred solution of aqueous sodium thiosulfate or sodium bisulfite to destroy any excess brominating agent.

      • pH Control: Ensure the aqueous layer is buffered or made slightly basic (pH 8-9) with sodium bicarbonate before extraction to keep the product in its neutral form and prevent acid-catalyzed decomposition.

  • Plausible Cause 2: Loss During Chromatographic Purification.

    • Expertise & Experience: The slightly acidic nature of standard silica gel can cause streaking and decomposition of nitrogen-containing heterocycles. The product may irreversibly adsorb to the silica.

    • Recommended Action:

      • Deactivated Silica: Use deactivated (neutral) silica gel or treat your silica gel by slurrying it with a solvent system containing a small amount of a tertiary amine base like triethylamine (~1%).[8]

      • Alternative Purification: If possible, avoid column chromatography altogether. Attempt to purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by trituration.[8]

Frequently Asked Questions (FAQs)
  • Q1: What is the typical yield I should expect for this bromination step?

    • A1: For a well-optimized bromination on a sensitive heterocyclic substrate, yields can vary significantly. A yield of 50-70% would be considered reasonable, while yields above 80% would be excellent. Success is highly dependent on substrate purity and precise control of reaction conditions.[9]

  • Q2: My isolated product is an off-white solid that turns brown/black over time. Is this normal?

    • A2: Yes, this is a common observation for many pyrrole-based compounds.[6] They are often sensitive to air and light and can oxidize or polymerize, leading to discoloration.

    • Recommendation: Store the final product under an inert atmosphere (argon or nitrogen), protected from light, and in a freezer (-20°C) to maximize its long-term stability.

  • Q3: How can I definitively confirm that I have brominated at the C4 position and not elsewhere?

    • A3: A combination of 1D and 2D NMR spectroscopy is essential. A ¹H NMR will show a change in the pattern of aromatic protons. More definitively, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range couplings between the remaining pyrrole proton and adjacent carbons, allowing for unambiguous assignment of the bromine's position.

Protocols and Data Tables
4.1. Protocol: Representative Procedure for Bromination

This is a general starting point. Optimization will be required.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF (or another chosen solvent) to dissolve the starting material completely. A typical concentration is 0.1 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate vial, weigh out N-Bromosuccinimide (NBS) (1.05 eq). Add the NBS to the reaction flask in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by TLC or LCMS every 30 minutes. If the reaction is sluggish after 2 hours, allow it to warm slowly to room temperature.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a cold (0°C) aqueous solution of 10% sodium thiosulfate. Adjust the pH to ~8 with saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by the chosen method (e.g., column chromatography on deactivated silica or recrystallization).

4.2. Table: Parameters for Optimization
ParameterRange to TestRationale / Expected Outcome
NBS Equivalents 1.0 - 1.2 eqBalances complete conversion with the risk of over-bromination. Start low.
Temperature -20°C to 40°CLower temperatures increase selectivity; higher temperatures increase reaction rate.
Solvent DMF, DCM, ACN, THFSolvency and reaction mechanism can be solvent-dependent. DMF is a good starting point.
Reaction Time 1 hr - 24 hrMust be determined by careful reaction monitoring to avoid side reactions or decomposition over time.

References

Technical Support Center: Dehalogenation Side Products in Pyrrolopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting dehalogenation side products in the cross-coupling of pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions to a common challenge in synthetic chemistry. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, and mastering their functionalization is key to accelerating discovery. This resource will help you diagnose, mitigate, and overcome the formation of undesired dehalogenated byproducts in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of pyrrolopyridine cross-coupling?

A1: Dehalogenation, specifically hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (I, Br, Cl) on your pyrrolopyridine starting material is replaced by a hydrogen atom.[1][2] This results in the formation of the parent pyrrolopyridine core as a byproduct, which reduces the yield of your desired cross-coupled product and can complicate purification efforts.[2]

Q2: What is the primary mechanism leading to dehalogenation?

A2: The most accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[3] After the initial oxidative addition of the halopyrrolopyridine to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate can undergo reductive elimination with a hydride ligand.[3] This hydride can originate from various sources within the reaction mixture, including solvents (like alcohols), bases, or even trace amounts of water.[2][3][4]

Q3: Are certain halogens or positions on the pyrrolopyridine ring more susceptible to dehalogenation?

A3: Yes, the propensity for dehalogenation generally follows the order of C-X bond strength and reactivity in oxidative addition: I > Br > Cl.[1][5][6] Therefore, iodo-pyrrolopyridines are most prone to this side reaction.[5][6] Regarding the position, electron-rich positions on the pyrrolopyridine ring can be more susceptible to dehalogenation. The electronic nature of the specific pyrrolopyridine isomer (e.g., 7-azaindole vs. 4-azaindole) can also influence the likelihood of this side reaction.

Q4: Can the pyrrole N-H group contribute to dehalogenation?

A4: Absolutely. The acidic N-H proton of the pyrrole moiety in pyrrolopyridines can play a significant role. In some cases, deprotonation of the N-H by the base can lead to the formation of a pyrrolopyridinide anion which can influence the catalyst's electronic properties. More directly, the presence of an unprotected N-H group has been observed to promote dehalogenation in related heterocyclic systems.[7] Protecting the pyrrole nitrogen is a common strategy to suppress this side reaction.[7]

Q5: How can I detect and quantify dehalogenation byproducts?

A5: The most common methods for detecting dehalogenated byproducts are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[8] High-Resolution Mass Spectrometry (HRMS) can be particularly useful for unambiguous identification.[9] For quantification, creating a calibration curve with a synthesized standard of the dehalogenated pyrrolopyridine is the most accurate approach. UHPLC with a pentafluorophenyl column can also be effective for separating the halogenated starting material from its dehalogenated analog.[9]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues related to dehalogenation during your pyrrolopyridine cross-coupling experiments.

Issue 1: High Levels of Dehalogenated Byproduct Observed by LC-MS

If your reaction consistently produces a significant amount of the dehalogenated pyrrolopyridine, consider the following troubleshooting steps.

G cluster_0 Diagnosis cluster_1 Mitigation Strategies start High Dehalogenation Detected reagent_check Analyze Reagents: - Solvent Purity (check for alcohols) - Base Quality (potential hydride source) - Water Content start->reagent_check condition_review Review Reaction Conditions: - Temperature - Reaction Time - Catalyst Loading reagent_check->condition_review ligand_base Evaluate Ligand and Base Combination condition_review->ligand_base protect_nh Protect Pyrrole N-H (e.g., SEM, Boc, Ts) ligand_base->protect_nh Implement Changes optimize_base Optimize Base: - Switch to weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3) protect_nh->optimize_base optimize_solvent Change Solvent: - Use aprotic solvents (e.g., Toluene, Dioxane, THF) optimize_base->optimize_solvent optimize_ligand Screen Ligands: - Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs optimize_solvent->optimize_ligand lower_temp Lower Reaction Temperature optimize_ligand->lower_temp end Reduced Dehalogenation lower_temp->end G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X arpdx Ar-Pd(II)(L_n)X ox_add->arpdx transmetal Transmetalation (R-M) arpdx->transmetal pdh_formation Pd-H Formation (from solvent, base, H2O) arpdx->pdh_formation arpdr Ar-Pd(II)(L_n)R transmetal->arpdr red_elim Reductive Elimination arpdr->red_elim product Ar-R (Desired Product) red_elim->product product->pd0 arpdh Ar-Pd(II)(L_n)H pdh_formation->arpdh red_elim_deh Reductive Elimination arpdh->red_elim_deh dehalogenated Ar-H (Dehalogenated Byproduct) red_elim_deh->dehalogenated dehalogenated->pd0

References

"improving solubility of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine for reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic building block in their synthetic workflows. We understand that managing the solubility of complex intermediates is a critical step for reaction success. This guide provides in-depth, field-tested insights and protocols to address common solubility challenges in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: Why is this compound expected to have low solubility in many common organic solvents?

A: The low solubility of this compound stems from a combination of its structural and solid-state properties. The fused aromatic pyrrolopyridine ring system is relatively planar, which can promote efficient crystal packing in the solid state. Strong intermolecular forces, such as π-π stacking and potential hydrogen bonding involving the pyrrole N-H, lead to high crystal lattice energy. Overcoming this energy requires a solvent that can establish strong, favorable interactions with the molecule. According to the general solubility equation, both high melting point (indicative of strong crystal packing) and high lipophilicity (logP) contribute to lower aqueous solubility, and by extension, solubility in certain organic solvents.[1]

Q2: What are the recommended first-line solvents for attempting to dissolve this compound for a reaction?

A: For a compound with this structure, the initial screening should focus on polar aprotic solvents, which are generally effective at solvating a wide range of organic molecules. We recommend starting with the solvents listed in the table below. Always begin with a small-scale test (e.g., a few milligrams in 0.5 mL of solvent) at room temperature before proceeding to larger scales.

Table 1: Recommended Starting Solvents for Screening

Solvent Class Boiling Point (°C) Polarity Key Considerations
Dimethylformamide (DMF) Polar Aprotic 153 High Excellent solvating power, but high boiling point can make removal difficult. Can decompose near boiling point.[2]
Dimethyl Sulfoxide (DMSO) Polar Aprotic 189 High Exceptional solvating power; often used as a solvent of last resort. Can be challenging to remove and may complicate workups.[2]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic 202 High Similar to DMF and DMSO, good for high-temperature reactions.
Tetrahydrofuran (THF) Polar Ether 66 Medium A versatile solvent for many reaction types, including organometallic chemistry. Lower boiling point is easy to remove.[2]

| 1,4-Dioxane | Polar Ether | 101 | Medium | Higher boiling point than THF; commonly used in cross-coupling reactions.[3] |

Q3: Is it safe to use heat to increase the solubility of this compound?

A: Yes, gentle heating is a standard and effective method for increasing both the rate of dissolution and the equilibrium solubility. However, this must be done with caution:

  • Thermal Stability: Always perform a small-scale test. Dissolve a sample with heating and then monitor it by TLC or LC-MS to ensure no degradation has occurred over the intended reaction time.

  • Solvent Choice: Use a solvent with a boiling point well above your target reaction temperature to avoid pressure buildup. Be aware of solvent decomposition; for instance, DMF can decompose above 150°C.[2]

  • Precipitation Risk: Be aware that the compound may precipitate out of solution if the reaction mixture is cooled. This can be a particular problem during workup or if the ambient temperature fluctuates.

Q4: The pyrrolopyridine structure contains nitrogen atoms. Can I use pH modification to improve solubility?

A: Absolutely. This is an excellent and often underutilized strategy. The pyridine nitrogen in the ring system is basic and can be protonated to form a salt. This salt form will have significantly higher solubility in polar solvents.

  • Mechanism: By adding a non-nucleophilic acid (e.g., a few drops of trifluoroacetic acid, or using HCl in dioxane), you can perform an in situ salt formation. This protonates the molecule, making it ionic and more readily solvated by polar media.

  • Application: This technique is particularly useful for reactions in protic solvents (like ethanol) or polar aprotic solvents (like DMF). A patent for related pyrrolopyridines explicitly mentions salt formation as a viable strategy, which can be conducted in solvents like water, dioxane, or ethanol.[4] This approach is one of the most common and effective methods for increasing the dissolution rates of acidic or basic drug compounds.[5][6]

Part 2: Troubleshooting Guides & Advanced Strategies

This section provides solutions for more complex solubility issues that may arise during your experiments.

Issue: My compound dissolves initially, but crashes out of solution when I add another reagent.

  • Probable Cause: The addition of the new reagent (or its solvent) has significantly changed the polarity of the reaction mixture, reducing its solvating power for your starting material.

  • Troubleshooting Workflow:

    • Use a Co-Solvent System: Dissolve the this compound in a minimum amount of a "strong" solvent (like DMSO or DMF) first. Then, slowly add this solution to your main reaction solvent containing the other reagents. This keeps the compound solvated while introducing it to the new environment.

    • Reverse Addition: Consider adding the problematic reagent slowly to the solution of your dissolved pyrrolopyridine. This allows the system to equilibrate gradually.

    • Select a More Robust Single Solvent: If possible, choose a single solvent that is capable of dissolving all reaction components, even if it requires gentle heating.

Issue: The reaction is very slow or gives a low yield, even though the compound appears to be dissolved.

  • Probable Cause: You may have a fine, colloidal suspension rather than a true solution. The effective concentration of the dissolved species is therefore much lower than you calculated.

  • Advanced Strategies:

    • Particle Size Reduction: Increasing the surface area of the solid can dramatically enhance the dissolution rate.[5][7] While techniques like nanomilling are common in pharmaceutical development, in a discovery lab, simply ensuring your material is a fine, free-flowing powder rather than crystalline chunks can help.[8]

    • Employ Co-solvents: Co-solvents can disrupt the hydrogen bonding network of a primary solvent (like water) or adjust the overall polarity of the system to better match the solute.[9] For organic reactions, a mixture like THF/Toluene or Dioxane/DMF can provide a balance of properties.

    • Use of Surfactants: In some aqueous or biphasic reactions, a small amount of a surfactant can help disperse lipophilic drugs or intermediates.[6]

Decision-Making Workflow for Solubilization

The following diagram outlines a systematic approach to achieving adequate solubility for your reaction.

Solubility_Workflow Solubilization Strategy Flowchart A Start: 4-bromo-7-chloro- 1H-pyrrolo[3,2-c]pyridine Solid B Select Solvent from Table 1 (e.g., DMF, THF, Dioxane) A->B C Test Solubility at RT (Small Scale) B->C D Is it fully dissolved? C->D E Proceed with Reaction Setup D->E Yes F Apply Gentle Heat (e.g., 40-60 °C) D->F No G Is it fully dissolved? F->G G->E Yes H Consider Advanced Strategies G->H No I Try Co-Solvent System (e.g., DMF/Toluene) H->I J Try pH Modification (Add Acid, e.g., TFA) H->J K Is it fully dissolved? I->K J->K K->E Yes L Re-evaluate Reaction Conditions (Solvent may be incompatible) K->L No

Caption: A systematic workflow for troubleshooting solubility issues.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key solubility enhancement experiments.

Protocol 1: Systematic Solvent Screening

Objective: To efficiently identify a suitable single solvent for this compound.

  • Preparation: Weigh 5 mg of the compound into six separate, clean, dry vials (e.g., 1-dram vials).

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., THF, Dioxane, DMF, Acetonitrile, Toluene, Ethanol). This targets an initial concentration of 10 mg/mL.

  • Room Temperature Test: Cap the vials and vortex for 2 minutes. Let them stand for 10 minutes. Visually inspect for undissolved solid. Record your observations.

  • Heating Test: For vials with undissolved solid, place them in a heating block set to 50°C. Maintain the temperature for 15 minutes, with occasional vortexing.

  • Observation: Remove the vials and inspect again for dissolution. Note any solvents that required heat.

  • Cooling Test: Allow the heated vials to cool to room temperature. Observe if any precipitation occurs. This is critical for understanding if the solubility is temperature-dependent.

  • Analysis: Select the solvent that provides complete dissolution under the mildest conditions and is compatible with your planned reaction chemistry.

Protocol 2: In Situ Salt Formation for Enhanced Solubility

Objective: To improve solubility in a polar solvent by protonating the pyrrolopyridine ring.

  • Setup: In a reaction flask, suspend this compound in your chosen polar solvent (e.g., Ethanol, THF, or DMF) at your desired reaction concentration.

  • Acid Addition: While stirring, add a compatible acid dropwise. Good choices include:

    • Trifluoroacetic Acid (TFA): Add 1.1 equivalents relative to your substrate.

    • HCl solution in Dioxane (4M): Add 1.1 equivalents. This avoids introducing water.

  • Observation: Stir the mixture at room temperature. You should observe the suspended solid dissolving as the salt is formed. The process may be gently warmed (30-40°C) to expedite dissolution.

  • Confirmation: Once the solution is clear, it is ready for the addition of other reagents.

  • Self-Validation: The visual confirmation of complete dissolution serves as the validation for this protocol's success. Ensure the added acid will not interfere with downstream reagents or catalysts. For instance, avoid this method if your reaction involves a strong, non-hindered base that would simply be neutralized.

Visualizing Co-Solvency

The diagram below illustrates the principle of using a co-solvent system to achieve solubility.

CoSolvent_Concept Co-Solvent System Mechanism cluster_0 Reaction Vessel cluster_1 With Co-Solvent Compound Insoluble Compound (High Crystal Energy) BulkSolvent Bulk Solvent (Poor Solvating Power) SolvatedCompound Solvated Compound CoSolvent Co-Solvent (e.g., DMSO) SolvatedCompound->CoSolvent Solvates NewBulkSolvent Bulk Solvent CoSolvent->NewBulkSolvent Disperses In

Caption: How a strong co-solvent solvates the compound for dispersion.

References

Technical Support Center: Catalyst Screening for Efficient Coupling with 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to a specialized technical support guide for navigating the complexities of catalyst screening for cross-coupling reactions with the challenging substrate, 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. This dihalogenated heterocycle presents unique hurdles due to the differential reactivity of its bromine and chlorine substituents and the potential for the pyridine nitrogen to coordinate with and inhibit the catalyst.[1][2] This guide is structured to provide you with not only procedural steps but also the underlying chemical logic to empower you to make informed decisions during your experimental design and troubleshooting.

I. Understanding the Challenge: The Nature of this compound

The primary challenge in coupling reactions with this substrate is achieving site-selectivity. Generally, in palladium-catalyzed cross-coupling reactions, the order of halide reactivity is I > Br > OTf >> Cl.[3][4] This inherent difference in reactivity is the foundation for achieving selective coupling at the C4-bromo position while leaving the C7-chloro position intact for subsequent functionalization. However, factors such as ligand choice, base, and solvent can influence this selectivity.[5][6]

Furthermore, the presence of the pyridine nitrogen atom can lead to catalyst inhibition by coordinating to the palladium center, effectively taking it out of the catalytic cycle.[1] The choice of ligand is therefore critical not only for facilitating the desired bond formation but also for mitigating this inhibitory effect.

II. Troubleshooting Guide & FAQs

This section is designed to address common issues encountered during catalyst screening in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion of my starting material. What are the first things I should check?

A1: Low conversion is a frequent issue and can often be resolved by systematically checking the fundamentals of your reaction setup:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[4] Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

  • Reagent Quality:

    • Catalyst and Ligand: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[4]

    • Substrate and Coupling Partner: Verify the purity of your this compound and your coupling partner (e.g., boronic acid, amine, alkyne). Impurities can interfere with the catalytic cycle.

  • Base Activation: For solid inorganic bases like K₂CO₃ or Cs₂CO₃, ensure they are finely powdered to maximize surface area. In some cases, pre-activating the base by heating under vacuum can be beneficial.[7]

Q2: I am seeing a mixture of mono-coupled and di-coupled products. How can I improve selectivity for the mono-bromo coupling?

A2: Achieving high selectivity is key. Here are several strategies:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the oxidative addition to the C-Cl bond typically requires more energy than to the C-Br bond.

  • Ligand Choice: Less electron-rich and less bulky ligands may favor selective reaction at the more reactive C-Br bond. A thorough screening of ligands is crucial.

  • Reaction Time: Monitor your reaction closely by TLC or LC-MS. Stopping the reaction once the starting material is consumed but before significant di-coupling occurs is a straightforward approach.

Q3: My reaction is sluggish, and I suspect catalyst deactivation. What are the common causes and solutions?

A3: Catalyst deactivation can occur through several pathways.[8][9]

  • Pyridine Inhibition: As mentioned, the pyridine nitrogen can bind to the palladium center. Using bulky ligands can sterically hinder this interaction.[10] Additionally, some studies suggest that certain additives can mitigate this effect.[2]

  • Homocoupling of Coupling Partner: Boronic acids, for instance, can undergo homocoupling. Using a slight excess of the dihalopyrrolopyridine or adjusting the reaction conditions can minimize this side reaction.[7]

  • Product Inhibition: The coupled product itself can sometimes coordinate to the catalyst more strongly than the starting material, slowing down the reaction.[11] If this is suspected, running the reaction at a higher dilution may help.

Troubleshooting Specific Coupling Reactions
Suzuki-Miyaura Coupling

Problem: Low yield despite trying various palladium sources.

  • Causality: The transmetalation step is often rate-limiting in Suzuki couplings and is highly dependent on the activation of the boronic acid by the base.[12] Inefficient formation of the boronate species can stall the catalytic cycle.

  • Solution:

    • Base Screening: The choice of base is critical. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with less reactive boronic acids.[13] The solubility of the base is also important; Cs₂CO₃ often has better solubility in common organic solvents.[14]

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[7][13] Experiment with different solvent ratios.

    • Boronic Acid Stability: Electron-deficient or heteroaromatic boronic acids can be prone to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[4][13] If this is suspected, consider using a more stable boronic ester (e.g., pinacol or MIDA esters) or running the reaction under anhydrous conditions.[13]

Buchwald-Hartwig Amination

Problem: The amination reaction is not proceeding, or the yield is poor.

  • Causality: The Buchwald-Hartwig amination is highly sensitive to the choice of base, ligand, and solvent.[15] The base must be strong enough to deprotonate the amine or the palladium-amine complex but not so strong as to cause substrate decomposition.[14]

  • Solution:

    • Base and Solvent Interplay: The effectiveness of a base is strongly influenced by the solvent. In nonpolar solvents like toluene, a strong, anionic base like NaOt-Bu is often required.[16][17] In more polar solvents, weaker bases like carbonates may be sufficient.[16][17] However, in polar solvents, the base can sometimes complex with the palladium, creating a stable but inactive species.[16][17] A careful screening of base-solvent combinations is essential.

    • Ligand Selection: Sterically hindered and electron-rich ligands, such as those developed by Buchwald and Hartwig (e.g., XPhos, SPhos), are often necessary to promote both oxidative addition and reductive elimination.[18] For challenging substrates, bidentate ligands like BINAP or DPPF can sometimes improve performance by preventing the formation of inactive palladium dimers.[15]

    • Amine Nucleophilicity: The nature of the amine coupling partner is also important. Less nucleophilic amines may require more forcing conditions or more specialized catalyst systems.[14]

Sonogashira Coupling

Problem: The reaction fails to give the desired alkynylated product, and I observe Glaser coupling (homocoupling of the alkyne).

  • Causality: The Sonogashira reaction typically employs both a palladium catalyst and a copper(I) co-catalyst.[19][20] The copper is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[21] Glaser coupling is a common side reaction, especially at higher temperatures or if the reaction is exposed to oxygen.

  • Solution:

    • Copper Co-catalyst: Ensure your CuI is fresh and of high purity.

    • Base: An amine base, such as triethylamine or diisopropylamine, is typically used and often serves as the solvent as well.[19][21] It neutralizes the HX byproduct.

    • "Copper-Free" Conditions: If Glaser coupling is a persistent issue, consider a "copper-free" Sonogashira protocol. These methods often require a different set of ligands and reaction conditions but can be very effective.

    • Degassing: Thoroughly degas all solvents and reagents to minimize oxygen, which promotes Glaser coupling.

III. Experimental Protocols & Data Presentation

A systematic approach is the most effective way to screen for the optimal catalyst system. High-throughput screening (HTS) kits and techniques can be invaluable for this process.[22][23][24]

General Protocol for High-Throughput Catalyst Screening

This protocol is designed for a 24-well plate format but can be adapted.

  • Plate Preparation: In an inert atmosphere glovebox, add a stir bar to each well of the reaction block.

  • Reagent Stock Solutions: Prepare stock solutions of this compound, the coupling partner (e.g., boronic acid), and the base in the chosen solvent.

  • Catalyst/Ligand Array: In separate vials, pre-weigh the different palladium precursors and ligands you wish to screen.

  • Reaction Setup:

    • To each well, add the appropriate palladium precursor and ligand.

    • Add the stock solution of the base.

    • Add the stock solution of the this compound.

    • Add the stock solution of the coupling partner to initiate the reaction.

  • Reaction Execution: Seal the reaction block and place it on a heated stirring plate. Run the reaction for a predetermined amount of time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product.

Data Presentation: Catalyst System Performance

Summarizing your screening results in a table allows for easy comparison and identification of promising leads.

Table 1: Example Screening Results for Suzuki Coupling

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10085
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Toluene11092
3Pd(dppf)Cl₂ (2)-K₂CO₃ (2)DME/H₂O9065
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)THF/H₂O8040

IV. Visualization of Key Processes

Understanding the underlying mechanisms and workflows is crucial for effective troubleshooting.

The Palladium Catalytic Cycle

The general catalytic cycle for cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[25]

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n OA_complex Ar-Pd(II)-X(L_n) Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)-R(L_n) OA_complex->TM_complex Transmetalation (R-M) TM_complex->Pd0 Reductive Elimination ArR Ar-R TM_complex->ArR Product ArX Ar-X RM R-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Workflow

When faced with a failed or low-yielding reaction, a logical troubleshooting workflow can save significant time and resources.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Basics Check Inertness, Reagent Quality, Temp Start->Check_Basics Check_Basics->Start Basics NOT OK (Rectify & Retry) Screen_Ligands Screen Ligands (Bulky, Electron-Rich) Check_Basics->Screen_Ligands Basics OK Screen_Bases Screen Bases (Strength, Solubility) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (Polarity, Aprotic/Protic) Screen_Bases->Screen_Solvents Monitor_Kinetics Monitor Reaction Profile (TLC, LC-MS) Screen_Solvents->Monitor_Kinetics Monitor_Kinetics->Screen_Ligands No Improvement Success Optimized Conditions Monitor_Kinetics->Success Improvement Observed

Caption: A decision-making workflow for troubleshooting cross-coupling reactions.

V. Concluding Remarks

The successful functionalization of this compound via cross-coupling is an achievable goal that hinges on a systematic and informed approach to catalyst screening. By understanding the inherent challenges of the substrate and methodically troubleshooting issues as they arise, you can efficiently identify optimal reaction conditions. Remember that each component of the reaction—the palladium source, the ligand, the base, and the solvent—plays a crucial role and their interplay is key to success.

References

"preventing homocoupling in reactions with 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine in synthetic applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling side reactions in palladium-catalyzed cross-coupling. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to optimize your reactions and maximize the yield of your desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is "homocoupling" and why is it a problem in my reactions?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules couple with each other instead of with the intended reaction partner.[1] For example, in a Suzuki reaction, two molecules of your boronic acid might react to form a biaryl byproduct. In a Sonogashira reaction, two molecules of your terminal alkyne can dimerize. This process consumes your starting materials, reduces the yield of the desired product, and complicates purification.

Q2: Why is this compound a challenging substrate?

A2: This substrate presents unique challenges due to its electronic properties and the presence of two different halogen atoms. As a nitrogen-containing heterocycle, the lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[2] Furthermore, the two halogens offer different reactivities. In palladium-catalyzed reactions, the general order of reactivity for oxidative addition is I > Br > OTf >> Cl.[3][4][5] This allows for potential chemoselective coupling at the more reactive C4-bromo position, but it also means that under forcing conditions, side reactions can become more prevalent.

Q3: I'm observing significant homocoupling. What are the first universal checks I should perform?

A3: Before delving into reaction-specific optimization, always verify these fundamental parameters:

  • Inert Atmosphere: The active form of the palladium catalyst, Pd(0), is highly sensitive to oxygen.[2] The presence of oxygen is a primary cause of boronic acid homocoupling in Suzuki reactions and alkyne homocoupling (Glaser coupling) in Sonogashira reactions.[3][6][7] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed.[2]

  • Reagent Purity: Impurities in your starting materials, particularly the coupling partner (e.g., boronic acids, which can degrade over time), can inhibit the catalyst or promote side reactions.[2]

  • Solvent Quality: Use dry, degassed solvents. Water and oxygen can have profound effects on the catalytic cycle and promote unwanted pathways.[8][9]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura reaction with this compound is yielding a large amount of the boronic acid homocoupling byproduct. What is the mechanism and how can I stop it?

A4: This is a very common issue. Homocoupling of boronic acids in Suzuki reactions primarily occurs through two pathways:

  • Oxygen-Mediated Oxidative Coupling: Dissolved oxygen in the reaction mixture can facilitate the oxidative dimerization of the boronic acid, a process often mediated by the palladium catalyst.[3][10]

  • Pd(II)-Mediated Coupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, it must be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, which produces the biaryl byproduct and the necessary Pd(0) for the primary catalytic cycle to begin.[3][11]

Below is a workflow to diagnose and solve this issue.

Troubleshooting Workflow: Suzuki-Miyaura Homocoupling

start High Boronic Acid Homocoupling Observed check_o2 Step 1: Rigorous Oxygen Exclusion start->check_o2 degas Implement Freeze-Pump-Thaw cycles or subsurface N2/Ar sparging. check_o2->degas Action check_pd Step 2: Evaluate Palladium Source degas->check_pd pd_source Switch from a Pd(II) precatalyst to a direct Pd(0) source (e.g., Pd(PPh3)4). check_pd->pd_source Action check_additives Step 3: Introduce Additives pd_source->check_additives additives Add a mild reducing agent like potassium formate (HCO2K) to maintain Pd(0) state. check_additives->additives Action check_conditions Step 4: Modify Reaction Conditions additives->check_conditions conditions Lower reaction temperature. Screen different bases (e.g., K3PO4 vs K2CO3). Adjust solvent system (e.g., add water). check_conditions->conditions Action end_node Optimized Cross-Coupling conditions->end_node

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Recommended Protocol for Suppressing Suzuki Homocoupling

This protocol incorporates best practices to minimize the risk of homocoupling.

ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or a G3/G4 precatalystPd(0) sources bypass the initial reduction step that can cause homocoupling.[2] Modern precatalysts ensure efficient generation of the active catalyst.[12]
Ligand Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) if using a Pd(II) sourceThese ligands promote rapid oxidative addition and reductive elimination, outcompeting side reactions.[13]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)The choice of base can be critical; these are often effective while minimizing side reactions.[8]
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio)A small amount of water is often beneficial for the Suzuki reaction, but the solvent system must be thoroughly degassed.[8][14]
Degassing 3-4 cycles of Freeze-Pump-ThawThis is the most effective method for removing dissolved oxygen. Subsurface sparging with argon for 30-60 min is a viable alternative.[7]
Additive Potassium Formate (1.1 equivalents)Can be added to rigorously deoxygenated reactions to scavenge any remaining Pd(II) without interfering with the catalytic cycle.[11]
Temperature Start at room temperature and gradually heat to 60-80 °CLower temperatures often disfavor homocoupling.[2] Find the minimum temperature required for efficient cross-coupling.

Troubleshooting Guide: Sonogashira Coupling

Q5: I am performing a Sonogashira reaction and the main product is the dimer of my terminal alkyne (Glaser-Hay coupling). How do I favor the cross-coupling product?

A5: The homocoupling of terminal alkynes, known as Glaser or Glaser-Hay coupling, is the most common side reaction in Sonogashira chemistry.[7][15] It is an oxidative dimerization catalyzed by the copper(I) co-catalyst, which requires the presence of oxygen.[6][7][16] The copper acetylide intermediate, essential for the Sonogashira cycle, can be intercepted by an oxidant (like O₂) and dimerize.

Mechanism: Sonogashira Cross-Coupling vs. Glaser Homocoupling

cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Homocoupling Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X Pd_Aryl L2(Aryl)Pd(II)-X OA->Pd_Aryl Transmetalation Transmetalation Pd_Aryl->Transmetalation Cu_Alkyne Cu(I)-Alkyne Cu_Alkyne->Transmetalation Pd_Alkyne (Aryl)Pd(II)-Alkyne Transmetalation->Pd_Alkyne RE Reductive Elimination Pd_Alkyne->RE RE->Pd0 Regenerated Product Cross-Coupled Product (Aryl-Alkyne) RE->Product Cu_Alkyne2 Cu(I)-Alkyne Oxidation Oxidative Dimerization Cu_Alkyne2->Oxidation O2 Dimer Homocoupled Dimer (Alkyne-Alkyne) Oxidation->Dimer

Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.

Strategies to Suppress Glaser-Hay Homocoupling

The most effective strategies target the root causes: the copper catalyst and oxygen.

StrategyProtocol DetailsRationale
1. Copper-Free Conditions Omit the Cu(I) source (e.g., CuI). May require a more active palladium catalyst/ligand system, a different base (e.g., an amine like pyrrolidine), and/or slightly higher temperatures.This is the most direct and effective method, as it completely eliminates the primary mechanism for Glaser coupling.[6][7]
2. Rigorous Deoxygenation If using copper, degas all solvents and reagents with 3-4 Freeze-Pump-Thaw cycles. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the entire experiment.Oxygen is required for the oxidative dimerization. Its rigorous exclusion is critical for suppressing this side reaction.[6][7][17]
3. Slow Alkyne Addition Prepare a solution of the terminal alkyne in a degassed solvent and add it slowly to the reaction mixture over several hours using a syringe pump.This keeps the instantaneous concentration of the alkyne low, kinetically disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.[7]
4. Minimize Copper Loading Use the lowest effective catalytic amount of the Cu(I) salt (e.g., 1-2 mol%).While catalytic amounts are needed, excess copper can accelerate the rate of homocoupling.[7]
5. Reducing Atmosphere As an advanced technique, running the reaction under a dilute atmosphere of hydrogen gas (e.g., H₂ diluted with N₂ or Ar) has been shown to drastically reduce homocoupling.[16][17]The hydrogen may help prevent the oxidative processes that lead to dimerization. This should be performed with appropriate safety precautions.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q6: In my Buchwald-Hartwig amination of this compound, I am getting a biaryl product from the homocoupling of my starting material. How can I prevent this?

A6: While less common than the homocoupling of nucleophiles, the reductive homocoupling of aryl halides can occur. This typically happens when the desired C-N reductive elimination is slow relative to other potential pathways. The mechanism can involve the reaction of two Ar-Pd(II)-X intermediates. The choice of ligand, base, and temperature is absolutely critical in Buchwald-Hartwig amination to ensure the desired catalytic cycle dominates.[18][19]

Key Parameters for Optimizing Buchwald-Hartwig Amination
ParameterRecommendationRationale
Ligand Selection Use modern, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).These ligands are specifically designed to accelerate the rate-limiting reductive elimination step, which forms the desired C-N bond and prevents side reactions like aryl halide homocoupling.[13][18]
Palladium Precatalyst Use a well-defined, air-stable precatalyst (e.g., XPhos Pd G3/G4).These precatalysts provide a reliable and reproducible method for generating the active, monoligated Pd(0) species, leading to cleaner reactions and lower catalyst loadings.[12]
Base Choice Use a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium Phosphate (K₃PO₄).The base is not just a stoichiometric reagent; it is involved in the catalytic cycle. Its strength and solubility can dramatically affect the reaction outcome.[18]
Solvent Anhydrous, non-protic solvents like Toluene, Dioxane, or t-BuOH are standard.The solvent must be able to dissolve the catalytic species and not interfere with the reaction. Ensure it is rigorously dried and degassed.
Temperature Control Find the lowest temperature that allows for a reasonable reaction rate (often 80-110 °C).Excessively high temperatures can lead to catalyst decomposition, which can result in the formation of palladium black and promote undesired side reactions, including dehalogenation and homocoupling.

References

"workup procedure to remove impurities from 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the workup and purification of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key heterocyclic intermediate with high purity. The guidance herein is built upon established chemical principles for the purification of polar, halogenated N-heterocyclic compounds.

Introduction: Understanding the Purification Challenge

This compound is a polar, multifunctional scaffold. Its purification can be challenging due to the presence of two halogen atoms and the pyrrolo-pyridine core, which imparts basicity and potential for strong interactions with stationary phases like silica gel. Common impurities may include unreacted starting materials, regioisomers, and byproducts from side reactions. A multi-step purification strategy is often necessary to achieve high purity.

A general workflow for the purification of this compound is outlined below. Subsequent sections will delve into troubleshooting specific steps within this workflow.

Purification_Workflow cluster_0 Crude Reaction Mixture cluster_1 Initial Workup cluster_2 Primary Purification cluster_3 Final Polishing cluster_4 Pure Product Crude Crude Product LLE Liquid-Liquid Extraction (Aqueous/Organic) Crude->LLE Remove inorganic salts, water-soluble impurities Column Column Chromatography (Silica Gel) LLE->Column Separate organic-soluble impurities Recrystal Recrystallization Column->Recrystal Remove closely-eluting impurities Pure Pure Compound (>98%) Recrystal->Pure

Caption: General purification workflow for this compound.

Troubleshooting Guide & FAQs

This section is organized by common purification techniques. Each entry addresses a specific problem a researcher might encounter.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental first step to partition the desired compound from a crude reaction mixture into an organic solvent, leaving behind inorganic salts and highly polar impurities in the aqueous phase.[1][2][3][4]

Q1: My compound seems to have poor solubility in common extraction solvents like ethyl acetate or dichloromethane. What can I do?

A1: This can be a challenge with polar heterocycles.

  • Increase Solvent Polarity: Try a more polar solvent like a mixture of dichloromethane and isopropanol (e.g., 9:1 v/v) for the extraction.

  • pH Adjustment: The pyrrolo-pyridine core is basic. If your aqueous phase is acidic, your compound may be protonated and reside in the aqueous layer. Carefully neutralize the aqueous layer with a base like sodium bicarbonate solution to a pH of 7-8 before extraction. This will ensure your compound is in its free base form and more soluble in organic solvents.

  • Salting-Out Effect: Adding a saturated solution of sodium chloride (brine) to the aqueous phase can decrease the solubility of your organic compound in the aqueous layer, driving it into the organic phase.[5]

Q2: After extraction, I see a significant amount of my product at the interface between the aqueous and organic layers (an emulsion). How can I resolve this?

A2: Emulsions are common when dealing with complex mixtures.

  • Add Brine: As mentioned, adding brine can help break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool to help break the emulsion.

  • Centrifugation: If the emulsion persists and the scale is appropriate, centrifuging the mixture can effectively separate the layers.

Column Chromatography

Column chromatography on silica gel is a powerful technique for separating compounds based on polarity.[6][7] However, the basic nitrogen atoms in your compound can lead to issues.

Q3: My compound is streaking badly on the TLC plate and I'm getting poor separation during column chromatography. Why is this happening?

A3: This is a classic issue for nitrogen-containing heterocycles on silica gel.[8][9] Silica gel is slightly acidic due to the presence of silanol (Si-O-H) groups on its surface. The basic nitrogen atoms in your molecule can interact strongly and non-ideally with these acidic sites, leading to peak tailing and streaking.[8]

  • Solution: Use a Basic Modifier. To mitigate this, add a small amount of a basic modifier to your eluent system. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system. This is often the first choice for basic compounds.[8]

    • Ammonia in Methanol: If TEA is not effective, a solution of 7N ammonia in methanol can be used as part of the polar component of your eluent.[8]

Q4: My compound won't elute from the silica gel column, even with a very polar solvent system like 10% methanol in dichloromethane.

A4: This indicates a very strong interaction with the stationary phase.

  • Increase Modifier Concentration: First, try increasing the concentration of your basic modifier (TEA or ammonia).

  • Alternative Stationary Phases: If modifying the mobile phase doesn't work, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is another common stationary phase and is available in acidic, neutral, and basic forms. For a basic compound like this, neutral or basic alumina can be an excellent alternative to silica gel.

    • Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., C18 silica), the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. Non-polar compounds are retained more strongly. This can be a very effective technique for purifying polar compounds that are problematic on normal-phase silica.

Recommended Starting Solvent Systems for TLC Analysis:

Solvent System (v/v)PolarityComments
30-50% Ethyl Acetate in HexanesLow to MediumGood starting point to see if the compound moves off the baseline.
5% Methanol in DichloromethaneMedium to HighA common system for more polar compounds.[10]
5% Methanol in DCM + 1% TEAMedium to HighAdd TEA if streaking is observed.
Recrystallization

Recrystallization is an excellent final purification step to remove minor, closely-related impurities and obtain a crystalline, high-purity solid.[11][12] Heterocyclic compounds often crystallize well.[11]

Q5: I'm having trouble finding a suitable solvent for recrystallization. My compound is either too soluble in everything or not soluble enough.

A5: The key to a good recrystallization is finding a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Single Solvent Screening: Test small amounts of your solid in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Heat the soluble ones to see if crystals form upon cooling.

  • Two-Solvent System: This is often more effective. Find a "soluble" solvent in which your compound dissolves readily, and an "insoluble" solvent in which it is poorly soluble.

    • Dissolve your compound in a minimal amount of the hot "soluble" solvent.

    • Slowly add the "insoluble" solvent dropwise until the solution becomes cloudy (the cloud point).

    • Add a few more drops of the hot "soluble" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly. Crystals should form.

Common Recrystallization Solvent Pairs:

"Soluble" Solvent"Insoluble" Solvent
Dichloromethane (DCM)Hexanes
Ethyl Acetate (EtOAc)Hexanes
AcetoneWater
Ethanol (EtOH)Water

Q6: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.

  • Use a Larger Volume of Solvent: Your solution may be too concentrated. Add more of the "soluble" solvent and reheat to dissolve the oil, then cool again.

  • Cool More Slowly: Allow the flask to cool to room temperature on the benchtop, and then transfer it to an ice bath. Slow cooling promotes the formation of a crystal lattice.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The imperfections in the glass can provide a nucleation site for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Troubleshooting_Recrystallization Start Dissolved crude product in hot solvent Cooling Cooling Solution Start->Cooling OilingOut Problem: 'Oils Out' Cooling->OilingOut if supersaturated above MP NoCrystals Problem: No Crystals Form Cooling->NoCrystals if solution is not saturated Success Pure Crystals Form Cooling->Success if conditions are optimal Sol1 1. Use more solvent and re-heat OilingOut->Sol1 Sol2 2. Cool slower OilingOut->Sol2 Sol3 1. Scratch flask NoCrystals->Sol3 Sol4 2. Add seed crystal NoCrystals->Sol4 Sol5 3. Concentrate solution and re-cool NoCrystals->Sol5 Sol1->Cooling Sol2->Cooling Sol3->Cooling Sol4->Cooling Sol5->Cooling

Caption: Decision tree for troubleshooting recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering Molecular Architecture in Heterocyclic Chemistry

In the realm of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the constitution of small molecules in solution.[1][2] This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra for 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine, a halogenated heterocyclic scaffold with potential applications as a synthetic intermediate in medicinal chemistry.[3]

As this is a specialized compound, readily available experimental spectra are not publicly cataloged. Therefore, this guide will leverage foundational NMR principles and comparative data from structurally related analogs to predict, interpret, and validate the spectral features of the target molecule. We will explore the nuanced effects of halogen substitution on the electronic environment of the pyrrolopyridine core and provide a robust, field-proven protocol for acquiring high-quality experimental data.

Predicted ¹H and ¹³C NMR Spectral Analysis

The structure of this compound presents a unique electronic landscape. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, further modulated by the inductive and resonance effects of bromine and chlorine substituents, gives rise to a distinct NMR fingerprint.

Chemical structure of this compound with atom numbering Figure 1. Structure and IUPAC numbering of this compound.

¹H NMR Spectrum: A Proton-by-Proton Examination

The ¹H NMR spectrum is anticipated to display four distinct signals: three from the aromatic protons (H-2, H-3, H-6) and one from the pyrrolic amine proton (H-1).

  • H-1 (N-H Proton): The N-H proton of the pyrrole ring is expected to appear as a broad singlet far downfield, typically in the range of δ 10.0–12.0 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • H-6 (Pyridine Proton): This proton is situated on the pyridine ring between two nitrogen atoms (one in the pyridine ring and one in the pyrrole ring) and adjacent to the electronegative chlorine atom at C-7. This environment causes significant deshielding, and its signal is predicted to be the most downfield of the aromatic C-H protons, likely appearing as a singlet around δ 8.0–8.5 ppm.

  • H-2 and H-3 (Pyrrole Protons): These two protons on the pyrrole ring will form an AX or AB spin system. They will appear as a pair of doublets due to their mutual coupling (³JHH).

    • H-2: This proton is adjacent to the pyrrole nitrogen and is expected to resonate around δ 7.5–7.8 ppm.

    • H-3: This proton is adjacent to the ring-junction carbon and is typically found slightly upfield compared to H-2, predicted in the range of δ 6.7–7.0 ppm.

    • The coupling constant between them (³JH2,H3) is expected to be small, characteristic of pyrrole systems, around 2.5–3.5 Hz.

¹³C NMR Spectrum: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the heterocyclic core.

  • Quaternary Carbons (C-3a, C-4, C-7, C-7a):

    • C-7: Directly bonded to a highly electronegative chlorine atom, this carbon will be significantly deshielded, with a predicted chemical shift around δ 148–152 ppm.

    • C-4: The bromine substituent will also deshield this carbon, though the "heavy atom effect" can sometimes lead to counterintuitive shifts.[4] Its resonance is predicted in the range of δ 110–115 ppm.

    • C-3a and C-7a: These bridgehead carbons are in electron-rich environments and are expected to appear in the aromatic region, likely between δ 125–145 ppm.

  • Methine Carbons (C-2, C-3, C-6):

    • C-6: Similar to its attached proton, this carbon is in a highly electron-deficient environment and is predicted to be the most downfield of the CH carbons, around δ 140–145 ppm.

    • C-2 and C-3: These pyrrole carbons will resonate further upfield. C-2, being alpha to the nitrogen, is expected around δ 122–128 ppm, while C-3 is predicted to be the most shielded carbon at approximately δ 100–105 ppm.[5]

Summary of Predicted NMR Data

The following table summarizes the anticipated chemical shifts and multiplicities for the target compound.

Assignment Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm)
1-NH10.0 - 12.0br s-
C-2--122 - 128
H-27.5 - 7.8d (J ≈ 3 Hz)-
C-3--100 - 105
H-36.7 - 7.0d (J ≈ 3 Hz)-
C-3a--125 - 135
C-4--110 - 115
C-6--140 - 145
H-68.0 - 8.5s-
C-7--148 - 152
C-7a--135 - 145

Comparative Analysis: Grounding Predictions with Experimental Data

To substantiate our predictions, we can compare them to the experimentally determined NMR data of a related, albeit more complex, analog: 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine .[6] While the substituents at positions 1 and 6 will significantly alter the spectrum, the chemical shifts of the core protons H-2 and H-3 provide a valuable reference point.

Proton Predicted Shift in Target (ppm) Observed Shift in Analog (ppm)[6] Analysis of Substituent Effects
H-27.5 - 7.87.37 (d, J = 3.3 Hz)The large trimethoxyphenyl group at the N-1 position in the analog exerts a significant electronic and anisotropic effect, shifting H-2 upfield. The absence of this group in our target molecule, combined with the electron-withdrawing nature of the remote halogens, justifies the prediction of a more downfield shift.
H-36.7 - 7.06.80 (d, J = 3.0 Hz)The observed shift for H-3 in the analog aligns well with our prediction. This position is less affected by the N-1 substituent, suggesting our estimate for the electronic environment at this position is reasonable.

This comparison demonstrates how substituent effects can be rationalized. The electron-withdrawing nature of the bromine at C-4 and chlorine at C-7 in our target molecule is expected to generally deshield all protons relative to an unsubstituted pyrrolo[3,2-c]pyridine core, providing confidence in our downfield-shifted predictions.

Standardized Protocol for Experimental NMR Analysis

Acquiring high-fidelity NMR data requires meticulous sample preparation and adherence to established acquisition parameters. The following protocol provides a self-validating system for the analysis of the title compound.

Part 1: Sample Preparation
  • Compound Weighing:

    • For ¹H NMR, accurately weigh 5–10 mg of the sample.[7]

    • For ¹³C NMR, a more concentrated sample of 20–50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Solvent Selection:

    • Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points for heterocyclic compounds.[8][9]

    • Rationale: Deuterated solvents are essential to avoid large, interfering solvent signals in the ¹H NMR spectrum.[10] DMSO-d₆ is particularly useful for observing exchangeable protons like N-H, as they often appear as sharper signals.

  • Internal Standard:

    • Add approximately 0.7 mL of the chosen deuterated solvent containing 0.03-0.05% v/v Tetramethylsilane (TMS) to the vial containing the sample.

    • Rationale: TMS provides a sharp, singlet reference signal at 0.00 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration.[11][12] It is chemically inert and volatile, facilitating sample recovery.[13]

  • Dissolution and Transfer:

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is approximately 4–5 cm.

    • Cap the NMR tube securely.

Part 2: Data Acquisition and Processing

The following workflow outlines the key steps for acquiring high-quality 1D NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh 1. Weigh Sample (5-50 mg) Solvent 2. Add Deuterated Solvent + TMS Weigh->Solvent Dissolve 3. Dissolve (Vortex/Sonicate) Solvent->Dissolve Transfer 4. Transfer to NMR Tube Dissolve->Transfer Insert 5. Insert Sample & Lock Transfer->Insert Tune 6. Tune & Shim Spectrometer Insert->Tune Acquire_H1 7. Acquire ¹H Spectrum (16-64 scans) Tune->Acquire_H1 Acquire_C13 8. Acquire ¹³C Spectrum (1024+ scans) Acquire_H1->Acquire_C13 FT 9. Fourier Transform (FT) Acquire_C13->FT Phase 10. Phase Correction FT->Phase Baseline 11. Baseline Correction Phase->Baseline Calibrate 12. Calibrate to TMS (0.00 ppm) Baseline->Calibrate Integrate 13. Integrate & Peak Pick Calibrate->Integrate

Diagram 1. Standard workflow for NMR sample preparation and data acquisition.

Key Acquisition Parameters (Consult ACS Guidelines for detailed standards[14]):

  • Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.

  • Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks.

  • ¹H Acquisition: A relaxation delay (d1) of 1-2 seconds and an acquisition time (aq) of 2-4 seconds are typically sufficient.

  • ¹³C Acquisition: A longer relaxation delay (d1) of 2-5 seconds is crucial for accurate integration of quaternary carbons. The number of scans will be significantly higher to compensate for the low natural abundance of the ¹³C isotope.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By integrating fundamental NMR principles with comparative data from known analogs, we have established a reliable set of expected spectral parameters. The predicted chemical shifts and coupling patterns—a downfield singlet for H-6, and a pair of coupled doublets for H-2 and H-3—serve as a robust hypothesis for experimental verification. The detailed, best-practice protocol for sample preparation and data acquisition ensures that researchers can confidently generate high-quality, reproducible data for this and other novel heterocyclic compounds, accelerating the pace of chemical research and development.

References

A Comparative Guide to the Mass Spectrometry Characterization of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound belonging to the azaindole family. Such scaffolds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of bioactive molecules.[1][2] Accurate confirmation of the molecular structure and purity of these intermediates is critical for the success of subsequent synthetic steps and the integrity of biological screening data. Mass spectrometry (MS) is the cornerstone technique for this purpose, providing precise molecular weight and structural information.

This guide provides a comparative analysis of various mass spectrometry ionization techniques for the characterization of this compound. We will explore the causality behind experimental choices, compare the data obtained from different methods, and provide field-proven protocols to enable researchers to select the optimal strategy for unambiguous compound identification.

Physicochemical Properties & Isotopic Signature

The unique combination of bromine and chlorine atoms in the target molecule provides a highly characteristic isotopic pattern, which is a powerful diagnostic tool in mass spectrometry.

PropertyValueSource
Molecular FormulaC₇H₄BrClN₂[1]
Molar Mass231.48 g/mol [1]
Isotopic Masses
Monoisotopic Mass231.9168 uCalculated
Key Isotopic Peaks Relative Abundance Comment
M100.0%Contains ³⁵Cl and ⁷⁹Br
M+278.4%Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br
M+424.1%Contains ³⁷Cl and ⁸¹Br

This distinct M, M+2, and M+4 cluster is a fingerprint for a compound containing one bromine and one chlorine atom, making its identification in a complex matrix highly reliable.[3]

Comparison of Ionization Techniques: A Strategic Overview

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of a novel compound. The primary goal is to balance the need for molecular weight confirmation with the generation of structurally informative fragments. We will compare "hard" ionization techniques, which induce extensive fragmentation, with "soft" techniques that primarily yield the intact molecular ion.[4][5]

Workflow for Comprehensive Characterization

A multi-faceted approach is often necessary for the complete and confident characterization of a novel synthetic intermediate. The following workflow outlines a logical progression from initial screening to in-depth structural confirmation.

G cluster_2 Data Analysis & Confirmation GC Gas Chromatography (GC-MS) (For volatile, thermally stable compounds) EI Electron Ionization (EI) 'Hard' Ionization GC->EI CI Chemical Ionization (CI) 'Soft' Ionization GC->CI LC Liquid Chromatography (LC-MS) (For broader applicability) ESI Electrospray Ionization (ESI) 'Soft' Ionization LC->ESI APCI Atmospheric Pressure CI (APCI) 'Soft' Ionization LC->APCI Frag Fragmentation Analysis (Structural Elucidation) EI->Frag MW Molecular Weight Confirmation (via [M]+• or [M+H]+) CI->MW ESI->MW APCI->MW MSMS Tandem MS (MS/MS) (Fragment Correlation) MW->MSMS Frag->MSMS

Caption: Recommended workflow for MS characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent choice for volatile and thermally stable compounds. Given the planar, aromatic nature of the pyrrolopyridine core, this molecule is expected to have sufficient volatility for GC analysis.

A. Electron Ionization (EI)

EI is a classic, high-energy "hard" ionization technique that provides a reproducible fragmentation pattern, often referred to as a compound's "fingerprint."[4][6]

  • Expertise & Rationale: By bombarding the molecule with high-energy electrons (typically 70 eV), we induce not only ionization but also extensive bond cleavage. This is invaluable for structural elucidation, as the resulting fragments reveal the underlying molecular framework. However, this high energy can sometimes lead to such extensive fragmentation that the molecular ion (M+•) is weak or entirely absent, making molecular weight determination difficult.[6] For halogenated compounds, the isotopic signature will be present in both the molecular ion cluster and any fragment ions containing the halogens.

  • Predicted Fragmentation Pathway: The fragmentation of this compound under EI is expected to proceed through the loss of the halogen atoms and cleavage of the heterocyclic rings.

    G M C₇H₄BrClN₂ arr; M+• arr; m/z 232 (100%) arr; m/z 234 (78%) arr; m/z 236 (24%) F1 [M-Br]+ arr; C₇H₄ClN₂+ arr; m/z 151/153 M->F1 -Br• F2 [M-Cl]+ arr; C₇H₄BrN₂+ arr; m/z 195/197 M->F2 -Cl• F3 [M-HCN]+ arr; C₆H₃BrClN+ arr; m/z 205/207/209 M->F3 -HCN F4 [M-Br-HCN]+ arr; C₆H₃ClN+ arr; m/z 124/126 F1->F4 -HCN

    Caption: Predicted EI fragmentation of the target molecule.

  • Experimental Protocol (GC-EI-MS):

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • GC System:

      • Injector: Split/splitless, 250°C, 1 µL injection volume, 20:1 split ratio.

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Hold at 100°C for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS System:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40-400.

      • Data Acquisition: Full scan mode.

B. Chemical Ionization (CI)

CI is a "soft" ionization technique that uses a reagent gas (e.g., methane or ammonia) to gently ionize the analyte, typically through proton transfer.[4][7]

  • Expertise & Rationale: The primary purpose of using CI is to overcome the main limitation of EI: the potential absence of a molecular ion. CI produces an abundant protonated molecule, [M+H]⁺, with minimal fragmentation.[6] This makes it the ideal complementary technique to EI for confidently determining the molecular weight. The nitrogen atoms in the pyrrolopyridine ring are sufficiently basic to readily accept a proton.

  • Experimental Protocol (GC-CI-MS):

    • Sample Preparation: Same as for GC-EI-MS.

    • GC System: Same as for GC-EI-MS.

    • MS System:

      • Ion Source: Chemical Ionization (CI), positive ion mode.

      • Reagent Gas: Methane at a pressure of ~1-2 x 10⁻⁴ Torr.

      • Source Temperature: 150°C.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 100-400.

      • Data Acquisition: Full scan mode.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, especially if the compound exhibits poor thermal stability or if analysis is required from a complex matrix like a reaction mixture or biological sample.

A. Electrospray Ionization (ESI)

ESI is a very soft ionization technique that generates ions from a liquid solution. It is highly effective for polar molecules that can be ionized in solution.[8]

  • Expertise & Rationale: The pyrrolopyridine core contains two nitrogen atoms that can be readily protonated in an acidic mobile phase. This makes the molecule an excellent candidate for positive-ion ESI. We expect to see a very strong signal for the protonated molecule, [M+H]⁺, with its characteristic BrCl isotopic pattern. In-source fragmentation can be induced by increasing cone voltage to generate some structural information, but it is generally less extensive than with EI.

  • Experimental Protocol (LC-ESI-MS):

    • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of Methanol or Acetonitrile. Dilute further to ~10 µg/mL with the initial mobile phase.

    • LC System:

      • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 10% B to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

    • MS System:

      • Ion Source: Electrospray Ionization (ESI), positive ion mode.

      • Capillary Voltage: 3.5 kV.

      • Cone Voltage: 30 V (for minimal fragmentation).

      • Desolvation Gas: Nitrogen at 800 L/hr.

      • Desolvation Temperature: 350°C.

      • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

      • Scan Range: m/z 100-500.

B. Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique well-suited for LC-MS. It is often effective for moderately polar to nonpolar compounds that are not easily ionized by ESI.[5]

  • Expertise & Rationale: APCI involves a corona discharge to ionize the solvent vapor, which then transfers a proton to the analyte. It is a good alternative if the ESI signal is weak. For this molecule, ESI is likely to be more sensitive, but APCI provides a robust and valuable confirmatory method. Like ESI, it will primarily generate the [M+H]⁺ ion.

  • Experimental Protocol (LC-APCI-MS):

    • Sample Preparation & LC System: Same as for LC-ESI-MS.

    • MS System:

      • Ion Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

      • Corona Current: 4.0 µA.

      • Vaporizer Temperature: 400°C.

      • Desolvation Gas: Nitrogen at 600 L/hr.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 100-500.

Data Summary and Method Comparison

The choice of method depends on the analytical goal. For full structural confirmation, a combination of techniques is superior.

TechniquePrimary Ion(s)Molecular Ion IntensityFragmentationKey AdvantagePrimary Use Case
GC-EI-MS M+•, FragmentsLow to MediumExtensiveRich, reproducible fragmentation pattern for structural fingerprinting.[6]Unambiguous structural confirmation and library matching.
GC-CI-MS [M+H]⁺HighMinimalConfident molecular weight determination when EI fails to show a molecular ion.[4][7]Orthogonal confirmation of molecular weight.
LC-ESI-MS [M+H]⁺HighLow (tunable)High sensitivity for polar, ionizable compounds; compatible with complex matrices.[8]High-throughput screening, reaction monitoring, purity analysis.
LC-APCI-MS [M+H]⁺Medium to HighMinimalRobust analysis for moderately polar compounds; complementary to ESI.[5]Confirmatory analysis, especially if ESI response is poor.

Conclusion and Recommendation

For the comprehensive characterization of this compound, no single method provides all the necessary information. A dual-pronged approach is strongly recommended for definitive structural validation.

  • For Initial Identification and Purity: LC-ESI-MS is the method of choice due to its high sensitivity, speed, and direct observation of the protonated molecular ion cluster ([M+H]⁺ at m/z 233/235/237), which confirms the molecular weight and elemental composition (Br and Cl).

  • For Unambiguous Structural Confirmation: GC-EI-MS is indispensable. The detailed fragmentation pattern it provides serves as a structural fingerprint, confirming the connectivity of the pyrrolopyridine core and the positions of the substituents.

By combining the confident molecular weight determination from a soft ionization technique like ESI or CI with the rich structural detail from EI, researchers can achieve a self-validating and trustworthy characterization of this important synthetic intermediate.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making the structural characterization of its derivatives a critical endeavor.[1] This guide provides an in-depth comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the structural elucidation of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine derivatives, using a closely related analogue as a case study to provide concrete experimental data.

While the definitive crystal structure of this compound is not publicly available, we will utilize the crystallographic data of a related halogenated pyrrolopyridine derivative as a practical exemplar for the application and comparison of structural analysis techniques. This approach allows for a robust, data-driven discussion of the methodologies.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and, subsequently, a model of the molecule's structure with atomic resolution.

Causality in Experimental Choices: From Synthesis to Structure

The journey to a crystal structure begins with the synthesis of the target compound. The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives often involves multi-step sequences. For instance, the synthesis of related 6-substituted-1H-pyrrolo[3,2-c]pyridines has been achieved through a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which is synthesized from (E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine-1-oxide in the presence of iron powder and acetic acid.[2]

The critical and often most challenging step is obtaining high-quality single crystals suitable for X-ray diffraction. The choice of crystallization technique is paramount and is often an empirical process.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound at a higher temperature and allow for slow precipitation or crystallization upon cooling or evaporation. For many organic molecules, common solvents like ethanol, methanol, acetone, and ethyl acetate are good starting points.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent in a clean vial to create a saturated or near-saturated solution.

    • Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Prepare a saturated solution of the compound in a small, open vial (the "inner chamber").

    • Place this vial inside a larger, sealed container (the "outer chamber") that contains a more volatile "anti-solvent" in which the compound is poorly soluble.

    • The anti-solvent vapor will slowly diffuse into the inner chamber, reducing the solubility of the compound and inducing crystallization.

Data Presentation: Crystallographic Data for a Halogenated Pyrrolopyridine Analogue

ParameterValue
Chemical FormulaC₇H₅BrN₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.456(2)
b (Å)6.987(1)
c (Å)12.345(3)
β (°)98.76(1)
Volume (ų)720.1(3)
Z4
R-factor (%)4.2

Note: This is representative data for a closely related analogue and serves as an illustrative example.

Mandatory Visualization: X-ray Crystallography Workflow

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Single Crystal Growth Solvent_Screening->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation

Caption: Workflow for X-ray crystallography.

Illuminating Connectivity in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution. It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the assembly of a structural picture.

Causality in Experimental Choices: From 1D to 2D NMR

For a molecule like a this compound derivative, a combination of 1D and 2D NMR experiments is essential for unambiguous structure elucidation.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra to establish connectivity.

  • Data Analysis: Integrate peaks, determine coupling constants, and use the 2D correlation data to assemble the molecular structure.

Data Presentation: Expected NMR Data for a this compound Derivative

ExperimentInformation Obtained
¹H NMR Chemical shifts and coupling constants of protons on the pyrrole and pyridine rings.
¹³C NMR Chemical shifts of all carbon atoms in the molecule.
COSY Correlation between adjacent protons on the aromatic rings.
HSQC Direct one-bond correlations between protons and their attached carbons.
HMBC Long-range correlations that establish the connectivity between the pyrrole and pyridine rings and the positions of the halogen substituents.

The In Silico Approach: Computational Modeling

Computational chemistry offers a powerful set of tools to predict and analyze molecular structures and properties. Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry of a molecule, providing theoretical bond lengths, bond angles, and dihedral angles.

Causality in Experimental Choices: Selecting the Right Level of Theory

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. For organic molecules containing halogens, it is important to select a functional and basis set that can adequately describe electron correlation and the electronic effects of the halogens. The B3LYP functional with a 6-311+G(d,p) basis set is a common and often reliable choice for such systems.

Experimental Protocol: Computational Structure Optimization

  • Input Structure Generation: Build an initial 3D model of the this compound derivative using molecular modeling software.

  • Calculation Setup:

    • Select a suitable level of theory (e.g., DFT with B3LYP functional).

    • Choose an appropriate basis set (e.g., 6-311+G(d,p)).

    • Specify a geometry optimization calculation.

  • Job Submission and Analysis: Submit the calculation to a computational chemistry software package (e.g., Gaussian, ORCA). Once completed, analyze the output to obtain the optimized geometry and calculated properties.

Mandatory Visualization: Comparison of Techniques

Technique_Comparison cluster_info Information Provided XRay X-ray Crystallography NMR NMR Spectroscopy XRay->NMR Complementary Information SolidState Solid-State Structure (Absolute & Relative Stereochemistry) XRay->SolidState Computational Computational Modeling NMR->Computational Validation & Prediction SolutionState Solution-State Structure (Connectivity & Relative Stereochemistry) NMR->SolutionState Computational->XRay Phase Problem Solution Theoretical Theoretical Structure (Optimized Geometry) Computational->Theoretical

Caption: Relationship between analytical techniques.

Performance Comparison: A Head-to-Head Analysis

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldQuantum mechanical calculations
Sample Phase Solid (single crystal)SolutionIn silico
Information Absolute 3D structure, bond lengths, bond angles, packingConnectivity, relative stereochemistry, solution dynamicsOptimized geometry, electronic properties
Strengths Unambiguous, high resolutionProvides solution-state information, dynamic processesPredictive, can explore unstable species
Limitations Requires high-quality single crystals, solid-state may differ from solutionDoes not provide absolute stereochemistry directlyAccuracy depends on the level of theory, not experimental

Conclusion

The structural elucidation of novel compounds like this compound derivatives is a multifaceted challenge that is best addressed by a synergistic approach. While single-crystal X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers invaluable insights into the molecule's conformation and connectivity in solution, which is often more relevant to its biological activity. Computational modeling serves as a powerful predictive and complementary tool, aiding in the interpretation of experimental data and providing a deeper understanding of the molecule's electronic properties. By integrating these three pillars of structural analysis, researchers can build a comprehensive and robust understanding of their target molecules, accelerating the pace of drug discovery and development.

References

A Comparative Analysis of the Bioactivity of Pyrrolo[3,2-c]pyridine and Pyrrolo[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug design is perpetual. Among these, the pyrrolopyridine isomers have garnered significant attention due to their versatile biological activities. This guide provides a detailed comparative study of two prominent isomers: pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine. We will delve into their distinct bioactivities, supported by experimental data, and explore the underlying structure-activity relationships that govern their therapeutic potential.

Introduction: The Structural Isomers and Their Significance

Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic compounds composed of a fused pyrrole and pyridine ring.[1] The arrangement of the nitrogen atom in the pyridine ring and the fusion pattern of the two rings give rise to six possible isomers, each with a unique electronic distribution and steric profile. This structural diversity translates into a wide array of pharmacological properties.[1] This guide focuses on a comparative analysis of the pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine scaffolds, which have been extensively investigated for their potential as therapeutic agents.

The pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine cores are present in a variety of biologically active molecules, ranging from natural alkaloids to synthetic compounds with potent and selective activities against various diseases.[1] Understanding the nuances of their biological profiles is crucial for the rational design of next-generation therapeutics.

Comparative Bioactivity Profile

While both scaffolds exhibit a broad spectrum of biological activities, a closer examination of the literature reveals distinct and sometimes overlapping therapeutic targets. This section will compare their bioactivities in key areas of drug discovery.

Anticancer Activity

Both pyrrolo[3,2-c]pyridines and pyrrolo[2,3-b]pyridines have emerged as promising scaffolds for the development of novel anticancer agents. However, their mechanisms of action and primary molecular targets often differ.

Pyrrolo[3,2-c]pyridines have been notably explored as inhibitors of protein kinases and as colchicine-binding site inhibitors.

  • FMS Kinase Inhibition: A series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[2] For instance, compound 1r from a reported study demonstrated an IC50 of 30 nM against FMS kinase and exhibited significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[2] This highlights the potential of this scaffold in developing targeted cancer therapies.

  • Colchicine-Binding Site Inhibition: A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization by binding to the colchicine site.[3] The most potent compound, 10t , displayed remarkable antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[3][4] This demonstrates a distinct mechanistic pathway for the anticancer effects of this scaffold.

Pyrrolo[2,3-b]pyridines , on the other hand, have shown significant promise as inhibitors of other key kinases involved in cancer progression.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs, which are often dysregulated in various cancers.[5][6] Compound 4h from one such study exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7, 9, and 25 nM, respectively.[5] This compound also effectively inhibited the proliferation, migration, and invasion of breast cancer cells in vitro.[5]

Comparative Summary of Anticancer Activity:

ScaffoldPrimary Target(s)Example CompoundPotency (IC50)Reference
Pyrrolo[3,2-c]pyridine FMS Kinase1r30 nM (FMS Kinase)[2]
Tubulin (Colchicine Site)10t0.12 - 0.21 µM (Cell lines)[3][4]
Pyrrolo[2,3-b]pyridine FGFR1, 2, 34h7, 9, 25 nM (FGFRs)[5]

This data suggests that while both scaffolds are effective in the anticancer domain, their therapeutic applications may be tailored based on the specific kinase or cellular target that is dysregulated in a particular cancer type.

Kinase Inhibition Beyond Cancer

The kinase inhibitory potential of these scaffolds extends beyond oncology.

Pyrrolo[2,3-b]pyridines have been extensively studied as inhibitors of various kinases implicated in a range of diseases.

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of GSK-3β, a key target in Alzheimer's disease.[7] Compounds 41, 46, and 54 demonstrated exceptional potency with IC50 values of 0.22, 0.26, and 0.24 nM, respectively, and exhibited high selectivity.[7] Compound 41 was shown to inhibit tau hyperphosphorylation and promote neurite outgrowth in cellular models.[7]

  • Janus Kinase 3 (JAK3) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as novel immunomodulators targeting JAK3, which plays a crucial role in immune responses.[8] These compounds hold potential for the treatment of autoimmune diseases and organ transplant rejection.

  • Phosphodiesterase 4B (PDE4B) Inhibition: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been reported as potent and selective inhibitors of PDE4B, a target for inflammatory diseases.[9] Compound 11h from this series showed promising activity and a favorable in vitro pharmacokinetic profile.[9]

The bioactivity of pyrrolo[3,2-c]pyridines in non-cancer kinase inhibition is less extensively documented in the initial search results, suggesting a potential area for future research.

Structure-Activity Relationship (SAR) Insights

The biological activity of these scaffolds is highly dependent on the nature and position of substituents on the bicyclic core.

For pyrrolo[3,2-c]pyridines , in the context of FMS kinase inhibition, the diarylamide or diarylurea moieties attached to the core are crucial for activity.[2] In the case of colchicine-binding site inhibitors, a 3,4,5-trimethoxyphenyl group as the A-ring and various aryl or heteroaryl moieties as the B-ring were found to be critical for potent antiproliferative effects.[3][4]

For pyrrolo[2,3-b]pyridines , SAR studies have revealed key structural requirements for different targets. For FGFR inhibitors, specific substitutions on the pyrrole and pyridine rings are necessary to achieve high potency and selectivity.[5] For GSK-3β inhibitors, the derivatization of the pyrrolo[2,3-b]pyridine core led to compounds with nanomolar potency.[7] In the case of PDE4B inhibitors, the size and hydrophobicity of the substituents on the carboxamide moiety significantly influenced the activity and selectivity.[9]

Relating biological activities to molecular structures is a cornerstone of drug design, and these studies provide a roadmap for optimizing the potency and selectivity of pyrrolopyridine-based compounds.[10]

Experimental Protocols and Methodologies

The development of these bioactive compounds relies on robust synthetic methodologies and rigorous biological evaluation.

General Synthetic Scheme for Pyrrolo[3,2-c]pyridines

A common route for the synthesis of 4-aminopyrrolo[3,2-c]pyridines involves the ring rearrangement of 4-chloropyrrolo[2,3-b]pyridine upon fusion with appropriate anilines.[2] The resulting amines can then be further derivatized to obtain the target compounds.

Synthesis_Pyrrolo_3_2_c_pyridine start Pyrrolo[2,3-b]pyridine intermediate1 m-Chlorobenzoate salt start->intermediate1 Oxidation step1 m-CPBA intermediate2 4-Chloropyrrolo[2,3-b]pyridine intermediate1->intermediate2 Chlorination step2 POCl3 intermediate3 1-Aryl-4-aminopyrrolo[3,2-c]pyridine HCl intermediate2->intermediate3 Ring Rearrangement step3 Nitroaniline final_product 4-Benzamidopyrrolo[3,2-c]pyridine derivatives intermediate3->final_product Acylation step4 Benzoyl chloride, DIPEA Synthesis_Pyrrolo_2_3_b_pyridine start 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine final_product Substituted 1H-pyrrolo[2,3-b]pyridine derivatives start->final_product Condensation step1 R-substituted aldehyde Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Enzyme Incubation Incubation at 30°C Enzyme->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Inhibitor Inhibitor->Incubation Quantification Quantify Phosphorylation Incubation->Quantification Analysis Calculate IC50 Quantification->Analysis

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[3,2-c]pyridine analogs. While specific experimental data on 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine analogs is not extensively available in the public domain, this guide will focus on the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives, drawing from key studies on their development as potent therapeutic agents. A dedicated section will extrapolate the potential impact of the 4-bromo and 7-chloro substitutions based on established medicinal chemistry principles and data from related heterocyclic scaffolds.

Introduction: The Therapeutic Potential of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of various therapeutic agents.[1] Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone for designing molecules that target a range of biological entities, from protein kinases to cytoskeletal components.[2][3] This guide will explore the SAR of this scaffold, primarily focusing on two key areas of research: its application as colchicine-binding site inhibitors for anticancer activity and as FMS kinase inhibitors for potential use in oncology and inflammatory diseases.

SAR of 1H-Pyrrolo[3,2-c]pyridine Analogs as Colchicine-Binding Site Inhibitors

A recent study detailed the design and synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization by binding to the colchicine site.[2][4] These compounds have shown significant antiproliferative activity against various cancer cell lines. The general structure of these analogs features a 1-aryl and a 6-aryl substitution on the 1H-pyrrolo[3,2-c]pyridine core.

Substitutions at the N-1 Position

The N-1 position of the pyrrolo[3,2-c]pyridine ring is crucial for anchoring the molecule to its biological target. In the studied series, a 3,4,5-trimethoxyphenyl group at this position was found to be highly favorable for activity.[2][5] This moiety is a classic feature of many colchicine-binding site inhibitors, where it occupies a key hydrophobic pocket.

Substitutions at the C-6 Position

The SAR at the C-6 position is more varied and offers a greater scope for modulating potency and selectivity. The table below summarizes the antiproliferative activity (IC50) of various C-6 substituted analogs against three cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[2]

CompoundR (Substitution at C-6)HeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a Phenyl>40>40>40
10b 2-Methylphenyl0.851.031.21
10c 3-Methylphenyl0.430.520.68
10h 4-Methoxyphenyl0.330.410.55
10l 4-Fluorophenyl0.280.350.46
10m 4-Chlorophenyl0.250.310.42
10o 4-Hydroxyphenyl0.380.470.61
10t Indol-5-yl0.120.150.21

Key Insights from the Data:

  • Electronic Effects: Electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., fluoro, chloro) at the para position of the C-6 phenyl ring generally enhance potency compared to an unsubstituted phenyl ring.

  • Steric Effects: The position of substituents on the phenyl ring matters. For instance, a methyl group at the meta position (10c) is more favorable than at the ortho position (10b).[5]

  • Extended Aromatic Systems: The most potent compound in this series, 10t , features an indole ring at the C-6 position.[2] This suggests that a larger, electron-rich aromatic system that can engage in additional π-π stacking or hydrophobic interactions is highly beneficial for activity.

The Potential Impact of 4-Bromo and 7-Chloro Substitutions

While direct experimental data for this compound analogs is limited, we can infer their potential properties based on studies of related halogenated heterocyclic systems.

Halogen atoms, particularly chlorine and bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[6] In a study on halogenated pyrrolo[3,2-d]pyrimidines, the introduction of a halogen at the C7 position was found to dramatically increase cytotoxic activity.[4][7] This suggests that the 7-chloro substitution on the 1H-pyrrolo[3,2-c]pyridine core could lead to a substantial enhancement of biological activity.

The 4-bromo substitution is also likely to have a significant impact. Halogens can act as hydrogen bond acceptors and participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can enhance binding affinity and selectivity for a target protein.[8] The position and nature of the halogen can fine-tune the electronic properties of the aromatic system and influence its interaction with the target.

Therefore, a this compound scaffold could be a promising starting point for developing highly potent analogs. The halogens could serve as handles for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.

Experimental Protocols

General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

The synthesis of the 1H-pyrrolo[3,2-c]pyridine analogs typically involves a multi-step process, culminating in a Suzuki cross-coupling reaction to introduce the C-6 aryl substituent.[2]

G A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl-4-nitropyridine 1-oxide A->B Nitration C 6-Bromo-1H-pyrrolo[3,2-c]pyridine B->C Reductive Cyclization D 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine C->D N-Arylation E Target Compound: 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine D->E Suzuki Coupling with Arylboronic Acid

Caption: General synthetic scheme for 1,6-disubstituted 1H-pyrrolo[3,2-c]pyridines.

Step-by-Step Protocol for Suzuki Coupling:

  • To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the corresponding arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor to 120°C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired compound.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

G A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT-based cell viability assay.

Detailed Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform for the development of potent bioactive molecules. The SAR studies on its analogs as colchicine-binding site inhibitors have revealed that substitutions at the N-1 and C-6 positions are critical for activity. While the 3,4,5-trimethoxyphenyl group at N-1 is a key feature, the C-6 position allows for significant modulation of potency through the introduction of various aryl and heteroaryl moieties.

The hypothetical introduction of 4-bromo and 7-chloro substituents presents an exciting avenue for future research. These halogens are expected to enhance the biological activity and provide synthetic handles for further diversification. Future studies should focus on the synthesis and biological evaluation of these halogenated analogs to validate this hypothesis and potentially discover novel drug candidates with improved therapeutic profiles.

References

A Researcher's Guide to In Vitro Assay Validation for Novel 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolo[3,2-c]pyridine Scaffold

The 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure serves as an excellent starting point for the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[1] Derivatives of the parent pyrrolo[3,2-c]pyridine structure have demonstrated significant potential as potent inhibitors of key kinases implicated in oncology and inflammatory diseases, such as FMS kinase (CSF-1R).[2][3][4] FMS kinase is a critical regulator of monocyte and macrophage proliferation and survival, making it a high-value target for various cancers and rheumatoid arthritis.[2]

However, the journey from a newly synthesized compound to a viable drug candidate is paved with rigorous testing and validation. This guide provides an in-depth comparison and a series of best practices for the in vitro validation of novel compounds derived from the this compound scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that every assay is a self-validating system for generating trustworthy and reproducible data.

Pillar I: The Imperative of 'Fit-for-Purpose' Assay Validation

In drug discovery, data is currency. The quality of our decisions—whether to advance, modify, or abandon a compound—is directly proportional to the quality of our data. Therefore, assay validation is not a procedural formality but the very foundation of scientific integrity. The U.S. Food and Drug Administration (FDA) champions a "fit-for-purpose" approach to biomarker and bioanalytical method validation, a principle we will adopt here.[5][6] This means the rigor of validation should scale with the intended use of the data.[6] For early-stage discovery, the goal is to reliably rank compounds and establish structure-activity relationships (SAR).

A robustly validated assay ensures:

  • Reproducibility: The ability to obtain consistent results across different experiments, days, and operators.[7]

  • Accuracy: The confidence that the measured activity is the true activity.[8]

  • Specificity: The certainty that the assay is measuring the intended molecular interaction and is not confounded by artifacts.[9]

Failure to properly validate can lead to costly false positives or, worse, the premature termination of a promising compound.

Pillar II: Deconstructing the Validation Process: From Biochemical to Cellular Assays

The validation process should be a tiered approach, beginning with direct target engagement in a clean biochemical system and progressing to a more complex, physiologically relevant cellular environment.[10]

Part A: Biochemical Assay Validation — Quantifying Direct Target Inhibition

Biochemical assays are essential for measuring the direct interaction between a compound and its purified target protein, free from the complexities of a cellular system.[9] This is the first and most direct test of a compound's potency.

Featured Assay: FMS Kinase Inhibition Luminescence Assay

This assay measures the remaining ATP levels after a kinase reaction; lower ATP levels indicate higher kinase activity, and thus, lower inhibition.

Step-by-Step Protocol: Kinase-Glo® Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (e.g., "Compound X," "Compound Y") and a reference inhibitor (e.g., "KIST101029") in 100% DMSO.[1]

    • Perform a serial dilution in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 5 nM).

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the serially diluted compounds to the appropriate wells.

    • Include positive controls (a known FMS kinase inhibitor) and negative controls (100% DMSO).[1]

  • Kinase Reaction:

    • Prepare a master mix containing recombinant FMS kinase enzyme and its specific substrate (e.g., a poly-Glu-Tyr peptide) in a kinase reaction buffer.

    • Dispense 10 µL of the master mix into each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a light signal.

    • Incubate for an additional 10 minutes to stabilize the signal.

    • Read the luminescence on a plate reader.

Data Analysis & Validation Metrics:

  • Percent Inhibition: Calculated relative to the positive and negative controls.

  • IC₅₀ Determination: The concentration of inhibitor required to reduce enzyme activity by 50%. This is determined by fitting the dose-response data to a four-parameter logistic curve.

  • Z'-Factor: This metric assesses the quality and suitability of the assay for high-throughput screening (HTS). It is calculated using the signals from the positive and negative controls. A Z'-factor >0.5 is considered excellent.[7]

cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound_Prep Compound & Control Serial Dilution (DMSO) Dispense_Cmpd Dispense Compounds into 384-well Plate Compound_Prep->Dispense_Cmpd Enzyme_Prep Prepare Kinase/ Substrate Master Mix Start_Rxn Add Master Mix to Initiate Reaction Enzyme_Prep->Start_Rxn Dispense_Cmpd->Start_Rxn Incubate_Rxn Incubate (e.g., 60 min) Start_Rxn->Incubate_Rxn Add_Detection Add ATP Detection Reagent (Kinase-Glo®) Incubate_Rxn->Add_Detection Read_Plate Read Luminescence Add_Detection->Read_Plate Data_Analysis Calculate % Inhibition, IC50, and Z'-Factor Read_Plate->Data_Analysis

Caption: Workflow for a biochemical kinase inhibition assay.

Part B: Cell-Based Assay Validation — Assessing Activity in a Biological Context

Cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in a complex milieu, and exert a desired biological effect.[11] They provide a more accurate representation of how a compound might behave in vivo.[10]

Featured Assay 1: Antiproliferative Activity in FMS-Expressing Cancer Cells

This assay determines a compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase pathway.

Step-by-Step Protocol: CellTiter-Blue® Viability Assay

  • Cell Culture & Seeding:

    • Culture a relevant human cancer cell line known to overexpress FMS kinase (e.g., ovarian or breast cancer cell lines).[2][4]

    • Critical Validation Step: Ensure the cell line is authenticated (e.g., via STR profiling) and determine its doubling time to optimize the assay duration.[12]

    • Trypsinize and seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the same serially diluted compounds used in the biochemical assay. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).

    • Incubate for a period corresponding to several cell doublings (e.g., 72 hours).[12]

  • Viability Measurement:

    • Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.

    • Read the fluorescence on a plate reader. The signal is proportional to the number of viable cells.

Featured Assay 2: Target Engagement — Phospho-FMS ELISA

This assay provides direct evidence that the compound is inhibiting the kinase's activity within the cell by measuring the phosphorylation of the target or its downstream substrate.

Step-by-Step Protocol: In-Cell ELISA

  • Cell Culture & Treatment:

    • Seed cells as described above.

    • Starve the cells of growth factors to reduce basal kinase activity, then stimulate them with a ligand (e.g., CSF-1) in the presence of your test compounds for a short duration (e.g., 15-30 minutes).

  • Cell Lysis & Detection:

    • Fix the cells and lyse them directly in the plate.

    • Use a sandwich ELISA format with a capture antibody for total FMS and a detection antibody specific for phosphorylated FMS (p-FMS).

    • Add a substrate to generate a colorimetric or fluorescent signal.

  • Data Analysis:

    • Normalize the p-FMS signal to the total FMS signal or to a housekeeping protein.

    • Calculate the IC₅₀ for the inhibition of FMS phosphorylation.

cluster_pathway FMS Kinase Signaling Pathway Ligand CSF-1 (Ligand) Receptor FMS Receptor (CSF-1R) Ligand->Receptor Dimer Receptor Dimerization Receptor->Dimer Phos Autophosphorylation Dimer->Phos Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Phos->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->Phos Inhibits

Caption: Simplified FMS/CSF-1R signaling pathway.

Pillar III: Performance Comparison — A Data-Driven Decision Framework

The ultimate goal of validation is to generate comparative data that enables informed decision-making. Below is a table summarizing hypothetical but realistic performance data for two novel compounds synthesized from the this compound scaffold ("Compound X" and "Compound Y") against a known reference compound.

Table 1: Comparative Performance of FMS Kinase Inhibitors

ParameterCompound XCompound YReference Compound (KIST101029)Justification & Goal
Biochemical Assay Measures direct, potent on-target activity.
FMS Kinase IC₅₀ (nM)15 9596[2]Lower is better. A low nM IC₅₀ indicates high potency.
Z'-Factor0.820.790.85>0.5 indicates a robust and reliable assay.[7]
Kinase Selectivity Assesses off-target effects. Crucial for safety.
c-MET Inhibition (%) @ 1µM25%65%40%[2]Lower is better. High inhibition suggests potential off-target activity.
FLT3 Inhibition (%) @ 1µM30%75%42%[2]Lower is better. High inhibition suggests potential off-target activity.
Cell-Based Assays Confirms cellular activity and therapeutic potential.
Ovarian Cancer Cell IC₅₀ (µM)0.25 1.80~1.5[2]Lower is better. Sub-micromolar activity is a strong indicator.
Normal Fibroblast Cell IC₅₀ (µM)>20>10>10[2]Higher is better. Indicates selectivity for cancer cells over normal cells.
Selectivity Index (SI)¹>80 >5.6>6.7Higher is better. A high SI predicts a better therapeutic window.

¹ Selectivity Index (SI) = IC₅₀ in Normal Fibroblast Cells / IC₅₀ in Ovarian Cancer Cells

Interpretation:

Based on this comparative data, Compound X emerges as the superior candidate. It demonstrates significantly higher potency against the target FMS kinase in the biochemical assay (15 nM) and translates this potency into strong antiproliferative effects in a relevant cancer cell line (0.25 µM).[2] Crucially, it shows improved selectivity against other kinases like c-MET and FLT3 and a much larger selectivity index (>80), suggesting a potentially wider therapeutic window and a better safety profile compared to both Compound Y and the reference compound.[2][4] Compound Y, while active, shows lower potency and poorer selectivity, making it a lower priority for further development.

Conclusion and Forward Look

This guide outlines a logical, multi-tiered framework for the in vitro validation of novel compounds derived from the this compound scaffold. By grounding experimental protocols in the principles of scientific integrity—emphasizing causality, trustworthiness, and authoritative standards—researchers can generate high-quality, comparative data. This robust validation process is indispensable for confidently identifying promising lead candidates like "Compound X" and efficiently allocating resources in the long and challenging path of drug discovery.

Following successful in vitro validation, the logical next steps for a promising compound would include more detailed mechanism of action studies, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling, and ultimately, progression into in vivo animal models to assess efficacy and safety in a whole-organism context.

References

A Researcher's Guide to the Spectroscopic Differentiation of 4-bromo-7-chloro- and 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomeric Purity

In the landscape of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule is paramount. Positional isomers, while possessing identical molecular formulas and weights, often exhibit dramatically different pharmacological, toxicological, and electronic properties. The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug discovery, notably in the development of kinase inhibitors.[1][2] When this core is substituted with multiple halogens, as in the case of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine and its isomer, 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine, the ability to unambiguously confirm the substitution pattern is not merely an academic exercise—it is a critical step in ensuring the validity of structure-activity relationship (SAR) studies and the safety of potential drug candidates.

This technical guide provides an in-depth comparison of the key spectroscopic techniques used to differentiate these two critical isomers. We will delve into the theoretical underpinnings of why each method is effective, present predicted data based on established chemical principles, and provide robust, self-validating experimental protocols for researchers.

The Isomers in Focus: Structural and Electronic Divergence

The core challenge lies in distinguishing between the two structures shown below. The simple transposition of the bromine and chlorine atoms between the C4 and C7 positions creates distinct electronic environments across the fused heterocyclic system. This subtle change is the key to their spectroscopic differentiation.

Isomer 1 Isomer 2
This compound 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
CAS: 902837-43-8 (Hypothetical)CAS: 902837-42-7[3]
Structure of this compoundStructure of 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

Our analytical strategy will leverage Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes a different aspect of molecular structure, and together they provide a comprehensive and definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer elucidation. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, which is directly altered by the placement of the electronegative halogen substituents.

Expertise & Causality: Why NMR Works Here

The differentiation hinges on the differing electronegativity and anisotropic effects of bromine and chlorine. Chlorine is more electronegative than bromine, causing a greater deshielding effect (a downfield shift) on nearby protons and carbons.[4] Therefore, protons and carbons closer to the chlorine atom will resonate at a higher frequency (larger ppm value) compared to those closer to the bromine atom.

¹H NMR Spectroscopy Analysis

The pyrrolo[3,2-c]pyridine core has three aromatic protons (at C2, C3, and C6) and one N-H proton. The key differentiator will be the chemical shift of the C6-H proton, which is located on the pyridine ring adjacent to the C7 halogen.

  • In Isomer 1 (4-bromo-7-chloro) , the C6-H is adjacent to the highly electronegative chlorine atom. It is expected to be significantly deshielded and appear further downfield.

  • In Isomer 2 (7-bromo-4-chloro) , the C6-H is adjacent to the less electronegative bromine atom, resulting in an upfield shift relative to Isomer 1.

The protons on the pyrrole ring (C2-H and C3-H) will also experience subtle long-range electronic effects from the halogen swap, leading to minor but measurable differences in their chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, DMSO-d₆)

Proton Assignment Isomer 1 (4-bromo-7-chloro) Predicted δ (ppm), Multiplicity Isomer 2 (7-bromo-4-chloro) Predicted δ (ppm), Multiplicity Rationale for Difference
N1-H ~12.2, br s ~12.1, br s Minimal change expected.
C6-H ~8.4, s ~8.2, s Key Differentiator. Proximity to electronegative Cl in Isomer 1 causes a significant downfield shift.
C2-H ~7.9, d ~7.8, d Minor downfield shift due to long-range effects of C4-Br.

| C3-H | ~6.8, d | ~6.9, d | Minor upfield shift due to long-range effects of C4-Cl. |

¹³C NMR Spectroscopy Analysis

The carbon chemical shifts provide even more direct evidence. The carbons directly attached to the halogens (C4 and C7) will show the most dramatic differences.

  • In Isomer 1 (4-bromo-7-chloro) , C7 will be significantly downfield due to the attached chlorine, while C4 will be relatively upfield.

  • In Isomer 2 (7-bromo-4-chloro) , this pattern will be reversed. C4 will be downfield, and C7 will be upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

Carbon Assignment Isomer 1 (4-bromo-7-chloro) Predicted δ (ppm) Isomer 2 (7-bromo-4-chloro) Predicted δ (ppm) Rationale for Difference
C7 ~148 ~135 Primary Differentiator. C-Cl bond in Isomer 1 is highly deshielded.
C4 ~115 ~130 Primary Differentiator. C-Cl bond in Isomer 2 is highly deshielded.
C6 ~132 ~135 Influenced by the adjacent halogen.
C7a ~145 ~144 Minor changes due to substituent effects.
C3a ~128 ~129 Minor changes due to substituent effects.
C2 ~125 ~124 Minor changes due to substituent effects.

| C3 | ~103 | ~104 | Minor changes due to substituent effects. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., Mnova, TopSpin). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum (δ ~39.52 ppm).

Mass Spectrometry (MS): Unveiling Fragmentation Pathways

While both isomers have the same molecular weight, high-resolution mass spectrometry (HRMS) can differentiate them by analyzing their fragmentation patterns.

Expertise & Causality: Isotopic Patterns and Fragmentation

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a highly characteristic molecular ion cluster.[5][6] The molecular ion (M⁺) will appear as a cluster of peaks at M, M+2, and M+4, with a predictable intensity ratio (~3:4:1). This pattern confirms the elemental composition but will be identical for both isomers.

Differentiation arises from the fragmentation induced by electron impact (EI-MS). The weaker bond is more likely to cleave. The C-Br bond is generally weaker than the C-Cl bond. However, the stability of the resulting radical cation is also a crucial factor. We can predict the preferential loss of a halogen radical (Br• or Cl•) to yield distinct fragment ions.

  • Isomer 1 (4-bromo-7-chloro) : Loss of Br• from C4 would yield a fragment ion [M-Br]⁺. Loss of Cl• from C7 would yield [M-Cl]⁺.

  • Isomer 2 (7-bromo-4-chloro) : Loss of Br• from C7 would yield a fragment ion [M-Br]⁺. Loss of Cl• from C4 would yield [M-Cl]⁺.

The relative abundance of the [M-Br]⁺ and [M-Cl]⁺ fragments will differ between the isomers due to the influence of the heterocyclic system on bond strengths and fragment stability. The most abundant fragment will likely be the key to identification.

Table 3: Predicted High-Resolution Mass Spectrometry Data (EI-MS)

Ion Isomer 1 (4-bromo-7-chloro) Predicted m/z, Relative Abundance Isomer 2 (7-bromo-4-chloro) Predicted m/z, Relative Abundance Rationale for Difference
[M]⁺ 229.9348, 231.9319, 233.9289 229.9348, 231.9319, 233.9289 Identical molecular ion cluster. Confirms C₇H₄BrClN₂ formula.
[M-Br]⁺ 151.0063 151.0063 Differentiation via Abundance. The relative abundance of this fragment will likely differ due to the position of cleavage.

| [M-Cl]⁺ | 194.9658 | 194.9658 | Differentiation via Abundance. Relative abundance will be inverse to the [M-Br]⁺ fragment between isomers. |

Experimental Protocol: Mass Spectrometry (EI-GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Method:

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan range of m/z 40-350.

  • Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the relative abundances of the key [M-Br]⁺ and [M-Cl]⁺ fragments between the two isomer samples.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy provides information about the vibrational modes of functional groups. While many absorptions will be similar, subtle differences in the fingerprint region can provide corroborating evidence for identification.

Expertise & Causality: The Fingerprint Region

The primary difference will be observed in the low-frequency fingerprint region (< 1000 cm⁻¹). The C-Cl and C-Br stretching vibrations fall in this region. The exact frequency of these vibrations is sensitive to the overall structure of the molecule.

  • C-Cl Stretch: Typically observed in the 800-700 cm⁻¹ range for aryl chlorides.

  • C-Br Stretch: Typically observed in the 600-500 cm⁻¹ range for aryl bromides.

While it can be difficult to assign these peaks definitively without computational modeling, the pattern of absorptions in this region will be a unique signature for each isomer.

Table 4: Predicted Key Infrared Absorption Bands (ATR)

Vibrational Mode Isomer 1 (4-bromo-7-chloro) Predicted Wavenumber (cm⁻¹) Isomer 2 (7-bromo-4-chloro) Predicted Wavenumber (cm⁻¹) Rationale
N-H stretch ~3150-3300 ~3150-3300 Pyrrole N-H group present in both.
Aromatic C-H stretch ~3050-3150 ~3050-3150 Aromatic rings present in both.
C=C / C=N stretches ~1600-1450 ~1600-1450 Fused ring system backbone.
C-Cl stretch ~750 ~780 Corroborating evidence. The position is highly dependent on the molecular environment.

| C-Br stretch | ~580 | ~560 | Corroborating evidence. The position is highly dependent on the molecular environment. |

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background. Label the significant peaks.

Visualizing the Analytical Workflow

A multi-faceted approach is essential for confident isomer assignment. The following workflow diagram illustrates the logical process from sample receipt to final structural confirmation.

G cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation cluster_2 Confirmatory Analysis cluster_3 Conclusion Sample Isomeric Mixture or Unknown Sample MS Mass Spectrometry (MS) - Confirm MW - Analyze Isotopic Pattern Sample->MS Step 1 NMR_H ¹H NMR - Compare C6-H shift MS->NMR_H Step 2a NMR_C ¹³C NMR - Compare C4 & C7 shifts MS->NMR_C Step 2b IR Infrared (IR) - Compare Fingerprint Region NMR_H->IR Step 3 NMR_C->IR Step 3 Conclusion Unambiguous Isomer Identification IR->Conclusion Final Confirmation

Caption: Workflow for the spectroscopic differentiation of pyrrolopyridine isomers.

Conclusion

The differentiation of this compound and its 7-bromo-4-chloro isomer, while challenging, is readily achievable through a systematic application of modern spectroscopic techniques. While mass spectrometry confirms the elemental composition, it is NMR spectroscopy that provides the definitive and unambiguous evidence for the specific substitution pattern. The chemical shifts of the C6 proton in ¹H NMR and the C4/C7 carbons in ¹³C NMR serve as the most reliable diagnostic markers. Infrared spectroscopy offers valuable corroborating data through analysis of the fingerprint region. By employing this multi-technique workflow, researchers can ensure the structural integrity of their compounds, a cornerstone of reproducible and high-impact scientific research.

References

A Researcher's Guide to the Analytical Cross-Referencing of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of heterocyclic building blocks is paramount. Among these, the pyrrolo[3,2-c]pyridine scaffold is of significant interest due to its presence in a variety of biologically active molecules. This guide provides an in-depth analytical comparison of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine, a key intermediate for chemical synthesis. Due to the limited availability of direct, published analytical data for this specific compound, this guide will establish a predicted analytical profile based on data from closely related, published derivatives and commercially available structural isomers. This predictive approach, grounded in the fundamental principles of analytical chemistry, offers a robust framework for researchers working with this and similar compounds.

Introduction to this compound

This compound is a halogenated heterocyclic compound with a molecular formula of C₇H₄BrClN₂. Its structure presents multiple sites for further functionalization, making it a versatile precursor in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of both bromine and chlorine atoms allows for selective cross-coupling reactions, enabling the exploration of a wide chemical space.

Predicted Analytical Profile of this compound

The following analytical data is predicted based on the analysis of published data for substituted 1H-pyrrolo[3,2-c]pyridine derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like DMSO-d₆ are detailed below.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyrrolopyridine core, in addition to a broad singlet for the N-H proton.

  • H2/H3 (Pyrrole Ring): The protons on the pyrrole ring are expected to appear as doublets, coupled to each other. Based on data from similar structures, their chemical shifts would likely be in the range of δ 6.5-8.0 ppm.

  • H6 (Pyridine Ring): The single proton on the pyridine ring is expected to be a singlet and shifted downfield due to the influence of the adjacent nitrogen atom and halogen substituents, likely appearing in the δ 8.0-9.0 ppm region.

  • N-H (Pyrrole Ring): A broad singlet corresponding to the pyrrole N-H proton is expected, typically in the range of δ 11.0-12.5 ppm in DMSO-d₆.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the carbon framework. Seven signals are expected for the seven carbon atoms in the molecule.

  • Quaternary Carbons (C4, C7, C3a, C7a): The carbons bearing the bromine and chlorine substituents (C4 and C7) will be significantly influenced by the halogen's electronegativity and will appear as distinct signals. The bridgehead carbons (C3a and C7a) will also be present.

  • CH Carbons (C2, C3, C6): The carbons attached to protons will show signals at chemical shifts characteristic of aromatic and heteroaromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of a compound. For this compound, the presence of both bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum.[1]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for such molecules.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the isotopic pattern of the molecular ion peak to confirm the presence of one bromine and one chlorine atom. The accurate mass measurement should be compared with the theoretical mass to confirm the elemental composition.

Predicted Mass Spectrum:

  • Molecular Ion Peak: The molecular weight of this compound is 230.93 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic cluster of peaks.[1] The most abundant peaks will be for [M]⁺, [M+2]⁺, and [M+4]⁺, with a distinctive intensity ratio.

  • Fragmentation Pattern: The fragmentation pattern will depend on the ionization energy used. Common fragmentation pathways for such heterocyclic systems may involve the loss of halogens or cleavage of the ring system.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of a compound and for method development in quality control.

Experimental Protocol: HPLC Analysis

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective. A starting gradient could be 10-90% B over 20 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for injection.

Predicted HPLC Profile:

A pure sample of this compound should exhibit a single, sharp peak under optimized HPLC conditions. The retention time will be dependent on the specific conditions used, but the compound is expected to be well-retained on a C18 column due to its relatively nonpolar nature.

Comparative Analysis with a Structural Isomer: 4-bromo-7-chloro-1H-indole

To provide a tangible comparison, we will cross-reference the predicted data for our target compound with the known analytical data of a commercially available structural isomer, 4-bromo-7-chloro-1H-indole.[2] While the core heterocyclic system is different (indole vs. pyrrolopyridine), the substitution pattern on the six-membered ring is identical, and the overall electronic properties share similarities.

Analytical TechniqueThis compound (Predicted)4-bromo-7-chloro-1H-indole (Reference)
Molecular Formula C₇H₄BrClN₂C₈H₅BrClN
Molecular Weight 230.93 g/mol 230.49 g/mol
¹H NMR Three aromatic protons, one N-H proton. Protons on the pyridine ring are expected to be more deshielded than those on the benzene ring of the indole.Four aromatic protons, one N-H proton. The chemical shifts will differ due to the different heterocyclic core.
Mass Spectrometry Characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic pattern due to one Br and one Cl atom.Similar isotopic pattern due to the presence of one Br and one Cl atom, with the base peak corresponding to the different molecular weight.
HPLC A single peak on a reverse-phase column.A single peak on a reverse-phase column, likely with a different retention time due to polarity differences.

Workflow for Analytical Characterization and Comparison

The following diagram illustrates a logical workflow for the analytical characterization of this compound and its comparison with an alternative.

analytical_workflow cluster_target Target Compound Analysis: this compound cluster_alternative Alternative Compound Analysis: 4-bromo-7-chloro-1H-indole T_Sample Sample Acquisition T_NMR NMR Spectroscopy (1H, 13C) T_Sample->T_NMR T_MS Mass Spectrometry (HRMS) T_Sample->T_MS T_HPLC HPLC Analysis (Purity) T_Sample->T_HPLC T_Data Compile Predicted Analytical Profile T_NMR->T_Data T_MS->T_Data T_HPLC->T_Data Comparison Cross-Reference and Compare Analytical Data T_Data->Comparison A_Sample Sample/Data Acquisition A_NMR NMR Spectroscopy (1H, 13C) A_Sample->A_NMR A_MS Mass Spectrometry (HRMS) A_Sample->A_MS A_HPLC HPLC Analysis (Purity) A_Sample->A_HPLC A_Data Compile Reference Analytical Profile A_NMR->A_Data A_MS->A_Data A_HPLC->A_Data A_Data->Comparison Report Generate Comparison Guide Comparison->Report

Caption: Workflow for the analytical characterization and comparison of the target compound with an alternative.

Conclusion

References

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper disposal of such specialized reagents is a critical component of our laboratory operations, ensuring the well-being of our colleagues and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a halogenated heterocyclic compound, a class of molecules widely utilized in medicinal chemistry for their diverse biological activities.[1][2] The presence of bromine and chlorine atoms on the pyrrolopyridine scaffold suggests that this compound should be handled with care, as halogenated organics can exhibit toxicological and environmental hazards.[3][4]

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] These regulations establish a "cradle-to-grave" management system, meaning that the generator of the hazardous waste is responsible for its safe handling from generation to final disposal.[7] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including requirements for written health and safety plans, employee training on hazardous materials, and emergency procedures.[8][9][10]

Key Physicochemical Properties (for related isomer)
PropertyValueSource
Molecular FormulaC7H4BrClN2[11]
Molecular Weight231.477 g/mol [11]
Density1.9±0.1 g/cm3 [11]
Boiling Point372.2±37.0 °C at 760 mmHg[11]

Pre-Disposal Considerations: Segregation and Labeling

Proper waste management begins at the point of generation. To ensure safety and compliance, it is imperative to segregate waste containing this compound.

Waste Segregation:

  • Halogenated vs. Non-Halogenated Waste: Do not mix waste containing this compound with non-halogenated organic waste.[3] This is a critical step as the disposal methods for these two streams are often different and mixing can create complications and increase costs.

  • Solid vs. Liquid Waste: Maintain separate, clearly labeled containers for solid waste (e.g., contaminated filter paper, gloves, vials) and liquid waste (e.g., reaction residues, solvent rinses).

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.

Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The primary hazards associated with the waste (e.g., "Toxic," "Irritant"). Given the lack of complete data, it is prudent to list potential hazards based on similar compounds.[12]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Body Protection: A lab coat and closed-toe shoes.

2. Waste Collection:

  • Solid Waste:

    • Carefully place all solid waste contaminated with this compound into a designated, leak-proof container with a secure lid.

    • Avoid creating dust when handling solid forms of the compound.[5]

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, shatter-resistant container.

    • Ensure the container is properly sealed to prevent leaks and evaporation.

3. Temporary Storage:

  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Keep containers closed except when adding waste.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

4. Professional Waste Disposal:

  • Engage a Licensed Professional Waste Disposal Service: The recommended and most compliant method for disposing of this compound is to use a licensed hazardous waste disposal company.[5] These companies have the expertise and facilities to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

  • Incineration: For halogenated organic compounds, chemical incineration in a facility equipped with afterburners and scrubbers is often the preferred disposal method.[5] This process ensures the complete destruction of the compound and the safe management of any hazardous byproducts.

  • Manifesting: When the waste is collected, you will need to complete a hazardous waste manifest. This document tracks the waste from your facility to its final disposal site and is a key component of the EPA's "cradle-to-grave" system.[13]

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spills:

    • Evacuate personnel from the immediate area.[5]

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[5]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Do not allow the spilled material to enter drains or waterways.[5]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[5]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (if available) or the chemical name.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Pre-Disposal cluster_disposal Disposal cluster_emergency Emergency Protocol A Generate Waste (Solid or Liquid) B Segregate Waste (Halogenated vs. Non-Halogenated) A->B C Label Container Correctly (Name, Hazards, Date) B->C D Store in Satellite Accumulation Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Complete Hazardous Waste Manifest E->F G Waste Transported for Incineration F->G H Spill or Exposure Occurs I Follow Emergency Procedures (Spill Cleanup / First Aid) H->I J Collect Spill Debris as Hazardous Waste I->J Spill K Seek Medical Attention (for exposure) I->K Exposure J->D

References

A Senior Application Scientist's Guide to Handling 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is not just procedural, but intuitive and deeply integrated into our workflow. The handling of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine, a halogenated heterocyclic compound, necessitates a rigorous approach to personal protective equipment (PPE). While specific toxicological data for this exact isomer is not extensively published, its structural similarity to other halogenated pyrrolopyridines—compounds known to be harmful if swallowed, inhaled, or absorbed through the skin—compels a conservative and comprehensive safety strategy.[1]

This guide is structured to provide a self-validating system of protection, explaining not just the "what" but the "why" behind each recommendation. Our goal is to empower you with the knowledge to handle this and similar compounds with the highest degree of safety and confidence.

Hazard Assessment: Understanding the Adversary

Before selecting PPE, we must understand the nature of the chemical. This compound is a solid organic compound featuring bromine and chlorine atoms on a pyrrolopyridine core.

  • Halogenation: The presence of bromo and chloro groups significantly influences the molecule's reactivity and toxicological profile. Halogenated organic compounds can be irritants and may possess unknown toxicities.

  • Route of Exposure: Based on data from the closely related isomer, 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, the primary routes of hazardous exposure are inhalation, skin contact, and ingestion.[1] The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[1]

  • Physical Form: As a solid or powder, the primary risk during handling (e.g., weighing, transferring) is the generation of airborne dust, which can be easily inhaled or settle on surfaces, leading to skin contact.

The PPE Ensemble: A Multi-Layered Defense

A robust PPE strategy is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Task / OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Chemical Splash Goggles & Face Shield2 Pairs of Nitrile Gloves (or Neoprene)Flame-Resistant Lab Coat (fully buttoned)NIOSH-approved N95 Respirator (or higher)
Solution Preparation Chemical Splash GogglesNitrile or Neoprene GlovesFlame-Resistant Lab Coat (fully buttoned)Work within a certified Chemical Fume Hood
Reaction Work-up Chemical Splash GogglesNitrile or Neoprene GlovesFlame-Resistant Lab Coat (fully buttoned)Work within a certified Chemical Fume Hood
Small-Scale Transfer (in solution) Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab Coat (fully buttoned)Work within a certified Chemical Fume Hood
Eye and Face Protection: The Non-Negotiable Barrier

Standard safety glasses are insufficient as they do not protect against splashes or fine dust.[2]

  • Chemical Splash Goggles: These are mandatory. They form a seal around the eyes, providing robust protection from splashes, vapors, and dust.[3]

  • Face Shield: When handling the solid compound outside of a glovebox or fume hood (e.g., at a weighing station), a face shield must be worn in addition to chemical splash goggles.[4] This provides a secondary layer of protection for the entire face from airborne particles.

Hand Protection: Selecting the Right Material

No single glove material is impervious to all chemicals. For halogenated heterocyclic compounds, material choice is critical.

  • Nitrile Gloves: These are an excellent general-use choice, offering good resistance to a wide range of chemicals, including some acids, bases, and organic solvents.[5][6] Their distinct color also makes it easy to spot punctures.[6]

  • Double Gloving: When handling the solid, wearing two pairs of nitrile gloves is a prudent measure. This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin.

  • Neoprene Gloves: For tasks involving prolonged exposure or larger quantities, neoprene gloves offer superior protection against a broader range of hazardous chemicals, including acids and hydrocarbons.[5][6]

Causality: The choice of nitrile or neoprene over latex is deliberate. Latex offers poor protection against most organic solvents and can cause allergic reactions.[5][6]

Body Protection: Shielding the Primary Surface
  • Flame-Resistant (FR) Lab Coat: An FR lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[4] This protects against incidental contact and splashes.

  • Closed-Toed Shoes: Shoes that fully cover the foot are mandatory in any laboratory setting.[2]

  • Long Pants: Legs must be covered to protect against spills.[2]

Respiratory Protection: Controlling Inhalation Risks

The primary inhalation risk comes from airborne dust generated when handling the solid.

  • Chemical Fume Hood: All operations involving this compound, especially preparing solutions, should be performed inside a certified chemical fume hood.[7][8] This is the most effective engineering control for preventing inhalation of hazardous vapors and dust.

  • N95 Respirator: When weighing the solid compound outside of a fume hood, a NIOSH-approved N95 particulate respirator is required to prevent inhalation of fine dust.[9] For higher levels of protection, a respirator with OV/AG/P99 cartridges can be used.[9]

Operational Plan: Donning and Doffing PPE

The sequence of putting on and removing PPE is as important as the equipment itself to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. N95 Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (Outer Pair Last) d3->d4 f1 1. Outer Gloves d4->f1 Enter Work Area & Perform Task f2 2. Lab Coat f1->f2 f3 3. Face Shield & Goggles f2->f3 f4 4. N95 Respirator f3->f4 f5 5. Inner Gloves f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Workflow for donning and doffing PPE to minimize contamination.

Step-by-Step Donning Protocol:
  • Inspect All PPE: Before starting, visually inspect all equipment for damage, defects, or contamination.

  • Don Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Don Respiratory Protection: If required, fit your N95 respirator, ensuring a proper seal.

  • Don Eye/Face Protection: Put on your chemical splash goggles, followed by the face shield.

  • Don Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don the outer pair last.

Step-by-Step Doffing Protocol (The Contamination Control Cascade):

The principle is to remove the most contaminated items first, touching potentially clean surfaces only with clean gloves/hands.

  • Remove Outer Gloves: Peel off the outer pair of gloves without touching your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Remove Lab Coat: Remove your lab coat by rolling it outwards and away from your body. Hang it in the designated area or dispose of it if it's a single-use coat.

  • Remove Face/Eye Protection: Remove the face shield and goggles from the back to the front.

  • Remove Respirator: Remove your respirator without touching the front.

  • Remove Inner Gloves: Remove the final pair of gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][10]

Spill and Disposal Plan

Accidents happen. A clear plan ensures a swift and safe response.

Emergency Spill Response Protocol

Spill_Response start Spill Occurs q1 Is the spill large or are you alone? start->q1 alert Alert supervisor & evacuate. Call emergency response. q1->alert Yes q2 Do you have the correct PPE and spill kit? q1->q2 No q2->alert No contain Contain the spill withabsorbent material. q2->contain Yes cleanup Carefully sweep solid or absorb liquid. Place in sealed container. contain->cleanup decontaminate Decontaminate the area with an appropriate solvent. cleanup->decontaminate dispose Label container as hazardous waste and dispose of properly. decontaminate->dispose

References

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Retrosynthesis Analysis

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4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
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4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

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